Norclobazam
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
7-chloro-5-phenyl-1H-1,5-benzodiazepine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2/c16-10-6-7-12-13(8-10)18(11-4-2-1-3-5-11)15(20)9-14(19)17-12/h1-8H,9H2,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRTVVRIFVKKTJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(C=C(C=C2)Cl)N(C1=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40176859 | |
| Record name | N-Desmethylclobazam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40176859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22316-55-8 | |
| Record name | Desmethylclobazam | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22316-55-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Desmethylclobazam | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022316558 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Norclobazam | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB17092 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N-Desmethylclobazam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40176859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-chloro-1-phenyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.811 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-Desmethylclobazam | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MZ4L647O2H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | norclobazam | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0060970 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of Norclobazam on GABA-A Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Norclobazam, the primary active metabolite of the 1,5-benzodiazepine clobazam, exerts its therapeutic effects through the positive allosteric modulation of γ-aminobutyric acid type A (GABA-A) receptors. This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its interaction with various GABA-A receptor subtypes. It synthesizes quantitative data on binding affinities, potency, and efficacy from key preclinical studies. Detailed experimental methodologies are provided, and the core signaling pathways and experimental workflows are visualized through diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.
Introduction: The GABA-A Receptor and Benzodiazepine Modulation
The GABA-A receptor is a pentameric ligand-gated ion channel that mediates the majority of fast inhibitory neurotransmission in the central nervous system (CNS).[1][2] Upon binding of the endogenous ligand GABA, the receptor's chloride ion channel opens, leading to an influx of chloride ions and hyperpolarization of the neuronal membrane, thus reducing the likelihood of an action potential.[1][2]
Benzodiazepines, including this compound, do not bind to the GABA binding site. Instead, they bind to a distinct allosteric site, known as the benzodiazepine (BZD) site, located at the interface of the α and γ subunits of the receptor complex.[2][3] This binding potentiates the effect of GABA by increasing the frequency of channel opening, thereby enhancing the inhibitory signal.[2] The diverse pharmacological profiles of different benzodiazepines are attributed to their varying affinities for different GABA-A receptor α subunits (α1, α2, α3, and α5).[2][3][4] For instance, the α1 subunit is primarily associated with sedative effects, while the α2 and α3 subunits are linked to anxiolytic and anticonvulsant actions.[1][2][4][5][6][7]
This compound's Interaction with GABA-A Receptors: A Quantitative Overview
This compound, along with its parent compound clobazam, exhibits a distinct profile of interaction with GABA-A receptor subtypes. Notably, both compounds show a significantly greater binding affinity for α2-containing receptors compared to α1-containing receptors, a characteristic not observed with the 1,4-benzodiazepine clonazepam.[1][6]
Binding Affinity (Ki)
Radioligand binding assays using [³H]flumazenil have been employed to determine the binding affinities (Ki) of this compound for various human GABA-A receptor subtypes expressed in HEK293 cells. The data consistently demonstrates a preferential binding to the α2 subunit.
| Compound | Receptor Subtype | Ki (nM) | Reference |
| This compound (N-CLB) | α1β2γ2S | 133 | [8] |
| α2β2γ2S | 31 | [3] | |
| α3β2γ2S | 100 | [3] | |
| α5β2γ2S | 269 | [3] | |
| Clobazam (CLB) | α1β2γ2S | 151 | [8] |
| α2β2γ2S | 59 | [3] | |
| α3β2γ2S | 162 | [3] | |
| α5β2γ2S | 417 | [3] | |
| Clonazepam (CLN) | α1β2γ2S | 0.26 | [8] |
| α2β2γ2S | 0.29 | [3] | |
| α3β2γ2S | 1.0 | [3] | |
| α5β2γ2S | 0.35 | [3] |
Table 1: Binding affinities (Ki) of this compound, clobazam, and clonazepam for different GABA-A receptor subtypes.
Potency (EC50) and Efficacy (Imax)
The functional consequences of this compound binding have been characterized using two-electrode voltage-clamp (TEVC) electrophysiology in Xenopus laevis oocytes expressing human GABA-A receptors. These studies reveal that this compound potentiates GABA-evoked currents in a concentration-dependent manner. This compound and clobazam generally exhibit EC50 values in the 100-300 nM range at α1, α2, α3, and α5-containing receptors.[3] In terms of efficacy, saturating concentrations of this compound potentiate GABA EC20-evoked currents by 203–270%.[3][9]
| Compound | Receptor Subtype | EC50 (nM) | Imax (% of GABA EC20) | Reference |
| This compound | α1β2γ2S | 290 | 250 ± 19 | [3] |
| α2β2γ2S | 130 | 270 ± 22 | [3] | |
| α3β2γ2S | 120 | 264 ± 24 | [3] | |
| α5β2γ2S | 270 | 203 ± 15 | [3] | |
| Clobazam | α1β2γ2S | 270 | 253 ± 17 | [3] |
| α2β2γ2S | 120 | 266 ± 16 | [3] | |
| α3β2γ2S | 140 | 251 ± 20 | [3] | |
| α5β2γ2S | 320 | 213 ± 11 | [3] | |
| Clonazepam | α1β2γ2S | 28 | 316 ± 26 | [3] |
| α2β2γ2S | 6.4 | 281 ± 21 | [3] | |
| α3β2γ2S | 8.1 | 289 ± 23 | [3] | |
| α5β2γ2S | 33 | 209 ± 12 | [3] |
Table 2: Potency (EC50) and maximal efficacy (Imax) of this compound, clobazam, and clonazepam at different GABA-A receptor subtypes.
Interestingly, at the α6β2δ GABA-A receptor, which is typically insensitive to classical benzodiazepines, this compound and clobazam act as highly efficacious potentiators, albeit with much lower potency (in the micromolar range).[3][10][11]
Signaling Pathway and Mechanism of Action
This compound's mechanism of action is centered on its role as a positive allosteric modulator of the GABA-A receptor. The following diagram illustrates the signaling pathway.
Caption: this compound's positive allosteric modulation of the GABA-A receptor.
Experimental Protocols
The quantitative data presented in this guide were primarily generated using two key experimental methodologies: radioligand binding assays and two-electrode voltage-clamp electrophysiology.
Radioligand Binding Assay
This technique is used to determine the binding affinity of a compound for a specific receptor.
Caption: Workflow for a radioligand binding assay to determine Ki.
Detailed Methodology:
-
Cell Culture and Transfection: Human embryonic kidney (HEK293) cells are transfected with cDNAs encoding the desired α, β, and γ subunits of the human GABA-A receptor.[1]
-
Membrane Preparation: Homogenates of the transfected cells are prepared to isolate the cell membranes containing the expressed receptors.[1][8]
-
Binding Assay: The cell membranes are incubated with a fixed concentration of the radioligand [³H]flumazenil and a range of concentrations of the unlabeled test compound (e.g., this compound).[1][8]
-
Separation and Counting: The reaction is terminated by rapid filtration, separating the membrane-bound radioligand from the free radioligand. The radioactivity of the filters is then measured using a liquid scintillation counter.[8]
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.[8]
Two-Electrode Voltage-Clamp (TEVC) Electrophysiology
This electrophysiological technique is used to measure the ion flow across the membrane of a cell, allowing for the functional characterization of ion channels like the GABA-A receptor.
Caption: Workflow for two-electrode voltage-clamp electrophysiology.
Detailed Methodology:
-
Oocyte Preparation: Xenopus laevis oocytes are injected with cRNA encoding the desired human GABA-A receptor subunits.[3][10][11]
-
Receptor Expression: The oocytes are incubated for several days to allow for the expression and assembly of the receptors in the cell membrane.[3]
-
Electrophysiological Recording: An oocyte is placed in a recording chamber and impaled with two microelectrodes for voltage clamping. The membrane potential is held at a constant value (e.g., -80 mV).[3]
-
Drug Application: A baseline current is established by applying a concentration of GABA that elicits 20% of the maximal response (EC20).[3][9][10][11] Subsequently, the oocyte is exposed to the GABA EC20 concentration along with varying concentrations of this compound.[3][4][11]
-
Data Analysis: The potentiation of the GABA-evoked current by this compound is measured. Concentration-response curves are then generated to determine the EC50 (potency) and Imax (maximal efficacy) values.[3][9]
Conclusion
This compound functions as a positive allosteric modulator of GABA-A receptors, with a notable preference for α2-containing subtypes. This selectivity may contribute to its distinct clinical profile, potentially offering a favorable balance of anticonvulsant and anxiolytic effects with a reduced sedative liability compared to less selective benzodiazepines. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for further research and development of novel GABA-A receptor modulators. A thorough understanding of this compound's mechanism of action is crucial for optimizing its therapeutic use and for the rational design of next-generation antiepileptic and anxiolytic drugs.
References
- 1. Clobazam and Its Active Metabolite N-desmethylclobazam Display Significantly Greater Affinities for α2- versus α1-GABAA–Receptor Complexes | PLOS One [journals.plos.org]
- 2. GABAA receptor - Wikipedia [en.wikipedia.org]
- 3. Functional Characterization of the 1,5-Benzodiazepine Clobazam and Its Major Active Metabolite N-Desmethylclobazam at Human GABAA Receptors Expressed in Xenopus laevis Oocytes | PLOS One [journals.plos.org]
- 4. Functional Characterization of the 1,5-Benzodiazepine Clobazam and Its Major Active Metabolite N-Desmethylclobazam at Human GABAA Receptors Expressed in Xenopus laevis Oocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Clobazam and its active metabolite N-desmethylclobazam display significantly greater affinities for α₂- versus α₁-GABA(A)-receptor complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GABA(A) receptor physiology and its relationship to the mechanism of action of the 1,5-benzodiazepine clobazam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. ClinPGx [clinpgx.org]
- 11. Functional characterization of the 1,5-benzodiazepine clobazam and its major active metabolite N-desmethylclobazam at human GABA(A) receptors expressed in Xenopus laevis oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Purification of Norclobazam
This technical guide provides a comprehensive overview of the synthesis and purification methods for norclobazam, chemically known as 8-chloro-1-phenyl-1,5-dihydro-benzo[b][1][2]diazepine-2,4-dione. This compound is the primary active metabolite of the anti-epileptic and anxiolytic drug clobazam and is a key intermediate in its synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways.
Synthesis of this compound
The synthesis of this compound typically involves the formation of a benzodiazepine ring system from an appropriately substituted aniline precursor and a malonate derivative. Several synthetic routes have been reported in scientific literature and patents, primarily focusing on its role as a precursor to clobazam.
Synthetic Pathway 1: From N-(5-chloro-2-nitrophenyl)phenylamine
One common route involves the reaction of N-(5-chloro-2-nitrophenyl)phenylamine with a malonic acid derivative, followed by reductive cyclization.
References
An In-depth Technical Guide to the Chemical and Physical Properties of Norclobazam
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and physical properties of Norclobazam, the primary active metabolite of the 1,5-benzodiazepine anticonvulsant, clobazam. This document is intended to serve as a technical resource, presenting available data from the scientific literature to support research and development activities.
Chemical Identity and Properties
This compound, also known as N-desmethylclobazam, is the pharmacologically active product of the demethylation of clobazam.[1] It plays a significant role in the therapeutic effects observed during clobazam treatment.[2]
| Property | Value | Source |
| IUPAC Name | 7-chloro-5-phenyl-1H-1,5-benzodiazepine-2,4-dione | PubChem CID: 89657 |
| Synonyms | N-desmethylclobazam, Demethylclobazam | ClinPGx: PA166169929 |
| Chemical Formula | C₁₅H₁₁ClN₂O₂ | PubChem CID: 89657 |
| Molecular Weight | 286.71 g/mol | PubChem CID: 89657 |
| Melting Point | Experimental data not readily available in the searched literature. | |
| Boiling Point | Experimental data not readily available in the searched literature. | |
| pKa | Predicted to be an extremely weak basic (essentially neutral) compound.[3] | HMDB: HMDB0060970 |
| logP (predicted) | 1.9 | PubChem CID: 89657 |
| Water Solubility | Slightly soluble. Experimental quantitative data not readily available in the searched literature. | [4] |
Mechanism of Action: GABAergic Modulation
This compound, similar to its parent compound clobazam, exerts its effects by acting as a positive allosteric modulator of the gamma-aminobutyric acid type A (GABA-A) receptor.[5] This receptor is the primary inhibitory neurotransmitter receptor in the central nervous system.
The binding of this compound to a specific site on the GABA-A receptor enhances the effect of GABA, leading to an increased influx of chloride ions into the neuron. This hyperpolarizes the neuron, making it less likely to fire an action potential and thus reducing neuronal excitability. This mechanism is central to its anticonvulsant properties.[2]
Below is a diagram illustrating the metabolic pathway of clobazam to this compound and its subsequent action on the GABA-A receptor.
Experimental Protocols
The quantification of this compound in biological matrices is crucial for pharmacokinetic and toxicological studies. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the most common analytical techniques employed.
This protocol is based on a validated method for the simultaneous determination of clobazam and this compound.[1]
-
Sample Preparation:
-
To 0.3 mL of human plasma, add an internal standard (e.g., diazepam).
-
Perform a liquid-liquid extraction using a mixture of hexane and dichloromethane (1:1, v/v).
-
Vortex the mixture and centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the HPLC system.
-
-
Chromatographic Conditions:
-
Validation Parameters:
-
Linearity: The method should be linear over a clinically relevant concentration range (e.g., 200–3000 ng/mL for this compound).[1]
-
Recovery: Extraction recovery should be consistent and high (typically >85%).
-
Precision and Accuracy: Intra- and inter-day precision (CV%) and accuracy should be within acceptable limits (e.g., <15%).
-
This protocol outlines a general procedure for the analysis of this compound in serum samples.[6]
-
Sample Preparation:
-
Alkalinize 200 µL of serum using a sodium borate buffer.
-
Extract the sample with toluene.
-
Separate the organic layer and evaporate it to dryness.
-
Reconstitute the residue in toluene for injection.
-
-
GC Conditions:
Below is a generalized workflow for the quantification of this compound.
Synthesis and Purification
Detailed experimental protocols for the synthesis of this compound are not extensively reported in readily available literature, as it is primarily studied as a metabolite. However, its synthesis would conceptually involve the formation of the benzodiazepine ring system without the N-methylation present in clobazam.
Purification of this compound, once synthesized or isolated, would typically be achieved through recrystallization.[7][8]
-
General Recrystallization Procedure:
-
Dissolve the crude this compound in a minimal amount of a suitable hot solvent. A solvent in which this compound has high solubility at high temperatures and low solubility at low temperatures would be chosen.
-
Hot filter the solution to remove any insoluble impurities.
-
Allow the filtrate to cool slowly and undisturbed to promote the formation of pure crystals.
-
Once crystallization is complete, the crystals are collected by filtration and washed with a small amount of cold solvent.
-
The purified crystals are then dried under vacuum.
-
References
- 1. mdpi.com [mdpi.com]
- 2. Clobazam and Its Active Metabolite N-desmethylclobazam Display Significantly Greater Affinities for α2- versus α1-GABAA–Receptor Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PHARMACOKINETICS-OF-N-DESMETHYLCLOBAZAM--THE-ACTIVE-AND-PRIMARY-METABOLITE-OF-CLOBAZAM [aesnet.org]
- 4. Clobazam | C16H13ClN2O2 | CID 2789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Clobazam and this compound quantitation in serum by capillary gas chromatography with electron-capture detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
The Discovery and Developmental Odyssey of Norclobazam: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Norclobazam (N-desmethylclobazam) is the principal and pharmacologically active metabolite of the 1,5-benzodiazepine, clobazam. Despite the therapeutic prominence of its parent compound, this compound itself possesses a distinct and clinically significant profile. Characterized by a longer half-life and higher steady-state plasma concentrations than clobazam, this compound is a key contributor to the overall therapeutic efficacy and side-effect profile observed during clobazam treatment. This technical guide provides an in-depth exploration of the discovery and developmental history of this compound, detailing its synthesis, preclinical and clinical pharmacology, and the experimental methodologies pivotal to its characterization. Quantitative data are presented in structured tables for comparative analysis, and key physiological and experimental pathways are visualized using Graphviz diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.
Discovery and Initial Characterization
The discovery of this compound is intrinsically linked to the metabolic studies of its parent drug, clobazam, which was first synthesized in 1966.[1] Following the clinical introduction of clobazam in the 1970s for anxiety and later for epilepsy, investigations into its pharmacokinetic profile revealed the presence of a major, active metabolite.[2][3] Early studies in both animals and humans identified this metabolite as N-desmethylclobazam, subsequently named this compound.
The primary route of clobazam metabolism was identified as oxidative demethylation at the N-1 position of the benzodiazepine ring, a reaction primarily catalyzed by the cytochrome P450 isoenzyme CYP3A4, with minor contributions from CYP2C19 and CYP2B6.[4] This process yields this compound, which was quickly recognized for its significant contribution to the overall pharmacological effect of clobazam due to its own intrinsic activity and favorable pharmacokinetic properties.[5]
Synthesis and Physicochemical Properties
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | 8-chloro-1-phenyl-1,5-benzodiazepine-2,4(3H,5H)-dione | [6] |
| Molecular Formula | C₁₅H₁₁ClN₂O₂ | [6] |
| Molecular Weight | 286.7 g/mol | [6] |
| CAS Number | 22316-55-8 | [6] |
Preclinical Pharmacology
The preclinical development of this compound focused on elucidating its mechanism of action and characterizing its anticonvulsant and anxiolytic properties, often in direct comparison to its parent compound, clobazam.
Mechanism of Action: GABA-A Receptor Modulation
This compound, like other benzodiazepines, exerts its effects by positively modulating the function of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1] It binds to the benzodiazepine site on the GABA-A receptor, an allosteric site distinct from the GABA binding site. This binding enhances the affinity of GABA for its receptor, leading to an increased frequency of chloride channel opening and a subsequent hyperpolarization of the neuronal membrane. This hyperpolarization makes it more difficult for neurons to fire, resulting in a reduction of neuronal excitability and producing anxiolytic and anticonvulsant effects.[1]
A key finding in the developmental history of this compound is its preferential binding affinity for GABA-A receptors containing the α2 subunit compared to the α1 subunit.[2] The α1 subunit is primarily associated with the sedative effects of benzodiazepines, while the α2 subunit is linked to their anxiolytic and anticonvulsant properties.[2] This preferential binding may contribute to a potentially more favorable side-effect profile compared to non-selective benzodiazepines.
Anticonvulsant Activity in Animal Models
The anticonvulsant properties of this compound have been demonstrated in various preclinical models of epilepsy. These models are crucial for establishing efficacy and understanding the spectrum of activity of a potential antiepileptic drug.
-
Audiogenic Seizure Model in DBA/2 Mice: This model utilizes a genetically susceptible strain of mice (DBA/2) that exhibit seizures in response to a loud auditory stimulus. It is a well-established model for screening compounds with potential efficacy against generalized tonic-clonic seizures.[7] this compound has been shown to be effective in this model, protecting against the seizure response.[5]
-
Pentylenetetrazol (PTZ)-Induced Seizure Model: PTZ is a GABA-A receptor antagonist that, when administered to rodents, induces seizures that are considered a model of generalized absence and myoclonic seizures. This compound has demonstrated anticonvulsant activity in this model, increasing the threshold for seizure induction.[8]
Table 2: Preclinical Anticonvulsant Activity of this compound
| Animal Model | Seizure Type Modeled | Effect of this compound | Reference(s) |
| Audiogenic Seizure in DBA/2 Mice | Generalized Tonic-Clonic | Protection against seizures | [5] |
| Pentylenetetrazol (PTZ) Infusion | Generalized Absence/Myoclonic | Increased seizure threshold | [8] |
| Photosensitive Epilepsy in Baboons | Myoclonus | Protection against photically-induced myoclonus | [5] |
Pharmacokinetics and Metabolism
A critical aspect of this compound's developmental history is the characterization of its pharmacokinetic profile, which distinguishes it from its parent compound and is central to its clinical significance.
Absorption, Distribution, Metabolism, and Excretion (ADME)
Following oral administration of clobazam, this compound is formed in the liver.[4] this compound itself is then further metabolized, primarily through hydroxylation by CYP2C19, to an inactive metabolite, 4'-hydroxy-N-desmethylclobazam.[4] Genetic variations in the CYP2C19 enzyme can significantly impact the metabolism of this compound, leading to higher plasma concentrations in individuals who are poor metabolizers. The metabolites of this compound are primarily excreted in the urine.
References
- 1. Benzodiazepine modulation of GABAA receptor opening frequency depends on activation context: A patch clamp and simulation study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 3. Subchronic treatment with antiepileptic drugs modifies pentylenetetrazol-induced seizures in mice: Its correlation with benzodiazepine receptor binding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Audiogenic epileptic DBA/2 mice strain as a model of genetic reflex seizures and SUDEP [frontiersin.org]
- 5. Audiogenic seizures in DBA/2 mice discriminate sensitively between low efficacy benzodiazepine receptor agonists and inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Audiogenic epileptic DBA/2 mice strain as a model of genetic reflex seizures and SUDEP - PMC [pmc.ncbi.nlm.nih.gov]
- 8. meliordiscovery.com [meliordiscovery.com]
Unveiling the Receptor Binding Profile of Norclobazam: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the receptor binding affinity of Norclobazam, the primary active metabolite of the 1,5-benzodiazepine clobazam. By summarizing key quantitative data, detailing experimental methodologies, and visualizing associated pathways, this document serves as a critical resource for professionals engaged in neuroscience research and the development of novel therapeutics targeting the central nervous system.
Core Findings: this compound's Affinity for GABA-A Receptor Subtypes
This compound, like its parent compound clobazam, exerts its effects primarily through positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor. However, its binding profile across different GABA-A receptor subtypes reveals a distinct pattern that may underlie its clinical efficacy and tolerability.
Quantitative Binding Affinity Data
The following tables summarize the binding affinities (Ki values) of this compound for various human GABA-A receptor subtypes, as determined by radioligand displacement assays. These studies are crucial for understanding the compound's selectivity and potential pharmacological effects.
Table 1: Binding Affinities of this compound for Human GABA-A Receptor Subtypes Expressed in HEK293 Cells [1]
| Compound | Receptor Subtype | Ki (nM) | Radioligand |
| This compound (N-CLB) | α1β2γ2 | 668 | [3H]flumazenil |
| α2β2γ2 | 147 | [3H]flumazenil | |
| α3β2γ2 | 753 | [3H]flumazenil | |
| α5β2γ2 | 205 | [3H]flumazenil |
Data from Jensen et al., 2014. Values represent the mean of multiple experiments.
Table 2: Comparative Binding Affinities for Native GABA-A Receptors from Rat Brain Homogenates [1][2]
| Compound | Ki (nM) | Radioligand |
| This compound (N-CLB) | 133 | [3H]flunitrazepam |
| Clobazam (CLB) | 151 | [3H]flunitrazepam |
| Clonazepam (CLN) | 0.26 | [3H]flunitrazepam |
Data from Jensen et al., 2014. These values for native receptors represent a composite affinity across the various subtypes present in the brain.
A key finding from these data is that this compound displays a significantly greater affinity for GABA-A receptors containing the α2 subunit compared to those with the α1 subunit.[1][3][4] This is noteworthy as the α1 subunit is primarily associated with sedative effects, while the α2 subunit is linked to anxiolytic and anticonvulsant actions.[5]
Experimental Protocols: A Closer Look at the Methodology
The quantitative data presented above were primarily generated using radioligand binding assays. Understanding the protocols behind these experiments is essential for interpreting the data and for designing future studies.
Radioligand Displacement Assay for Recombinant Human GABA-A Receptors
This protocol outlines the key steps for determining the binding affinity of this compound for specific GABA-A receptor subtypes expressed in a controlled cellular environment.
1. Cell Culture and Transfection:
-
Human Embryonic Kidney 293 (HEK293) cells are cultured under standard conditions.
-
Cells are transiently transfected with cDNAs encoding the desired α, β, and γ subunits of the human GABA-A receptor (e.g., α1β2γ2, α2β2γ2, etc.).[1]
2. Membrane Preparation:
-
After a period of post-transfection expression, the HEK293 cells are harvested.
-
The cells are homogenized in a cold buffer solution (e.g., Tris-citrate buffer).
-
The homogenate is centrifuged to pellet the cell membranes, which contain the expressed receptors. The pellet is then washed and resuspended in the assay buffer.[6]
3. Competitive Binding Assay:
-
The membrane preparation is incubated with a constant concentration of a specific radioligand, such as [3H]flumazenil, which binds to the benzodiazepine site on the GABA-A receptor.[1]
-
A range of concentrations of the unlabeled competitor compound (this compound) is added to the incubation mixture.
-
The mixture is incubated to allow the binding to reach equilibrium. The incubation time and temperature are optimized for the specific receptor and radioligand (e.g., 35 minutes at 30°C).[7]
4. Separation of Bound and Free Radioligand:
-
The incubation is terminated by rapid filtration through glass fiber filters. This separates the membranes with bound radioligand from the unbound radioligand in the solution.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
5. Quantification and Data Analysis:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The data are used to generate a competition curve, from which the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined.
-
The Ki (binding affinity) value is then calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.[6]
Signaling Pathway: Positive Allosteric Modulation
This compound does not directly activate the GABA-A receptor. Instead, it binds to an allosteric site, distinct from the GABA binding site, and enhances the effect of GABA.[8] This positive allosteric modulation increases the frequency of the chloride channel opening when GABA is bound, leading to an increased influx of chloride ions into the neuron.[9] The resulting hyperpolarization of the neuronal membrane makes it less likely to fire an action potential, thus producing an inhibitory effect on neurotransmission.
Conclusion
The receptor binding studies of this compound reveal a nuanced profile, characterized by a preferential affinity for α2-containing GABA-A receptor subtypes. This selectivity may contribute to its distinct clinical profile, potentially offering a favorable balance of anticonvulsant and anxiolytic effects with a reduced sedative liability compared to less selective benzodiazepines. The detailed experimental protocols and understanding of the underlying signaling pathways provided in this guide are fundamental for the continued investigation and development of targeted GABAergic modulators.
References
- 1. Clobazam and Its Active Metabolite N-desmethylclobazam Display Significantly Greater Affinities for α2- versus α1-GABAA–Receptor Complexes | PLOS One [journals.plos.org]
- 2. Clobazam and Its Active Metabolite N-desmethylclobazam Display Significantly Greater Affinities for α2- versus α1-GABAA–Receptor Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Clobazam and its active metabolite N-desmethylclobazam display significantly greater affinities for α₂- versus α₁-GABA(A)-receptor complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GABA(A) receptor physiology and its relationship to the mechanism of action of the 1,5-benzodiazepine clobazam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GABAA receptor positive allosteric modulator - Wikipedia [en.wikipedia.org]
- 9. What are GABAA receptor positive allosteric modulators and how do they work? [synapse.patsnap.com]
In Vitro Pharmacological Profile of Norclobazam: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Norclobazam, the primary active metabolite of the 1,5-benzodiazepine clobazam, significantly contributes to the therapeutic efficacy of the parent drug. A thorough understanding of its in vitro pharmacological characteristics is paramount for drug development and optimization. This technical guide provides a comprehensive overview of this compound's in vitro pharmacological profile, focusing on its interaction with GABA-A receptors and its metabolic fate. Detailed experimental protocols for key characterization assays are provided, along with a quantitative summary of its pharmacological activities and visual representations of its mechanism of action and metabolic pathways.
Introduction
This compound, also known as N-desmethylclobazam, is a pharmacologically active metabolite of clobazam, a 1,5-benzodiazepine used in the treatment of epilepsy and anxiety disorders. Following oral administration of clobazam, this compound is formed through N-demethylation and circulates in the plasma at concentrations 3-5 times higher than the parent compound, with a significantly longer half-life of 71-82 hours.[1][2] This prolonged exposure underscores the importance of characterizing its distinct pharmacological profile to fully comprehend the clinical effects of clobazam. This guide details the in vitro methodologies used to elucidate this compound's interaction with its primary molecular target, the γ-aminobutyric acid type A (GABA-A) receptor, and its subsequent metabolism.
Pharmacological Profile: Quantitative Data
The in vitro pharmacological activity of this compound has been characterized through various binding and functional assays. The following tables summarize the key quantitative data regarding its receptor binding affinity and functional modulation of GABA-A receptors.
| Receptor Subtype | Binding Affinity (Ki in nM) | Assay Type | Reference |
| GABA-A (α1β2γ2) | 151 | Radioligand Binding Assay ([3H]flunitrazepam) | [3] |
| GABA-A (α2β2γ2) | 133 | Radioligand Binding Assay ([3H]flunitrazepam) | [3] |
| GABA-A (α3β2γ2) | Not Reported | - | |
| GABA-A (α5β2γ2) | Not Reported | - | |
| Table 1: this compound Binding Affinity for GABA-A Receptor Subtypes. |
| Receptor Subtype | EC50 (nM) | Assay Type | Reference |
| GABA-A (α1β2γ2S) | Similar to other subtypes | Two-Electrode Voltage-Clamp Electrophysiology | [4] |
| GABA-A (α2β2γ2S) | Similar to other subtypes | Two-Electrode Voltage-Clamp Electrophysiology | [4] |
| GABA-A (α3β2γ2S) | Similar to other subtypes | Two-Electrode Voltage-Clamp Electrophysiology | [4] |
| GABA-A (α5β2γ2S) | Similar to other subtypes | Two-Electrode Voltage-Clamp Electrophysiology | [4] |
| GABA-A (α6β2δ) | Substantially less potent (200-3900 fold) | Two-Electrode Voltage-Clamp Electrophysiology | [4] |
| Table 2: Functional Potency of this compound at GABA-A Receptor Subtypes. |
Mechanism of Action: GABA-A Receptor Modulation
This compound, like other benzodiazepines, exerts its effects by acting as a positive allosteric modulator of the GABA-A receptor.[2] This receptor is a ligand-gated ion channel that, upon binding of the neurotransmitter GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and subsequent inhibition of neurotransmission.[5] this compound binds to the benzodiazepine site, located at the interface of the α and γ subunits of the receptor, and enhances the effect of GABA, thereby increasing the frequency of channel opening and potentiating the inhibitory signal.[2][5] Notably, in vitro studies suggest that this compound exhibits a greater binding affinity for GABA-A receptors containing the α2 subunit compared to the α1 subunit.[3][6] This preferential binding may contribute to its anxiolytic and anticonvulsant properties with a potentially reduced sedative effect compared to non-selective benzodiazepines.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. PharmGKB summary: clobazam pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. oyc.co.jp [oyc.co.jp]
- 5. GABAA receptor - Wikipedia [en.wikipedia.org]
- 6. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 7. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]
The Preclinical Journey of Norclobazam: A Deep Dive into its Pharmacokinetics and Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norclobazam (N-desmethylclobazam or NDMC), the primary and active metabolite of the 1,5-benzodiazepine clobazam, plays a crucial role in the therapeutic efficacy of its parent drug. Understanding the pharmacokinetic profile and metabolic fate of this compound in preclinical models is paramount for the successful development and optimization of clobazam-based therapies. This in-depth technical guide synthesizes available preclinical data to provide a comprehensive overview of this compound's absorption, distribution, metabolism, and excretion (ADME) characteristics in key animal models, offering valuable insights for researchers and drug development professionals.
Pharmacokinetics of this compound in Preclinical Models
The pharmacokinetic profile of this compound has been investigated in several preclinical species, primarily following the administration of its parent compound, clobazam. However, studies directly administering this compound provide the clearest picture of its intrinsic pharmacokinetic properties.
Mouse Models
Studies in mice have provided valuable quantitative data on the pharmacokinetics of this compound following direct oral administration.
Table 1: Pharmacokinetic Parameters of this compound in Mice Following Oral Administration
| Dose (mg/kg) | Cmax (µM) | Tmax (hours) | Half-life (t½) (hours) |
| 3 | 4.1 | 2-3 | 4.6 - 5.6 |
| 10 | 6.6 | 2-3 | 4.6 - 5.6 |
| 30 | 11.5 | 2-3 | 4.6 - 5.6 |
Data presented as mean values.
These findings indicate that this compound is readily absorbed in mice, reaching peak plasma concentrations within 2 to 3 hours, with a half-life of approximately 5 hours.
Rat Models
In rats, this compound is considered a minor metabolite of clobazam. Following oral administration of clobazam to male Sprague-Dawley rats, this compound is detected in plasma, but at lower concentrations compared to the parent drug. After repeated daily oral administration of clobazam, the 24-hour blood levels of total radioactivity (clobazam and its metabolites) were observed to accumulate to about three times the initial value.[1]
Dog Models
Metabolism of this compound in Preclinical Models
The metabolism of this compound is intrinsically linked to the biotransformation of its parent compound, clobazam. Clobazam is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes.
The formation of this compound from clobazam is catalyzed by several CYP isoforms, with CYP3A4 playing a major role, and CYP2C19 and CYP2B6 contributing to a lesser extent.[4] this compound itself is further metabolized, predominantly through hydroxylation, a reaction primarily mediated by CYP2C19.[4]
Species-Specific Metabolic Pathways:
Significant species differences exist in the metabolism of clobazam, which directly impacts the exposure to this compound:
-
Rats: N-demethylation to this compound is a minor pathway. Clobazam treatment in male Sprague-Dawley rats has been shown to induce hepatic microsomal enzymes, including Cyp2b1, Cyp3a1, and Cyp3a2, which can influence its own metabolism and that of its metabolites.[5]
-
Dogs: N-demethylation is a major metabolic route, leading to significant levels of this compound.[1] A unique metabolic pathway in dogs involves hydroxylation at the 9-position, resulting in the formation of 9-hydroxy-N-demethylclobazam.[1]
-
Monkeys: Similar to dogs, N-demethylation is the main metabolic pathway for clobazam, making this compound a primary metabolite.[1]
The following diagram illustrates the primary metabolic pathway of clobazam to this compound and its subsequent metabolism.
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and interpretation of preclinical pharmacokinetic and metabolism studies. Below are generalized protocols based on the available literature.
In Vivo Pharmacokinetic Studies in Mice
-
Animal Model: Male C57BL/6 mice.
-
Drug Administration: this compound administered orally (p.o.) via gavage. The vehicle used for suspension is typically a combination of water, polyethylene glycol, and a surfactant.
-
Dose Levels: 3, 10, and 30 mg/kg.
-
Sample Collection: Whole blood samples are collected at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) via retro-orbital bleeding or cardiac puncture under anesthesia. Brain tissue can also be collected at specific time points to assess brain penetration.
-
Sample Processing: Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA) and centrifuged to obtain plasma. Plasma and brain homogenates are stored at -80°C until analysis.
In Vivo Metabolism Studies (General)
-
Animal Models: Male Sprague-Dawley rats, Beagle dogs, and Rhesus monkeys.
-
Drug Administration: Clobazam (often radiolabeled, e.g., with 14C) is administered orally or intravenously.
-
Sample Collection: Urine, feces, and blood are collected at predetermined intervals.
-
Metabolite Profiling: Samples are analyzed to identify and quantify the parent drug and its metabolites.
The following diagram outlines a general workflow for a preclinical pharmacokinetic study.
Bioanalytical Methods
The quantification of this compound in biological matrices is typically achieved using highly sensitive and specific analytical techniques.
Table 2: Key Parameters for Bioanalytical Methods
| Method | Matrix | Extraction | Detection | LLOQ | Linearity |
| HPLC-UV | Human Plasma | Liquid-Liquid Extraction | UV at 228 nm | 200 ng/mL | 200-3000 ng/mL |
| LC-MS/MS | Human Plasma | Protein Precipitation | MRM | 200 ng/mL | 200-10,000 ng/mL |
| LC-MS/MS | Rat Plasma | Liquid-Liquid Extraction | - | 5 ng/mL | - |
LLOQ: Lower Limit of Quantification; MRM: Multiple Reaction Monitoring.
High-Performance Liquid Chromatography (HPLC) with UV Detection:
-
Principle: Separation of the analyte from other plasma components on a stationary phase followed by detection using UV absorbance.
-
Sample Preparation: Typically involves liquid-liquid extraction with an organic solvent mixture (e.g., hexane:dichloromethane).[6]
-
Chromatographic Conditions: A C18 reverse-phase column is commonly used with an isocratic mobile phase of water and acetonitrile.[6]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Principle: A highly selective and sensitive technique that combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry.
-
Sample Preparation: Often involves a simple protein precipitation step with a solvent like methanol.[7]
-
Detection: Utilizes multiple reaction monitoring (MRM) for specific detection and quantification of the analyte and its internal standard.[7]
The following diagram illustrates the logical relationship in the development and validation of a bioanalytical method.
Conclusion
The preclinical pharmacokinetic and metabolic profile of this compound reveals important species-specific differences that are critical for the interpretation of efficacy and safety data and for the extrapolation of findings to humans. In mice, this compound is well-absorbed and exhibits predictable pharmacokinetics. In dogs and monkeys, it is a major metabolite of clobazam, whereas in rats, it is a minor one. The metabolism of this compound is primarily driven by CYP enzymes, with CYP2C19 playing a key role in its clearance. This comprehensive guide provides a foundational understanding of this compound's preclinical characteristics, offering a valuable resource for scientists and researchers in the field of drug development. Further studies directly evaluating the pharmacokinetics of this compound in rats and dogs would provide a more complete preclinical dataset.
References
- 1. Kinetics and metabolism of clobazam in animals and man - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative pharmacokinetics of benzodiazepines in dog and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PharmGKB summary: clobazam pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Toxicological approach for elucidation of clobazam-induced hepatomegaly in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Retrospective analysis of metabolite patterns of clobazam and N-desmethylclobazam in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
The Structural Landscape of Norclobazam and its Analogues: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Norclobazam (N-desmethylclobazam), the principal active metabolite of the 1,5-benzodiazepine anticonvulsant clobazam, plays a significant role in the therapeutic efficacy of its parent drug.[1] This technical guide provides a comprehensive structural analysis of this compound and explores the synthetic landscape and structure-activity relationships (SAR) of its analogues. A detailed examination of its interaction with γ-aminobutyric acid type A (GABA-A) receptors is presented, supported by quantitative data. Methodologies for the analytical quantification of this compound are also detailed. While the direct synthesis and evaluation of a wide range of this compound analogues are not extensively reported in publicly available literature, this guide extrapolates from the broader class of 1,5-benzodiazepines to provide insights into the design and potential of novel modulators of GABA-A receptors.
Introduction to this compound
This compound, chemically known as 7-chloro-5-phenyl-1,5-benzodiazepine-2,4-dione, is a key pharmacologically active molecule. It is formed in the body via the N-demethylation of clobazam, a process primarily catalyzed by the cytochrome P450 enzyme CYP3A4.[1] Due to its long half-life of 71-82 hours, this compound concentrations in the plasma can be 3-5 times higher than those of the parent compound, contributing significantly to the overall therapeutic effect.[1] Like other benzodiazepines, this compound exerts its effects by positively modulating the function of GABA-A receptors, the major inhibitory neurotransmitter receptors in the central nervous system.
Structural Elucidation of this compound
The core structure of this compound is a 1,5-benzodiazepine ring system. This seven-membered diazepine ring is fused to a benzene ring, with two nitrogen atoms at positions 1 and 5. Key structural features include a chlorine atom at the 7-position of the benzene ring, a phenyl group at the 5-position of the diazepine ring, and two carbonyl groups at the 2- and 4-positions. The absence of a methyl group at the 1-position distinguishes it from its parent compound, clobazam.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₁ClN₂O₂ | |
| Molecular Weight | 286.72 g/mol | |
| IUPAC Name | 7-chloro-5-phenyl-1,5-benzodiazepine-2,4-dione | |
| CAS Number | 22316-55-8 | |
| Appearance | Solid |
Mechanism of Action: Interaction with GABA-A Receptors
This compound, like other benzodiazepines, is a positive allosteric modulator of the GABA-A receptor. It binds to a specific site on the receptor, distinct from the GABA binding site, and enhances the effect of GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron. This results in a potentiation of the inhibitory signal in the brain.
Studies have shown that this compound exhibits a degree of selectivity for different GABA-A receptor subtypes, which are pentameric protein complexes composed of various subunits (e.g., α, β, γ). The subunit composition determines the pharmacological properties of the receptor. This compound has been shown to have a preference for α2-containing GABA-A receptors over α1-containing receptors. This is significant because the α1 subunit is primarily associated with sedative effects, while the α2 subunit is linked to anxiolytic and anticonvulsant actions. This selectivity may contribute to the favorable side-effect profile of clobazam and this compound compared to some other benzodiazepines.[2][3]
Table 2: In Vitro Activity of this compound at Human GABA-A Receptor Subtypes
| Compound | Receptor Subtype | Ki (nM) | Reference |
| This compound | α1β2γ2 | 205 - 753 | [3] |
| This compound | α2β2γ2 | 147 - 668 | [3] |
| This compound | α3β2γ2 | 147 - 668 | [3] |
| This compound | α5β2γ2 | 147 - 668 | [3] |
Note: Ki values represent the binding affinity of the compound to the receptor.
Below is a diagram illustrating the general signaling pathway of GABA-A receptor modulation by this compound.
Figure 1. Signaling pathway of GABA-A receptor modulation by this compound.
Synthesis and Structural Analogues
While specific literature on the systematic synthesis of a wide range of this compound analogues for GABA-A receptor modulation is limited, the general synthesis of the 1,5-benzodiazepine scaffold is well-established. These methods provide a foundation for the potential synthesis of this compound derivatives.
General Synthetic Strategies for 1,5-Benzodiazepines
The most common approach for the synthesis of the 1,5-benzodiazepine core involves the condensation of an o-phenylenediamine derivative with a β-dicarbonyl compound, such as a β-diketone or a β-ketoester.[4][5] The reaction is typically catalyzed by an acid or a base.
A general workflow for the synthesis of a 1,5-benzodiazepine is depicted below.
References
- 1. Elevations in this compound Concentrations and Altered Mental Status in CYP2C19 Poor Metabolizer Phenotype: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The clobazam metabolite N-desmethyl clobazam is an α2 preferring benzodiazepine with an improved therapeutic window for antihyperalgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clobazam and Its Active Metabolite N-desmethylclobazam Display Significantly Greater Affinities for α2- versus α1-GABAA–Receptor Complexes | PLOS One [journals.plos.org]
- 4. chemijournal.com [chemijournal.com]
- 5. Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial - RSC Advances (RSC Publishing) [pubs.rsc.org]
Norclobazam's Role as an Active Metabolite of Clobazam: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
Clobazam, a 1,5-benzodiazepine, is an established antiepileptic drug used for the adjunctive treatment of seizures, particularly those associated with Lennox-Gastaut Syndrome.[1] Its clinical efficacy is not solely attributable to the parent compound. Following administration, clobazam is extensively metabolized in the liver to its primary active metabolite, N-desmethylclobazam, also known as norclobazam. This metabolite is not only pharmacologically active but also exhibits a distinct pharmacokinetic profile, characterized by a longer half-life and higher steady-state concentrations than clobazam itself.[1][2] Consequently, this compound is a major contributor to both the therapeutic and adverse effects observed during clobazam therapy. Understanding the pharmacokinetics, pharmacodynamics, and clinical significance of this compound is critical for dose optimization, predicting drug-drug interactions, and interpreting therapeutic drug monitoring results. This guide provides a detailed examination of this compound's role, supported by quantitative data, experimental methodologies, and pathway visualizations.
Pharmacokinetics and Metabolism
Clobazam is rapidly absorbed after oral administration and undergoes extensive hepatic metabolism, primarily through N-demethylation to form this compound.[1][3] This conversion is a critical step that dictates the subsequent pharmacological profile of the drug.
Metabolic Pathway
The conversion of clobazam to this compound is catalyzed predominantly by the cytochrome P450 enzyme CYP3A4, with minor contributions from CYP2C19 and CYP2B6.[1][2][4] this compound itself is further metabolized, mainly via hydroxylation by CYP2C19, to an inactive metabolite, 4'-hydroxy-N-desmethylclobazam.[1][2] The significant role of CYP2C19 in this compound clearance makes patients with genetic polymorphisms in this enzyme (e.g., poor metabolizers) susceptible to accumulating high concentrations of the active metabolite, potentially leading to increased adverse effects.[5][6]
Comparative Pharmacokinetic Parameters
This compound's pharmacokinetic profile differs significantly from that of its parent drug. It has a considerably longer half-life, leading to its accumulation in the plasma, where it becomes the major circulating active moiety upon reaching steady state.[1][3] At therapeutic doses, the serum concentration of this compound is typically 3 to 5 times higher than that of clobazam.[1][5]
| Parameter | Clobazam | This compound (N-desmethylclobazam) | Reference(s) |
| Half-life (t½) | 36–42 hours | 71–82 hours | [1][5] |
| Time to Steady State | ~1 week | Up to 3 weeks | [1] |
| Plasma Protein Binding | ~90% | ~89% | [1] |
| Active Moiety at Steady State | Minor | Major | [3] |
| Typical Serum Concentration | 30–300 ng/mL | 300–3000 ng/mL | [7] |
Pharmacodynamics
Both clobazam and this compound exert their anticonvulsant effects by acting as positive allosteric modulators of the γ-aminobutyric acid type A (GABA-A) receptor.[1][2]
Mechanism of Action
Binding to the benzodiazepine site on the GABA-A receptor enhances the effect of GABA, increasing the frequency of chloride channel opening. This leads to an influx of chloride ions, hyperpolarization of the neuronal membrane, and a reduction in neuronal excitability.[1] This inhibitory action is the basis for the anticonvulsant properties of both compounds.
Receptor Binding Affinity
Studies on recombinant human GABA-A receptors have shown that clobazam and this compound have distinct binding profiles compared to 1,4-benzodiazepines like clonazepam. Both clobazam and this compound exhibit significantly greater binding affinities for receptor complexes containing the α2-subunit versus the α1-subunit.[8][9][10] This preference for the α2-subunit, which is linked to anticonvulsant effects without heavy sedation, may contribute to clobazam's clinical profile.[8][9]
| Compound | Receptor Subtype | Binding Affinity (Ki, nM) | Reference(s) |
| Clobazam | α1β2γ2 | 269 | [8] |
| α2β2γ2 | 87 | [8] | |
| This compound | α1β2γ2 | 275 | [8] |
| α2β2γ2 | 90 | [8] | |
| Clonazepam | α1β2γ2 | 0.44 | [8] |
| α2β2γ2 | 0.52 | [8] |
Clinical Significance
The distinct pharmacokinetics of this compound means it is the primary driver of the sustained clinical effects during chronic clobazam therapy. Studies have found that patients who became seizure-free on low-dose clobazam had high serum concentrations of this compound even when the parent drug was undetectable.[1] This underscores the metabolite's crucial role in seizure control. However, the accumulation of this compound, especially in CYP2C19 poor metabolizers, is also linked to a higher incidence of adverse effects such as somnolence and sedation.[5] Therefore, therapeutic drug monitoring (TDM) often involves measuring both clobazam and this compound to provide a complete clinical picture.[7]
Experimental Protocols
The quantification of clobazam and this compound in biological matrices is essential for both clinical TDM and pharmacokinetic research. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common analytical techniques.
Protocol: Quantification in Human Plasma by LC-MS/MS
This protocol provides a generalized workflow for the simultaneous determination of clobazam and this compound in human plasma.
1. Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of human plasma (calibrator, control, or unknown sample) into a microcentrifuge tube.
-
Add 20 µL of an internal standard working solution (e.g., deuterated clobazam/norclobazam in methanol).
-
Add 300 µL of a protein precipitation agent (e.g., acetonitrile or methanol).
-
Vortex the mixture for 1 minute to ensure complete protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate for analysis.
2. Chromatographic Separation:
-
HPLC System: A standard HPLC system capable of gradient elution.
-
Column: A reversed-phase C18 column (e.g., Agilent Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).[11]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[11]
-
Flow Rate: 0.5–0.6 mL/min.[11]
-
Injection Volume: 5 µL.[11]
-
Gradient: A linear gradient starting with low organic phase (e.g., 20% B) and increasing to a high organic phase (e.g., 95% B) to elute the analytes, followed by re-equilibration.
3. Mass Spectrometric Detection:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for clobazam, this compound, and the internal standard. These must be optimized for the specific instrument used.
4. Quantification:
-
Construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the nominal concentration of the calibrators.
-
Use a weighted (e.g., 1/x²) linear regression to fit the curve.
-
Determine the concentrations of the unknown samples by interpolating their peak area ratios from the calibration curve. The validated concentration range is typically 20–2000 ng/mL for clobazam and 200–10,000 ng/mL for this compound.[11]
Conclusion
This compound is a clinically pivotal, active metabolite of clobazam that plays a dominant role in the drug's sustained therapeutic effect. Its long half-life and high steady-state plasma concentrations mean that it is arguably more important than the parent drug during chronic therapy. The metabolism of this compound is highly dependent on CYP2C19, introducing significant inter-individual variability due to genetic polymorphisms. A thorough understanding of this compound's pharmacology is therefore indispensable for the safe and effective clinical use of clobazam, guiding therapeutic monitoring and personalized dosing strategies.
References
- 1. PharmGKB summary: clobazam pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. PHARMACOKINETICS-OF-N-DESMETHYLCLOBAZAM--THE-ACTIVE-AND-PRIMARY-METABOLITE-OF-CLOBAZAM [aesnet.org]
- 4. ClinPGx [clinpgx.org]
- 5. Elevations in this compound Concentrations and Altered Mental Status in CYP2C19 Poor Metabolizer Phenotype: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mayocliniclabs.com [mayocliniclabs.com]
- 8. Clobazam and Its Active Metabolite N-desmethylclobazam Display Significantly Greater Affinities for α2- versus α1-GABAA–Receptor Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clobazam and Its Active Metabolite N-desmethylclobazam Display Significantly Greater Affinities for α2- versus α1-GABAA–Receptor Complexes | PLOS One [journals.plos.org]
- 10. journals.plos.org [journals.plos.org]
- 11. Retrospective analysis of metabolite patterns of clobazam and N-desmethylclobazam in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Electrophysiological effects of Norclobazam on neuronal activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Norclobazam, the primary active metabolite of the 1,5-benzodiazepine clobazam, exerts significant electrophysiological effects on neuronal activity, underpinning its clinical efficacy as an anticonvulsant and anxiolytic agent. This technical guide provides an in-depth analysis of the electrophysiological actions of this compound, focusing on its molecular interactions with GABA-A receptors and the resultant changes in neuronal function. This document summarizes key quantitative data, details common experimental protocols for studying such effects, and presents visual representations of the underlying signaling pathways and experimental workflows.
Introduction
This compound is a long-acting positive allosteric modulator (PAM) of the γ-aminobutyric acid type A (GABA-A) receptor.[1] By binding to a site distinct from the GABA binding site, this compound enhances the receptor's affinity for GABA, the primary inhibitory neurotransmitter in the central nervous system.[1] This potentiation of GABAergic neurotransmission leads to an increased influx of chloride ions, hyperpolarization of the neuronal membrane, and a subsequent reduction in neuronal excitability and action potential frequency.[1] This guide delves into the specific electrophysiological manifestations of these actions.
Mechanism of Action: Modulation of GABA-A Receptors
This compound's primary molecular target is the GABA-A receptor, a ligand-gated ion channel composed of five subunits. The binding of this compound to the benzodiazepine site on the GABA-A receptor complex allosterically increases the channel's opening frequency in the presence of GABA, leading to enhanced chloride ion conductance.[1]
Signaling Pathway
The signaling pathway for this compound's action is a direct modulation of the GABA-A receptor ion channel.
Figure 1: this compound's signaling pathway at the GABA-A receptor.
Quantitative Electrophysiological Data
The following tables summarize the known quantitative effects of this compound on GABA-A receptor function. Data is primarily derived from studies utilizing two-electrode voltage-clamp electrophysiology on Xenopus laevis oocytes expressing various human GABA-A receptor subtypes.[2]
Table 1: Potency (EC₅₀) of this compound on Human GABA-A Receptor Subtypes
| GABA-A Receptor Subtype | EC₅₀ (nM) | Reference |
| α₁β₂γ₂S | 100 - 300 | [2] |
| α₂β₂γ₂S | 100 - 300 | [2] |
| α₃β₂γ₂S | 100 - 300 | [2] |
| α₅β₂γ₂S | 100 - 300 | [2] |
| α₆β₂δ | Mid-to-high µM range | [2] |
Table 2: Efficacy (Iₘₐₓ) of this compound on Human GABA-A Receptor Subtypes
| GABA-A Receptor Subtype | Potentiation of GABA EC₂₀-evoked Current (%) | Reference |
| α₁β₂γ₂S | 203 - 270 | [2] |
| α₂β₂γ₂S | 203 - 270 | [2] |
| α₃β₂γ₂S | 203 - 270 | [2] |
| α₅β₂γ₂S | 203 - 270 | [2] |
| α₆β₂δ | ~2400 (at 1 mM) | [2] |
Note: While the primary effect of this compound is to reduce neuronal firing rates and hyperpolarize the membrane potential, specific quantitative data on these parameters (e.g., in Hz or mV) from direct neuronal recordings are not extensively available in the public domain. The data presented here reflects the potentiation of GABA-evoked currents, which is the underlying mechanism for these neuronal effects.
Experimental Protocols
The investigation of this compound's electrophysiological effects typically involves techniques such as patch-clamp recording and electroencephalography (EEG).
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion currents and membrane potential from a single neuron.
Objective: To characterize the effects of this compound on neuronal excitability, synaptic transmission (IPSCs), and GABA-A receptor kinetics.
Methodology:
-
Cell Preparation: Primary neuronal cultures or acute brain slices are prepared and maintained in artificial cerebrospinal fluid (aCSF).
-
Pipette Fabrication: Borosilicate glass capillaries are pulled to create micropipettes with a tip resistance of 3-7 MΩ.
-
Pipette Filling: The micropipette is filled with an internal solution mimicking the intracellular ionic composition, often containing a chloride salt to study GABAergic currents.
-
Giga-seal Formation: The micropipette is carefully brought into contact with the neuronal membrane, and gentle suction is applied to form a high-resistance seal (>1 GΩ).
-
Whole-Cell Configuration: A brief pulse of suction is applied to rupture the membrane patch, allowing for electrical access to the entire cell.
-
Recording:
-
Voltage-Clamp Mode: The membrane potential is held at a constant value (e.g., -70 mV) to record ionic currents, such as spontaneous or evoked inhibitory postsynaptic currents (sIPSCs/eIPSCs). This compound is applied to the bath to observe changes in current amplitude, frequency, and kinetics (rise and decay times).
-
Current-Clamp Mode: The current injected into the neuron is controlled, and changes in the membrane potential, including action potential firing, are recorded. This compound is applied to assess its effect on resting membrane potential, action potential threshold, and firing frequency.
-
-
Data Analysis: Recorded signals are amplified, filtered, and digitized. Analysis software is used to measure various parameters of neuronal activity.
Experimental Workflow: Patch-Clamp Analysis
Figure 2: A typical workflow for patch-clamp electrophysiology experiments.
In Vivo Electroencephalography (EEG)
EEG measures the synchronized electrical activity of large neuronal populations in the brain, providing insights into network-level effects.
Objective: To assess the impact of this compound on brain oscillations and network excitability in a living organism.
Methodology:
-
Animal Preparation: Electrodes are surgically implanted onto the skull or into the brain of a research animal.
-
Baseline Recording: EEG activity is recorded under normal conditions to establish a baseline.
-
Drug Administration: this compound is administered systemically (e.g., via intraperitoneal injection).
-
Post-Drug Recording: EEG is continuously recorded to monitor changes in brain wave patterns, such as an increase in beta activity, which is characteristic of benzodiazepines.
-
Data Analysis: The recorded EEG signals are analyzed for changes in power spectral density across different frequency bands (e.g., delta, theta, alpha, beta, gamma) and for alterations in neuronal synchronization.
Discussion and Future Directions
The available electrophysiological data strongly support the role of this compound as a potent positive allosteric modulator of GABA-A receptors. Its effects are characterized by a profound enhancement of GABA-mediated inhibition. While the potentiation of GABA-evoked currents has been well-quantified in heterologous expression systems, a more detailed characterization of its direct effects on the firing properties of different neuronal subtypes within specific brain circuits is warranted.
Future research should focus on:
-
Quantitative analysis of this compound's effects on neuronal firing rates and membrane potential in various neuronal populations using in vitro and in vivo patch-clamp techniques.
-
Detailed kinetic analysis of IPSCs in the presence of this compound to elucidate its impact on synaptic transmission dynamics.
-
Investigation of this compound's influence on network oscillations and synchrony in different brain states using advanced EEG and local field potential (LFP) analysis.
-
Exploring the effects of this compound on synaptic plasticity , such as long-term potentiation (LTP) and long-term depression (LTD), to understand its impact on learning and memory processes.
Conclusion
This compound's electrophysiological profile is consistent with its clinical utility as an antiepileptic and anxiolytic agent. Its primary mechanism of action, the potentiation of GABA-A receptor function, leads to a global reduction in neuronal excitability. This technical guide provides a foundational understanding of these effects, summarizing the current quantitative data and outlining the key experimental approaches for further investigation. A deeper understanding of the nuanced electrophysiological actions of this compound will be crucial for the development of more targeted and effective therapeutic strategies for neurological and psychiatric disorders.
References
Methodological & Application
Application Note: Quantification of Norclobazam in Human Plasma by HPLC-MS/MS
Introduction
Norclobazam (N-desmethylclobazam) is the primary and pharmacologically active metabolite of the 1,5-benzodiazepine clobazam, a medication used for treating anxiety and epilepsy, including Lennox-Gastaut syndrome.[1][2] Therapeutic drug monitoring of both clobazam and this compound is crucial for optimizing patient dosage and ensuring clinical efficacy and safety. This application note details a robust and sensitive method for the quantification of this compound in human plasma using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS). The method is suitable for clinical toxicology, therapeutic drug monitoring, and forensic analysis.[1]
Principle
This method utilizes reversed-phase HPLC for the chromatographic separation of this compound from endogenous plasma components. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI). An isotopically labeled internal standard, such as N-Desmethylclobazam-8-chloro isomer-¹³C₆, is employed to ensure accuracy and precision.[1]
Experimental Protocols
1. Materials and Reagents
-
This compound analytical standard
-
N-Desmethylclobazam-8-chloro isomer-¹³C₆ (Internal Standard)[1]
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid
-
Ammonium formate
-
Human plasma (drug-free)
-
Solid-phase extraction (SPE) cartridges (e.g., C18) or protein precipitation reagents.
2. Sample Preparation
Two common methods for plasma sample preparation for benzodiazepine analysis are Solid-Phase Extraction (SPE) and Protein Precipitation.
2.1. Solid-Phase Extraction (SPE) Protocol [3][4]
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: To 50 µL of plasma sample, add 50 µL of internal standard solution. Vortex for 10 minutes. Dilute the mixture with 500 µL of 0.1 M sodium phosphate buffer (pH 6) and vortex for 1 minute.[3] Load the entire sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 0.5 mL of clinical laboratory reagent water, followed by 1.0 mL of a 10:10:80 acetonitrile:methanol:water solution.[3]
-
Drying: Dry the cartridge under high vacuum or nitrogen stream for 5 minutes.[3]
-
Elution: Elute the analytes with 1.0 mL of a freshly prepared 98:2 ethyl acetate:ammonium hydroxide solution.[3]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness at 40°C under a gentle stream of nitrogen.[3] Reconstitute the residue in 1.0 mL of 25% methanol.[3]
2.2. Protein Precipitation Protocol [5]
-
To 50 µL of plasma sample in a microcentrifuge tube, add 100 µL of a precipitating solution (e.g., acetonitrile) containing the internal standard.[5]
-
Vortex the mixture vigorously for at least 30 seconds to ensure complete protein precipitation.
-
Centrifuge the sample at high speed (e.g., >10,000 x g) for 5 minutes.
-
Transfer 100 µL of the clear supernatant to a clean vial or 96-well plate.
-
Dilute the supernatant with 100 µL of a dilution solution (e.g., mobile phase A).[5]
3. HPLC-MS/MS Analysis
The following are representative HPLC-MS/MS parameters. These should be optimized for the specific instrumentation used.
3.1. HPLC Conditions
| Parameter | Value |
| HPLC System | ACQUITY UPLC I-Class or equivalent[6] |
| Column | Agilent Zorbax Eclipse Plus C-18 RRHD or CORTECS UPLC C18+ 1.6 µm, 2.1 x 100 mm[2][6] |
| Column Temperature | 30 °C[6] |
| Mobile Phase A | 0.05% formic acid in 5 mM ammonium formate, pH 3.0 or 0.01% Formic acid in water[2][6] |
| Mobile Phase B | 0.1% formic acid in acetonitrile or 0.01% Formic acid in acetonitrile[2][6] |
| Flow Rate | 0.5 - 0.6 mL/min[2][6] |
| Injection Volume | 5 µL[2][6] |
| Gradient Elution | Initial: 90% A, 10% B; Ramp to 50% B over 5 min; Ramp to 95% B at 5.25 min; Hold at 95% B for 0.75 min; Return to 10% B at 6.1 min.[6] |
3.2. MS/MS Conditions
| Parameter | Value |
| Mass Spectrometer | Triple Quadrupole (e.g., Xevo TQ-S micro)[7] |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[7][8] |
| Capillary Voltage | 0.5 kV[7] |
| Detection Mode | Multiple Reaction Monitoring (MRM)[7][8] |
| MRM Transitions | To be optimized for this compound and the internal standard. |
| Cone Voltage | Optimized for individual compounds[7] |
| Collision Energy | Optimized for individual compounds[7] |
Data Presentation
Table 1: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 200 - 10,000 ng/mL[2][3] |
| Lower Limit of Quantification (LLOQ) | 200 ng/mL[3] |
| Intra-assay Precision (%CV) | 0.7 - 2.2%[4] |
| Inter-assay Precision (%CV) | 3.8 - 4.6%[4] |
| Recovery | >97%[4] |
Table 2: Representative MRM Transitions (To be optimized)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | [Insert Optimized Value] | [Insert Optimized Value] |
| N-Desmethylclobazam-¹³C₆ (IS) | [Insert Optimized Value] | [Insert Optimized Value] |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Sample preparation decision workflow.
The described HPLC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of this compound in human plasma. The protocol is well-suited for high-throughput analysis in a clinical or research setting, enabling accurate therapeutic drug monitoring and pharmacokinetic studies. The use of a stable isotope-labeled internal standard ensures high precision and accuracy, minimizing matrix effects.
References
- 1. N-Desmethylclobazam-8-chloro isomer-13C6 solution 100 μg/mL in acetonitrile, ampule of 1 mL, certified reference material, Cerilliant® | Sigma-Aldrich [sigmaaldrich.com]
- 2. Retrospective analysis of metabolite patterns of clobazam and N-desmethylclobazam in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Retrospective analysis of metabolite patterns of clobazam and N-desmethylclobazam in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of clobazam and its active metabolite this compound in plasma and serum using HPLC/DAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. waters.com [waters.com]
- 7. lcms.cz [lcms.cz]
- 8. chromsystems.com [chromsystems.com]
Application Note: Quantification of Norclobazam in Human Serum via Gas Chromatography
Abstract
This application note presents a detailed gas chromatography (GC) method for the quantitative analysis of Norclobazam, the primary active metabolite of the anti-epileptic drug Clobazam, in human serum. The protocol employs a liquid-liquid extraction for sample preparation followed by capillary gas chromatography with an electron-capture detector (ECD), a sensitive and specific detector for halogenated compounds like this compound. This method is suitable for therapeutic drug monitoring (TDM) and pharmacokinetic studies in clinical and research settings.
Introduction
This compound (N-desmethylclobazam) is the major active metabolite of Clobazam, a 1,5-benzodiazepine used in the treatment of epilepsy.[1][2] Due to its long half-life and significant pharmacological activity, monitoring this compound serum concentrations is crucial for optimizing therapeutic outcomes and minimizing adverse effects.[2][3] Gas chromatography offers a reliable and cost-effective analytical solution for this purpose. This document provides a comprehensive protocol for sample preparation and GC-ECD analysis of this compound in serum.
Experimental
Materials and Reagents
-
This compound certified reference standard
-
Diazepam (Internal Standard)
-
Toluene (HPLC grade)
-
Sodium Borate buffer (pH 9.0)
-
Sodium Sulfate, anhydrous
-
Human serum (drug-free)
-
Deionized water
-
Methanol (HPLC grade)
-
Nitrogen gas (high purity)
Equipment
-
Gas chromatograph (e.g., Agilent 8890 GC) equipped with a ⁶³Ni electron-capture detector (ECD)
-
Capillary column: HP-5 (30 m x 0.32 mm, 0.25 µm film thickness) or equivalent
-
Autosampler
-
Centrifuge
-
Vortex mixer
-
Sample evaporator (nitrogen blow-down)
-
Glass centrifuge tubes (10 mL)
-
Pipettes and tips
Sample Preparation: Liquid-Liquid Extraction
-
Pipette 200 µL of serum into a 10 mL glass centrifuge tube.
-
Add 20 µL of the Diazepam internal standard (IS) working solution (e.g., 1 µg/mL).
-
Add 200 µL of sodium borate buffer (pH 9.0) and vortex for 30 seconds to alkalinize the sample.[4]
-
Add 4 mL of toluene to the tube.[4]
-
Vortex vigorously for 2 minutes to ensure thorough extraction.
-
Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (toluene) to a clean tube.
-
Evaporate the toluene to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of toluene.[4]
-
Vortex for 30 seconds. The sample is now ready for GC injection.
Gas Chromatography (GC-ECD) Conditions
| Parameter | Value |
| GC System | Capillary GC with ⁶³Ni Electron-Capture Detector |
| Column | HP-5 (or equivalent), 30 m x 0.32 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 2.0 mL/min |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Oven Program | Initial: 150°C, hold for 1 minRamp: 20°C/min to 280°CHold: 5 min at 280°C |
| Detector Temperature | 300°C |
| Makeup Gas | Nitrogen or Argon/Methane |
| Data System | Chromatography data station for peak integration and quantification |
Note: The oven temperature program is adapted from general benzodiazepine analysis protocols and should be optimized for your specific instrument and column to achieve the best separation between this compound, the internal standard, and any potential interferences.
Workflow Diagram
Method Validation and Performance
The performance of this method should be validated according to established bioanalytical guidelines. Key validation parameters are summarized below, with typical expected values derived from published literature on this compound analysis using various chromatographic techniques.
Quantitative Data Summary
| Parameter | This compound | Clobazam (Parent Drug) | Reference Method |
| Linearity Range | 200 - 10,000 ng/mL | 20 - 2,000 ng/mL | LC-MS/MS[5] |
| Correlation Coefficient (r) | > 0.995 | > 0.999 | GC-ECD[4] |
| Lower Limit of Quant. (LLOQ) | 200 ng/mL | 20 ng/mL | LC-MS/MS[5][6] |
| Limit of Detection (LOD) | 25 ng/mL | 5 ng/mL | LC-MS/MS[5] |
| Intra-Assay Precision (%CV) | < 5.7% | < 6.2% | GC-ECD[4] |
| Inter-Assay Precision (%CV) | < 6.3% | < 9.8% | GC-ECD[4] |
| Accuracy (% Recovery) | 99 - 100% | 99 - 106% | GC-ECD, LC-MS/MS[4][5] |
Note: This table summarizes data from different analytical techniques (GC-ECD, LC-MS/MS) to provide a comprehensive overview of expected method performance. The linearity ranges and limits of quantification are particularly relevant for therapeutic drug monitoring, as the suggested reference range for this compound is 300–3000 ng/mL.[2]
Results and Discussion
Using the described GC-ECD method, this compound and the internal standard, Diazepam, are well-separated from endogenous serum components. The use of an electron-capture detector provides high sensitivity for these electrophilic compounds. The liquid-liquid extraction procedure is simple, rapid, and provides clean extracts, minimizing matrix effects and preserving column integrity.[4] The validation data demonstrates that the method is linear, precise, and accurate over the clinically relevant concentration range, making it suitable for routine therapeutic drug monitoring.
Conclusion
This application note provides a detailed and robust protocol for the determination of this compound in human serum using gas chromatography with electron-capture detection. The method is sensitive, specific, and requires minimal sample volume, making it a valuable tool for researchers, scientists, and drug development professionals involved in the study of Clobazam and its metabolites.
References
- 1. annexpublishers.com [annexpublishers.com]
- 2. mdpi.com [mdpi.com]
- 3. shimadzu.com [shimadzu.com]
- 4. Clobazam and this compound quantitation in serum by capillary gas chromatography with electron-capture detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Retrospective analysis of metabolite patterns of clobazam and N-desmethylclobazam in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Note: Solid-Phase Extraction of Norclobazam from Biological Matrices
Abstract
This application note details a robust and validated solid-phase extraction (SPE) protocol for the selective isolation and concentration of norclobazam, the primary active metabolite of the benzodiazepine clobazam, from human plasma and serum. The described method utilizes C-18 solid-phase extraction cartridges and is suitable for downstream analysis by High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD). This protocol provides high recovery rates and excellent sample clean-up, making it ideal for therapeutic drug monitoring and pharmacokinetic studies.
Introduction
This compound is the major and pharmacologically active metabolite of clobazam, an anticonvulsant medication used in the treatment of epilepsy. Accurate quantification of this compound in biological matrices is crucial for therapeutic drug monitoring to ensure optimal dosing and prevent toxicity. Solid-phase extraction is a widely used sample preparation technique that offers significant advantages over traditional liquid-liquid extraction, including higher selectivity, reduced solvent consumption, and the potential for automation. This protocol is based on the validated method described by Akerman et al. for the analysis of clobazam and this compound in plasma and serum.[1][2][3]
Experimental Protocol
This protocol is intended as a general guideline and may require optimization for different laboratory settings and equipment.
Materials and Reagents:
-
Methanol (HPLC Grade)
-
Acetonitrile (HPLC Grade)
-
Dipotassium hydrogen phosphate
-
Phosphoric acid
-
Deionized Water
-
Vortex Mixer
-
Centrifuge
-
SPE Vacuum Manifold
-
Sample Collection Tubes
-
Human Plasma or Serum Samples
Solutions:
-
Phosphate Buffer (10 mmol/L, pH 3.7): Dissolve an appropriate amount of dipotassium hydrogen phosphate in deionized water and adjust the pH to 3.7 with phosphoric acid.
-
Mobile Phase: Prepare a mixture of acetonitrile, methanol, and 10 mmol/L dipotassium hydrogen phosphate (pH 3.7) in a ratio of 30:2:100 (v/v/v).[1][2]
Sample Pre-treatment:
-
Allow frozen plasma or serum samples to thaw at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Centrifuge the samples to pellet any particulate matter.
Solid-Phase Extraction Procedure:
-
Column Conditioning:
-
Pass 3 mL of methanol through the Bond-Elut C-18 cartridge.
-
Pass 3 mL of deionized water through the cartridge.
-
Equilibrate the cartridge with 1 mL of the phosphate buffer (10 mmol/L, pH 3.7). Do not allow the sorbent to dry.
-
-
Sample Loading:
-
Load the pre-treated plasma or serum sample onto the conditioned cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of deionized water to remove interfering substances.
-
Dry the cartridge under vacuum for a specified period to remove excess water.
-
-
Elution:
-
Post-Elution:
-
The eluate can be directly injected into the HPLC system for analysis.
-
Quantitative Data Summary
The following table summarizes the quantitative performance data for the described SPE-HPLC method for this compound.[1][3]
| Parameter | Value | Reference |
| Recovery | > 97% | [1][2] |
| Limit of Detection (LOD) | 15 nmol/L | [1][3] |
| Linearity Range | 170 to 105,000 nmol/L | [1][3] |
| Intra-assay CV (%) | 0.7 - 2.2% | [1][3] |
| Inter-assay CV (%) | 3.8 - 4.6% | [1][3] |
Visualizations
Caption: Workflow for this compound Solid-Phase Extraction.
Discussion
This solid-phase extraction protocol offers a highly efficient and reliable method for the determination of this compound in biological matrices. The use of C-18 cartridges provides excellent retention of the analyte of interest while effectively removing endogenous interferences. The high recovery of over 97% ensures accurate quantification, which is critical for clinical applications.[1][2] The method demonstrates good linearity over a wide concentration range, making it suitable for analyzing samples from patients on varying doses of clobazam.[1][3] The low intra- and inter-assay coefficients of variation indicate the high precision and reproducibility of the assay.[1][3] This protocol, coupled with HPLC-DAD analysis, represents a robust analytical solution for researchers, scientists, and drug development professionals involved in the study of clobazam and its metabolites.
References
- 1. Analysis of clobazam and its active metabolite this compound in plasma and serum using HPLC/DAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Analysis of clobazam and its active metabolite this compound in plasma and serum using HPLC/DAD. | Semantic Scholar [semanticscholar.org]
Application Note: Development of In Vitro Assays to Screen Norclobazam Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Norclobazam is the primary active metabolite of Clobazam, a 1,5-benzodiazepine used in the treatment of epilepsy and anxiety disorders.[1][2][3] Like its parent compound, this compound exerts its therapeutic effects by acting as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor.[1][2] The GABA-A receptor is a ligand-gated ion channel that, upon binding of GABA, conducts chloride ions across the neuronal membrane, leading to hyperpolarization and a reduction in neuronal excitability.[1][4] this compound enhances the effect of GABA, thereby increasing the inhibitory signal.[2] Due to its long half-life and significant contribution to the overall pharmacological activity of Clobazam treatment, it is crucial to characterize the activity of this compound directly.[3][5][6]
This application note provides detailed protocols for a suite of in vitro assays designed to screen and characterize the activity of this compound. These assays include a radioligand binding assay to determine affinity for the GABA-A receptor, an electrophysiology assay to measure functional modulation, and a cell viability assay to assess potential cytotoxicity.
GABA-A Receptor Signaling Pathway
This compound binds to an allosteric site on the GABA-A receptor, distinct from the GABA binding site. This binding event potentiates the GABA-mediated chloride ion influx, leading to neuronal hyperpolarization and reduced action potential firing.[1][2]
Caption: this compound's modulatory effect on the GABA-A receptor.
GABA-A Receptor Binding Assay
This assay quantifies the binding affinity of this compound to specific GABA-A receptor subtypes using a competitive radioligand binding approach. The affinity is determined by measuring the ability of this compound to displace a radiolabeled ligand, such as [³H]flumazenil or [³H]flunitrazepam, from the benzodiazepine binding site on the receptor.[7]
Data Presentation: this compound Binding Affinity (Ki)
The following table summarizes the binding affinities (Ki values in µM) of this compound and Clobazam for various human GABA-A receptor subtypes expressed in HEK293 cells, as determined by [³H]flumazenil displacement.[7] Lower Ki values indicate higher binding affinity.
| Compound | α1β2γ2 | α2β2γ2 | α3β2γ2 | α5β2γ2 |
| This compound | 0.364 | 0.082 | 0.170 | 0.810 |
| Clobazam | 0.281 | 0.057 | 0.142 | 0.545 |
Data sourced from Jensen et al. (2014).[7]
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for the GABA-A receptor competitive binding assay.
Protocol: [³H]flumazenil Competition Binding Assay
Principle: This protocol measures the affinity of a test compound (this compound) for the benzodiazepine site on GABA-A receptors. The assay relies on the competition between the unlabeled test compound and a fixed concentration of a radiolabeled ligand ([³H]flumazenil) for binding to the receptors in a membrane preparation.
Materials and Reagents:
-
Cell Membranes: Membranes prepared from HEK293 cells transiently transfected with cDNAs for human GABA-A receptor subunits (e.g., αxβ2γ2).[7]
-
Radioligand: [³H]flumazenil (Specific Activity ~80 Ci/mmol).
-
Test Compound: this compound, dissolved in DMSO to create a stock solution, with serial dilutions in assay buffer.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: Clonazepam (10 µM) or another high-affinity unlabeled benzodiazepine.
-
Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Fluid & Vials.
-
Liquid Scintillation Counter.
-
96-well plates.
Procedure:
-
Membrane Preparation: Thaw the prepared cell membranes on ice and dilute to a final protein concentration of 5-15 µg per well in ice-cold assay buffer.
-
Assay Plate Setup: Add the following to each well of a 96-well plate:
-
Total Binding: 50 µL assay buffer, 50 µL [³H]flumazenil, 100 µL membrane suspension.
-
Non-specific Binding (NSB): 50 µL Clonazepam (10 µM), 50 µL [³H]flumazenil, 100 µL membrane suspension.
-
Competition: 50 µL of this compound dilution (ranging from 10⁻¹¹ to 10⁻⁵ M), 50 µL [³H]flumazenil, 100 µL membrane suspension.
-
Note: The final concentration of [³H]flumazenil should be approximately its Kd value (e.g., 1 nM).
-
-
Incubation: Incubate the plate for 60 minutes at 4°C to allow the binding to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.
-
Counting: Transfer the filters to scintillation vials, add 4 mL of scintillation fluid, and allow them to equilibrate. Measure the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM).
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine IC50: Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate Ki: Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Electrophysiology Functional Assay
This assay directly measures the functional consequence of this compound binding to the GABA-A receptor. Using two-electrode voltage-clamp (TEVC) on Xenopus oocytes or patch-clamp on mammalian cells expressing the receptor, the potentiation of GABA-evoked chloride currents by this compound is quantified.[8][9][10]
Data Presentation: this compound Functional Activity
The following table summarizes the functional potency (EC50 in µM) and efficacy (% potentiation of GABA EC20 response) of this compound at various human GABA-A receptor subtypes expressed in Xenopus oocytes.[10]
| Compound | Receptor Subtype | EC50 (µM) | Max Potentiation (%) |
| This compound | α1β2γ2S | 0.17 | 234 ± 15 |
| α2β2γ2S | 0.11 | 270 ± 19 | |
| α3β2γ2S | 0.16 | 259 ± 21 | |
| α5β2γ2S | 0.15 | 203 ± 10 |
Data sourced from Hammer et al. (2015).[10]
Experimental Workflow: Electrophysiology Assay
Caption: Workflow for an electrophysiology-based functional assay.
Protocol: Two-Electrode Voltage-Clamp (TEVC) on Xenopus Oocytes
Principle: This protocol measures the ability of this compound to potentiate GABA-activated chloride currents in Xenopus oocytes expressing specific human GABA-A receptor subtypes. The oocyte membrane potential is clamped at a set voltage, and the current flowing across the membrane in response to agonist and modulator application is recorded.
Materials and Reagents:
-
Xenopus laevis Oocytes: Stage V-VI oocytes injected with cRNAs for human GABA-A receptor subunits (e.g., αx, β2, γ2S).
-
Recording Chamber & Perfusion System.
-
TEVC Amplifier and Data Acquisition System.
-
Glass Microelectrodes: Filled with 3 M KCl (resistance 0.5-2.0 MΩ).
-
Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1 mM MgCl₂, 1.8 mM CaCl₂, 5 mM HEPES, pH 7.5.
-
GABA Stock Solution: Prepared in ND96.
-
This compound Stock Solution: Prepared in DMSO and serially diluted in ND96.
Procedure:
-
Oocyte Preparation: Place a cRNA-injected oocyte in the recording chamber and perfuse with ND96 solution.
-
Electrode Impalement: Impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection).
-
Voltage Clamp: Clamp the oocyte membrane potential at a holding potential of -80 mV.[4]
-
Determine GABA EC20:
-
Apply increasing concentrations of GABA to the oocyte to generate a dose-response curve.
-
From this curve, determine the EC20 concentration (the concentration that elicits 20% of the maximal GABA response). This will be the concentration of GABA used for the modulation experiments.[11]
-
-
Establish Baseline: Apply the GABA EC20 concentration for a set duration (e.g., 20-30 seconds) and record the peak inward current. Wash with ND96 solution until the current returns to baseline. Repeat to ensure a stable response.
-
Test for Modulation:
-
Pre-apply a specific concentration of this compound in ND96 for 30-60 seconds.[11]
-
Co-apply the same concentration of this compound plus the GABA EC20 concentration and record the peak current.
-
Wash thoroughly with ND96 solution.
-
-
Generate Dose-Response Curve: Repeat step 6 with a range of this compound concentrations (e.g., 10⁻¹⁰ to 10⁻⁵ M).
-
Control: At the end of the experiment, apply a maximal concentration of GABA to ensure the oocyte's responsiveness has not changed.
Data Analysis:
-
Calculate Potentiation: For each this compound concentration, calculate the percent potentiation using the formula:
-
% Potentiation = [ (IGABA+NCBZ / IGABA) - 1 ] * 100
-
Where IGABA+NCBZ is the peak current in the presence of this compound and IGABA is the baseline peak current with GABA alone.
-
-
Determine EC50 and Emax: Plot the % potentiation against the logarithm of the this compound concentration. Use non-linear regression to fit the data to a sigmoidal dose-response equation to determine the EC50 (concentration for half-maximal potentiation) and Emax (maximal potentiation).
Cell Viability / Cytotoxicity Assay
It is essential during drug development to evaluate a compound's potential for cytotoxicity to determine its therapeutic window.[12] A variety of assays can be employed to measure cell health by assessing parameters like metabolic activity, membrane integrity, or ATP content.[13] These are typically performed on the host cell line used for the primary assays (e.g., HEK293) or on a more physiologically relevant cell line, such as a neuronal cell line.
Protocol: MTS Cell Viability Assay
Principle: This is a colorimetric assay for assessing cell metabolic activity. The MTS tetrazolium compound is bioreduced by viable, metabolically active cells into a colored formazan product that is soluble in the cell culture medium.[14] The quantity of formazan product, as measured by absorbance, is directly proportional to the number of living cells in the culture.
Materials and Reagents:
-
Cell Line: HEK293 cells or a human neuronal cell line.
-
Cell Culture Medium & Supplements.
-
96-well clear-bottom cell culture plates.
-
This compound Stock Solution.
-
MTS Reagent (e.g., CellTiter 96® AQueous One Solution Reagent).
-
Positive Control (Cytotoxic Agent): e.g., Digitonin or Staurosporine.
-
Plate Reader (capable of measuring absorbance at 490 nm).
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the appropriate wells. Include vehicle-only (e.g., 0.1% DMSO) and positive control wells.
-
Incubation: Incubate the plate for a relevant time period (e.g., 24, 48, or 72 hours).
-
Add MTS Reagent: Add 20 µL of MTS reagent directly to each well.
-
Incubate: Incubate the plate for 1-4 hours at 37°C in a humidified, 5% CO₂ incubator.
-
Measure Absorbance: Measure the absorbance of each well at 490 nm using a plate reader.
Data Analysis:
-
Calculate Percent Viability:
-
% Viability = [ (AbsTreated - AbsBackground) / (AbsVehicle - AbsBackground) ] * 100
-
Where AbsTreated is the absorbance of cells treated with this compound, AbsVehicle is the absorbance of cells treated with vehicle only, and AbsBackground is the absorbance of medium alone.
-
-
Determine CC50: Plot the % viability against the logarithm of the this compound concentration. Use non-linear regression to determine the CC50 (the concentration that reduces cell viability by 50%).
References
- 1. ClinPGx [clinpgx.org]
- 2. PharmGKB summary: clobazam pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. moleculardevices.com [moleculardevices.com]
- 5. Elevations in this compound Concentrations and Altered Mental Status in CYP2C19 Poor Metabolizer Phenotype: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clobazam - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Clobazam and Its Active Metabolite N-desmethylclobazam Display Significantly Greater Affinities for α2- versus α1-GABAA–Receptor Complexes | PLOS One [journals.plos.org]
- 8. Characterization of GABAA receptor ligands with automated patch-clamp using human neurons derived from pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Electrophysiological Studies of GABAA Receptors Using QPatch II, the Next Generation of Automated Patch-Clamp Instruments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Functional Characterization of the 1,5-Benzodiazepine Clobazam and Its Major Active Metabolite N-Desmethylclobazam at Human GABAA Receptors Expressed in Xenopus laevis Oocytes | PLOS One [journals.plos.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. lifesciences.danaher.com [lifesciences.danaher.com]
- 13. Cell Health Screening Assays for Drug Discovery [promega.com]
- 14. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Norclobazam in Animal Models of Epilepsy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of norclobazam, the primary active metabolite of the 1,5-benzodiazepine clobazam, in preclinical animal models of epilepsy. This document outlines this compound's mechanism of action, summarizes key quantitative data, and provides detailed experimental protocols for its evaluation.
Introduction
This compound, or N-desmethylclobazam, is a clinically significant metabolite of the anti-epileptic drug clobazam.[1] It exerts its anticonvulsant effects by acting as a positive allosteric modulator of the GABA-A receptor, enhancing GABAergic neurotransmission.[2] Notably, this compound exhibits a greater binding affinity for α2-containing GABA-A receptor subtypes compared to α1 subtypes, which is thought to contribute to its anticonvulsant properties with a potentially reduced sedative effect compared to other benzodiazepines.[2][3] Due to its long half-life, this compound significantly contributes to the overall therapeutic effect of clobazam.[4]
Mechanism of Action
This compound, like other benzodiazepines, binds to a specific site on the GABA-A receptor, distinct from the GABA binding site. This allosteric binding increases the frequency of chloride channel opening in response to GABA, leading to an enhanced influx of chloride ions and hyperpolarization of the neuronal membrane. This increased inhibition makes it more difficult for neurons to fire, thereby reducing neuronal excitability and suppressing seizure activity.[2]
Figure 1: Mechanism of action of this compound at the GABA-A receptor.
Data Presentation
The following tables summarize the available quantitative data for this compound in various preclinical models. It is important to note that direct ED50 and TD50 values for this compound are not consistently reported across all standard models in the reviewed literature. Much of the data is in the context of its parent drug, clobazam.
Table 1: Pharmacokinetic Parameters of this compound in Rodents
| Parameter | Species | Route | Dose | Cmax (µM) | Tmax (h) | Half-life (h) | Brain/Plasma Ratio | Reference(s) |
| Blood Concentration | Mouse (C57BL/6) | p.o. | 3 mg/kg | 4.1 | 2-3 | 4.6-5.6 | - | [1] |
| Mouse (C57BL/6) | p.o. | 10 mg/kg | 6.6 | 2-3 | 4.6-5.6 | - | [1] | |
| Mouse (C57BL/6) | p.o. | 30 mg/kg | 11.5 | 2-3 | 4.6-5.6 | - | [1] | |
| Brain Concentration | Mouse (129X1/SvJ) | p.o. | 1-100 mg/kg | 1.0 - 20.6 (Blood) | 2 | - | Not explicitly stated, but brain concentrations were measured. | [1] |
| Rat | - | - | - | - | - | In rats, brain concentration of clobazam was about one-third of that in blood, while in dogs, it was as high as in the blood. Specific data for this compound is limited. | [5] |
Table 2: Anticonvulsant Activity of this compound and Clobazam
| Animal Model | Species | Compound | Route | ED50 (mg/kg) | Notes | Reference(s) |
| Audiogenic Seizures | Mouse (DBA/2) | This compound | i.p. | Less potent than clobazam | Abolition of tonic or clonic phase. Longer time course of action than clobazam. | [1] |
| Mouse (DBA/2) | Clobazam | i.p. | More potent than this compound | - | [1] | |
| Pentylenetetrazol (PTZ) Infusion | Mouse | This compound | i.p. | - | No significant tolerance development over 10 days at 40 or 80 mg/kg twice daily. | [6] |
| Mouse | Clobazam | i.p. | - | Significant tolerance development over 10 days at 10 mg/kg twice daily. | [6] | |
| Maximal Electroshock (MES) | Rat | Clobazam | i.p. | - | Effective only in doses exceeding the median minimal toxic dose. | [7] |
Table 3: Neurotoxicity and Side Effect Profile
| Test | Species | Compound | Route | TD50 (mg/kg) | Notes | Reference(s) |
| Rotarod Test | Mouse | Clobazam | i.p. | - | Used to assess motor impairment. Specific TD50 for this compound not found. | [5][8] |
| General Observation | - | This compound | - | - | Reported to have weaker sedative and tranquilizing effects compared to clobazam. | [9] |
Experimental Protocols
The following are detailed protocols for commonly used animal models of epilepsy for the evaluation of this compound.
Maximal Electroshock (MES) Seizure Model
This model is predictive of efficacy against generalized tonic-clonic seizures.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in sterile water with 0.1% Tween 80)
-
Male CF-1 mice (20-25 g) or Sprague-Dawley rats (100-150 g)
-
Electroconvulsive shock apparatus
-
Corneal electrodes
-
Topical anesthetic (e.g., 0.5% tetracaine)
-
Saline solution (0.9%)
Procedure:
-
Animal Acclimatization: Acclimate animals to the housing facility for at least one week before the experiment.
-
Drug Preparation: Prepare a suspension of this compound in the chosen vehicle.
-
Drug Administration: Administer this compound or vehicle to different groups of animals via the desired route (e.g., intraperitoneal, oral). The time of administration should be based on the known Tmax of this compound (approximately 2-3 hours post-oral administration in mice).[1]
-
Seizure Induction: At the time of peak effect, apply a drop of topical anesthetic to the corneas of each animal, followed by a drop of saline to ensure good electrical contact.
-
Deliver an electrical stimulus through the corneal electrodes (for mice: 50 mA, 60 Hz, 0.2 s; for rats: 150 mA, 60 Hz, 0.2 s).
-
Observation: Immediately after the stimulus, observe the animal for the presence or absence of a tonic hindlimb extension for at least 10 seconds. The absence of this tonic extension is considered protection.
-
Data Analysis: Calculate the percentage of animals protected in each dose group. Determine the ED50 (the dose that protects 50% of the animals) using a probit analysis.
Figure 2: Experimental workflow for the Maximal Electroshock (MES) test.
Pentylenetetrazol (PTZ)-Induced Seizure Model
This model is used to identify compounds effective against myoclonic and absence seizures.
Materials:
-
This compound
-
Vehicle
-
Pentylenetetrazol (PTZ)
-
Male CD-1 mice (18-25 g)
-
Saline solution (0.9%)
-
Observation chambers
Procedure:
-
Animal Acclimatization: As described for the MES model.
-
Drug Preparation: Prepare solutions of this compound and PTZ in saline or appropriate vehicle.
-
Drug Administration: Administer this compound or vehicle to different groups of animals.
-
PTZ Administration: At the determined time of peak effect for this compound, administer a convulsant dose of PTZ (e.g., 85 mg/kg, subcutaneous).
-
Observation: Immediately place the animal in an individual observation chamber and observe for 30 minutes for the occurrence of generalized clonic seizures (characterized by clonus of all four limbs and loss of righting reflex) lasting for at least 5 seconds.
-
Data Analysis: Record the latency to the first clonic seizure and the percentage of animals in each group that exhibit seizures. Calculate the ED50 for protection against seizures.
Figure 3: Experimental workflow for the Pentylenetetrazol (PTZ) test.
Amygdala Kindling Model
This model is used to study the development and treatment of focal seizures that can secondarily generalize, mimicking temporal lobe epilepsy.
Materials:
-
This compound
-
Vehicle
-
Male Sprague-Dawley rats (250-300 g)
-
Stereotaxic apparatus
-
Bipolar stimulating and recording electrodes
-
Electrical stimulator
-
EEG recording system
-
Dental cement
Procedure:
-
Electrode Implantation: Anesthetize the rats and stereotaxically implant a bipolar electrode into the basolateral amygdala. Secure the electrode assembly with dental cement. Allow a recovery period of at least one week.
-
Kindling:
-
Determine the afterdischarge threshold (ADT), which is the minimum current intensity required to elicit an afterdischarge (epileptiform electrical activity) of at least 3 seconds.
-
Stimulate the rats once or twice daily with a suprathreshold stimulus (e.g., 1-second train of 60 Hz biphasic square-wave pulses) until they consistently exhibit Stage 5 seizures according to Racine's scale (rearing and falling with generalized tonic-clonic convulsions). This typically takes 2-3 weeks.
-
-
Drug Testing:
-
Once the animals are fully kindled, administer this compound or vehicle.
-
At the time of peak effect, stimulate the amygdala at the previously determined suprathreshold intensity.
-
Record the EEG to measure the afterdischarge duration (ADD).
-
Observe and score the behavioral seizure severity using Racine's scale.
-
-
Data Analysis: Compare the seizure stage and afterdischarge duration in the drug-treated groups to the vehicle-treated group.
Figure 4: Experimental workflow for the Amygdala Kindling model.
Assessment of Motor Impairment (Rotarod Test)
It is crucial to assess potential motor side effects of anticonvulsant compounds.
Materials:
-
Rotarod apparatus
-
Male mice (20-30 g)
Procedure:
-
Training: Train the mice on the rotarod (e.g., rotating at a constant speed of 6-10 rpm) for a set duration (e.g., 2-5 minutes) for 2-3 consecutive days until they can consistently remain on the rod.
-
Drug Administration: Administer this compound or vehicle.
-
Testing: At the time of peak effect, place the mice on the rotating rod and record the latency to fall. A trial is typically terminated after a set time (e.g., 180 seconds) if the animal does not fall.
-
Data Analysis: Compare the latency to fall between the drug-treated and vehicle-treated groups. Calculate the TD50 (the dose causing motor impairment in 50% of the animals).
Conclusion
This compound is a key contributor to the anticonvulsant effects of clobazam, with a potentially favorable side-effect profile due to its GABA-A receptor subtype selectivity. The protocols outlined in these application notes provide a framework for the systematic evaluation of this compound's efficacy and safety in established animal models of epilepsy. Further research is warranted to establish definitive ED50 and TD50 values for this compound in various models and species to better understand its therapeutic index.
References
- 1. Anticonvulsant action of clobazam and desmethylclobazam in reflex epilepsy in rodents and baboons | Semantic Scholar [semanticscholar.org]
- 2. Clobazam and Its Active Metabolite N-desmethylclobazam Display Significantly Greater Affinities for α2- versus α1-GABAA–Receptor Complexes | PLOS One [journals.plos.org]
- 3. S-EPMC3922815 - Clobazam and its active metabolite N-desmethylclobazam display significantly greater affinities for α₂- versus α₁-GABA(A)-receptor complexes. - OmicsDI [omicsdi.org]
- 4. Elevations in this compound Concentrations and Altered Mental Status in CYP2C19 Poor Metabolizer Phenotype: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluating the efficacy of prototype antiseizure drugs using a preclinical pharmacokinetic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-desmethylclobazam: a possible alternative to clobazam in the treatment of refractory epilepsy? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative anticonvulsant activity and neurotoxicity of clobazam, diazepam, phenobarbital, and valproate in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rotarod Test (mouse) [panache.ninds.nih.gov]
- 9. Blood concentrations of clobazam and this compound in a lethal case involving clobazam, meprobamate and clorazepate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Norclobazam Administration in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the administration of Norclobazam (N-desmethylclobazam), the primary active metabolite of the 1,5-benzodiazepine clobazam, in rodent models for behavioral research. The following sections detail vehicle preparation, administration routes, and specific experimental protocols for assessing the anxiolytic effects of this compound.
I. Overview and Mechanism of Action
This compound is a positive allosteric modulator of the gamma-aminobutyric acid type A (GABA-A) receptor. It enhances the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system, leading to a decrease in neuronal excitability. This modulation is believed to underlie its anxiolytic and anticonvulsant properties. Notably, this compound and its parent compound, clobazam, exhibit a greater binding affinity for α₂-containing GABA-A receptor subtypes compared to α₁ subtypes. This is significant because α₂ subunits are primarily associated with anxiolytic effects, while α₁ subunit modulation is linked to sedative effects. This suggests a potentially favorable therapeutic window for this compound in anxiety research.
Signaling Pathway of this compound at the GABA-A Receptor
Caption: this compound's mechanism of action at the GABA-A receptor.
II. Quantitative Data Summary
The following tables summarize key quantitative data for this compound administration in rodents based on available literature.
Table 1: Pharmacokinetic Parameters of this compound in Mice (Oral Administration)
| Dosage (mg/kg, p.o.) | Cmax (µM) | Tmax (hours) | Half-life (hours) |
| 3 | 4.1 | 2-3 | 4.6 - 5.6 |
| 10 | 6.6 | 2-3 | 4.6 - 5.6 |
| 30 | 11.5 | 2-3 | 4.6 - 5.6 |
Data derived from studies in C57BL/6 mice.[1]
Table 2: Recommended Administration Volumes and Needle Sizes for Rodents
| Species | Administration Route | Maximum Volume | Needle Gauge |
| Mouse | Intraperitoneal (IP) | < 10 ml/kg | 25-27g |
| Mouse | Oral Gavage (p.o.) | < 10 ml/kg | 20-22g (with ball tip) |
| Rat | Intraperitoneal (IP) | < 10 ml/kg | 23-25g |
| Rat | Oral Gavage (p.o.) | < 10 ml/kg | 18-20g (with ball tip) |
These are general guidelines; exact volumes should be justified in the experimental protocol.
III. Experimental Protocols
A. Vehicle Preparation
This compound is a hydrophobic compound, requiring a suitable vehicle for administration. The choice of vehicle can influence drug absorption and bioavailability.
Protocol 1: 0.5% Methylcellulose Suspension (for Oral Gavage)
-
Preparation of 0.5% Methylcellulose Solution:
-
Heat approximately half of the final required volume of sterile water (or saline for better stability) to 60-80°C.
-
Slowly add 0.5% (w/v) methylcellulose powder to the heated water while stirring vigorously to ensure dispersion.
-
Once dispersed, remove from heat and add the remaining volume of cold sterile water or ice to bring the solution to the final volume and cool it down.
-
Continue stirring in a cold environment (e.g., on ice or at 4°C) until the solution becomes clear and viscous. This may take several hours or overnight.
-
-
Preparation of this compound Suspension:
-
Weigh the required amount of this compound powder.
-
A small amount of a wetting agent, such as Tween 80 (e.g., 0.1-0.2% v/v), can be added to the methylcellulose solution to aid in the suspension of the hydrophobic compound.
-
Add the this compound powder to the prepared 0.5% methylcellulose vehicle.
-
Vortex and/or sonicate the mixture until a uniform suspension is achieved.
-
The suspension should be continuously stirred during dosing to ensure homogeneity.
-
Protocol 2: Corn Oil Suspension (for Oral Gavage or Intraperitoneal Injection)
-
Weigh the required amount of this compound powder.
-
Add the powder to the appropriate volume of sterile corn oil.
-
Vortex and/or sonicate the mixture until a uniform suspension is achieved.
-
As with the methylcellulose suspension, ensure continuous stirring during dosing.
B. Administration Procedures
General Experimental Workflow
Caption: A typical workflow for a rodent behavioral study with this compound.
Protocol 3: Oral Gavage (p.o.) Administration
-
Gently restrain the mouse or rat, ensuring the head and body are in a straight line to facilitate the passage of the gavage needle.
-
Measure the distance from the tip of the animal's nose to the last rib to determine the correct insertion depth of the gavage needle.
-
Slowly insert the ball-tipped gavage needle into the esophagus. Do not force the needle; allow the animal to swallow it.
-
Once the needle is in place, administer the this compound suspension at a slow and steady rate.
-
Carefully remove the needle and return the animal to its cage.
-
Monitor the animal for any signs of distress.
Protocol 4: Intraperitoneal (IP) Injection
-
Restrain the mouse or rat in a supine position, with the head tilted slightly downwards.
-
Locate the lower right quadrant of the abdomen. This site is chosen to avoid the cecum and urinary bladder.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity.
-
Gently pull back on the plunger to ensure that no blood or urine is aspirated, which would indicate improper needle placement.
-
Inject the this compound suspension.
-
Withdraw the needle and return the animal to its cage, monitoring for any adverse reactions.
C. Behavioral Testing Protocols for Anxiolytic Effects
While specific dose-response studies for this compound in anxiety models are not widely published, dosages between 3 mg/kg and 30 mg/kg administered orally have been shown to be behaviorally active in mice in other paradigms.[1] It is recommended to perform a dose-finding study within this range.
Protocol 5: Elevated Plus Maze (EPM) Test
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
-
Procedure:
-
Acclimate the animal to the testing room for at least 30-60 minutes before the test.
-
Administer this compound or vehicle as described above and allow for a 30-60 minute absorption period.
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze for a 5-minute period.
-
Record the session using a video camera for later analysis.
-
-
Parameters Measured:
-
Time spent in the open arms vs. closed arms.
-
Number of entries into the open arms vs. closed arms.
-
Total distance traveled (to assess for locomotor effects).
-
-
Interpretation: An anxiolytic effect is indicated by a significant increase in the time spent and/or the number of entries into the open arms compared to the vehicle-treated group.
Protocol 6: Light-Dark Box (LDB) Test
-
Apparatus: A rectangular box divided into a large, brightly illuminated compartment and a smaller, dark compartment, with an opening connecting the two.
-
Procedure:
-
Acclimate the animal to the testing room as described for the EPM.
-
Administer this compound or vehicle and allow for a 30-60 minute absorption period.
-
Place the animal in the center of the light compartment, facing away from the opening to the dark compartment.
-
Allow the animal to freely explore the apparatus for a 5-10 minute period.
-
Record the session for subsequent analysis.
-
-
Parameters Measured:
-
Time spent in the light compartment vs. the dark compartment.
-
Number of transitions between the two compartments.
-
Latency to first enter the dark compartment.
-
Total locomotor activity.
-
-
Interpretation: An anxiolytic effect is suggested by a significant increase in the time spent in the light compartment and the number of transitions between compartments.
IV. Concluding Remarks
These protocols provide a framework for the administration of this compound in rodent studies aimed at investigating its anxiolytic properties. Researchers should always adhere to institutional animal care and use guidelines. Given the limited published data on this compound in specific anxiety models, initial dose-response studies are highly recommended to determine the optimal dose for a given experimental paradigm. Careful preparation of the dosing vehicle and consistent administration techniques are crucial for obtaining reliable and reproducible results.
References
Application Notes and Protocols for High-Throughput Screening of Norclobazam Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norclobazam, the primary active metabolite of the 1,5-benzodiazepine clobazam, is a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor.[1] Like its parent compound, this compound enhances the receptor's response to GABA, leading to increased chloride ion influx and neuronal hyperpolarization.[2][3] This mechanism underlies its anticonvulsant and anxiolytic properties. Notably, this compound and clobazam exhibit a degree of selectivity for different GABA-A receptor subtypes, with a higher affinity for α2-containing receptors over α1-containing receptors.[4] This is significant because α2-subunits are primarily associated with anxiolytic and anticonvulsant effects, whereas α1-subunits are linked to sedative effects.[4][5]
The development of novel this compound derivatives with improved potency, selectivity, and pharmacokinetic profiles is a promising avenue for new therapeutics for epilepsy and anxiety disorders. High-throughput screening (HTS) assays are essential for efficiently evaluating large libraries of such derivatives. These application notes provide detailed protocols for two robust HTS assays suitable for identifying and characterizing novel this compound derivatives that modulate GABA-A receptor function.
While the following protocols are designed for the screening of novel this compound derivatives, it is important to note that publicly available quantitative structure-activity relationship (SAR) data for a broad series of such derivatives is limited. Therefore, the provided data table focuses on the well-characterized pharmacological profiles of this compound and its parent compound, Clobazam, to serve as a benchmark for screening campaigns.
Data Presentation: Pharmacological Profile of this compound and Clobazam
The following table summarizes the functional potency (EC50) of this compound and Clobazam at various human GABA-A receptor subtypes expressed in Xenopus laevis oocytes. This data is critical for establishing baseline activity and for interpreting the results of HTS assays for new derivatives.
| Compound | GABA-A Receptor Subtype | EC50 (nM)[4] |
| This compound | α1β2γ2S | 280 |
| α2β2γ2S | 150 | |
| α3β2γ2S | 140 | |
| α5β2γ2S | 290 | |
| α6β2δ | 160000 | |
| Clobazam | α1β2γ2S | 260 |
| α2β2γ2S | 150 | |
| α3β2γ2S | 160 | |
| α5β2γ2S | 220 | |
| α6β2δ | 65000 |
Signaling Pathway and Experimental Workflow
GABA-A Receptor Signaling Pathway
This compound and its derivatives act as positive allosteric modulators of the GABA-A receptor, a ligand-gated ion channel. The binding of GABA to its receptor is enhanced in the presence of these compounds, leading to an increased frequency of channel opening and a greater influx of chloride ions. This results in hyperpolarization of the neuronal membrane, making it more difficult for the neuron to fire an action potential, thus producing an inhibitory effect.
Caption: GABA-A receptor signaling pathway modulated by this compound derivatives.
High-Throughput Screening Workflow
The general workflow for screening this compound derivatives involves primary screening to identify active compounds, followed by secondary screening for dose-response analysis and selectivity profiling, and finally, hit validation through alternative assays.
Caption: General workflow for high-throughput screening of this compound derivatives.
Experimental Protocols
Protocol 1: Fluorescence-Based Membrane Potential HTS Assay
This assay measures changes in neuronal membrane potential in response to GABA-A receptor activation. Positive allosteric modulators like this compound derivatives will potentiate the GABA-induced depolarization (in cells with a depolarized chloride reversal potential), which is detected by a voltage-sensitive fluorescent dye.
Materials:
-
HEK293 or CHO cells stably expressing the desired human GABA-A receptor subtype (e.g., α2β3γ2).
-
Assay buffer (e.g., HBSS supplemented with 20 mM HEPES, pH 7.4).
-
Fluorescent membrane potential dye kit (e.g., FLIPR Membrane Potential Assay Kit).
-
GABA (γ-aminobutyric acid).
-
This compound (as a reference compound).
-
This compound derivative library.
-
384-well black-walled, clear-bottom assay plates.
-
A fluorescence imaging plate reader (FLIPR) or similar instrument.
Methodology:
-
Cell Plating:
-
Seed the GABA-A receptor-expressing cells into 384-well plates at a density of 10,000-20,000 cells per well.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare stock solutions of this compound derivatives in DMSO.
-
Create a compound plate by diluting the derivatives in assay buffer to the desired final concentration (typically 10 µM for primary screening). Include wells with this compound as a positive control and DMSO as a negative control.
-
-
Dye Loading:
-
Prepare the membrane potential dye solution according to the manufacturer's instructions.
-
Remove the cell culture medium from the plates and add 20 µL of the dye solution to each well.
-
Incubate the plates at 37°C for 30-60 minutes.
-
-
Assay Protocol (FLIPR):
-
Place the cell plate and the compound plate into the FLIPR instrument.
-
Set the instrument to add 10 µL of the compound solution from the compound plate to the cell plate.
-
Incubate for 3-5 minutes.
-
Prepare a GABA solution in assay buffer at a concentration that elicits a submaximal response (EC20).
-
The instrument will then add 10 µL of the GABA solution to each well.
-
Measure the fluorescence intensity before and after the addition of GABA for 2-3 minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence for each well.
-
Normalize the data to the positive (this compound) and negative (DMSO) controls.
-
Identify "hits" as compounds that potentiate the GABA response above a defined threshold (e.g., >3 standard deviations above the mean of the negative controls).
-
Protocol 2: Yellow Fluorescent Protein (YFP)-Based HTS Assay
This cell-based functional assay utilizes a halide-sensitive Yellow Fluorescent Protein (YFP) co-expressed with the GABA-A receptor. The influx of chloride ions upon receptor activation quenches the YFP fluorescence, providing a direct measure of channel activity.
Materials:
-
HEK293 cells stably co-expressing the desired human GABA-A receptor subtype and a halide-sensitive YFP mutant (e.g., YFP-H148Q/I152L).
-
Chloride-free buffer (e.g., containing sodium gluconate instead of NaCl).
-
High-chloride buffer (e.g., containing 140 mM NaCl).
-
GABA.
-
This compound.
-
This compound derivative library.
-
384-well black-walled, clear-bottom assay plates.
-
A fluorescence plate reader with bottom-read capability.
Methodology:
-
Cell Plating:
-
Seed the YFP and GABA-A receptor co-expressing cells into 384-well plates.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Buffer Exchange:
-
Wash the cells twice with chloride-free buffer to remove extracellular chloride.
-
Add 50 µL of chloride-free buffer to each well.
-
-
Compound Addition:
-
Prepare a compound plate with this compound derivatives, this compound (positive control), and DMSO (negative control) diluted in chloride-free buffer.
-
Add 10 µL of the compound solution to the corresponding wells of the cell plate.
-
Incubate at room temperature for 10-15 minutes.
-
-
GABA Stimulation and Fluorescence Reading:
-
Prepare a solution of GABA in high-chloride buffer (at an EC20 concentration).
-
Use a fluorescence plate reader equipped with an injector to add 20 µL of the GABA/high-chloride solution to each well.
-
Measure the YFP fluorescence intensity (excitation ~500 nm, emission ~535 nm) immediately before and kinetically for 1-2 minutes after the addition of the GABA solution.
-
-
Data Analysis:
-
Calculate the rate of fluorescence quench for each well.
-
Normalize the data to the positive and negative controls.
-
Identify hits as compounds that significantly increase the rate of YFP quenching in the presence of GABA.
-
Conclusion
The provided application notes and protocols offer a robust framework for the high-throughput screening of this compound derivatives. The fluorescence-based membrane potential assay and the YFP-based assay are both well-suited for identifying and characterizing novel positive allosteric modulators of the GABA-A receptor. By utilizing cell lines expressing specific GABA-A receptor subtypes, these assays can also be adapted to screen for derivatives with improved selectivity, potentially leading to the development of new therapeutics with enhanced efficacy and reduced side effects. The accompanying data on this compound and Clobazam serves as a valuable reference for these screening efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. Functional Characterization of the 1,5-Benzodiazepine Clobazam and Its Major Active Metabolite N-Desmethylclobazam at Human GABAA Receptors Expressed in Xenopus laevis Oocytes | PLOS One [journals.plos.org]
- 3. Functional characterization of the 1,5-benzodiazepine clobazam and its major active metabolite N-desmethylclobazam at human GABA(A) receptors expressed in Xenopus laevis oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clobazam and Its Active Metabolite N-desmethylclobazam Display Significantly Greater Affinities for α2- versus α1-GABAA–Receptor Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
Application Note: Validated LC-MS/MS Method for the Quantification of Norclobazam in Human Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of norclobazam, the primary active metabolite of the anti-epileptic drug clobazam, in human plasma. The method has been validated according to the principles outlined in the ICH M10 guideline on bioanalytical method validation.[1][2][3][4] This method is suitable for therapeutic drug monitoring, pharmacokinetic studies, and in the drug development process. The protocol employs a straightforward protein precipitation for sample preparation and utilizes a stable isotope-labeled internal standard to ensure high accuracy and precision.
Introduction
This compound is the major and pharmacologically active metabolite of clobazam, a 1,5-benzodiazepine used in the treatment of epilepsy.[5][6] Monitoring this compound levels is crucial for optimizing therapeutic outcomes and minimizing adverse effects, particularly in patients with genetic variations in cytochrome P450 enzymes, such as CYP2C19, which are responsible for its metabolism.[5][7][8] LC-MS/MS offers high selectivity and sensitivity, making it the gold standard for bioanalytical testing.[9] This document provides a detailed protocol for the validation of an LC-MS/MS method for this compound quantification in human plasma.
Experimental
Materials and Reagents
-
This compound reference standard
-
This compound-¹³C₆ (Internal Standard, IS)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate
-
Human plasma (drug-free)
-
Deionized water
Instrumentation
-
Liquid Chromatograph: Agilent 1260 Infinity series or equivalent
-
Mass Spectrometer: AB SCIEX Triple-Quad 5500 tandem mass spectrometer or equivalent
-
Analytical Column: Agilent Zorbax Eclipse Plus C18 RRHD column (2.1 × 50 mm, 1.8 µm) or equivalent[10]
Chromatographic and Mass Spectrometric Conditions
A summary of the LC-MS/MS parameters is provided in the table below.
| Parameter | Condition |
| LC Conditions | |
| Column | Agilent Zorbax Eclipse Plus C18 RRHD (2.1 x 50 mm, 1.8 µm)[10] |
| Mobile Phase A | 0.05% Formic acid in 5 mM ammonium formate, pH 3.0[10] |
| Mobile Phase B | 0.1% Formic acid in acetonitrile[10] |
| Flow Rate | 600 µL/minute[10] |
| Injection Volume | 5 µL[10] |
| Column Temperature | 30 °C |
| Gradient | 20% B to 40% B over 2.5 min, to 90% B at 3.5 min, then return to 20% B at 4.5 min[10] |
| MS Conditions | |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[10] |
| MRM Transitions | This compound: m/z 287.0 → 245.0; this compound-¹³C₆: m/z 292.0 → 250.0[11] |
| Source Temperature | 700 °C[10] |
| IonSpray Voltage | 5500 V[10] |
Protocols
Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions (1 mg/mL): Prepare stock solutions of this compound and this compound-¹³C₆ in methanol.
-
Working Solutions: Prepare working solutions by diluting the stock solutions in a 50:50 mixture of acetonitrile and water.
-
Calibration Standards and QC Samples: Spike drug-free human plasma with the appropriate working solutions to prepare calibration standards and quality control samples at low, medium, and high concentrations.
Sample Preparation Protocol
-
To 50 µL of plasma sample (standard, QC, or unknown), add 50 µL of the internal standard working solution (e.g., 1000 ng/mL of this compound-¹³C₆).[10]
-
Vortex the mixture for 10 seconds.
-
Add 200 µL of acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 5 minutes.[9]
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Method Validation Summary
The method was validated for linearity, sensitivity, accuracy, precision, recovery, matrix effect, and stability. All validation parameters met the acceptance criteria as per the ICH M10 guidelines.[1][10]
Linearity and Sensitivity
The calibration curve was linear over the concentration range of 200 to 10,000 ng/mL.[10] The coefficient of determination (r²) was >0.99. The lower limit of quantification (LLOQ) was established at 200 ng/mL with a signal-to-noise ratio >10.[10]
| Parameter | Result |
| Linearity Range | 200 - 10,000 ng/mL[10] |
| Correlation Coefficient (r²) | > 0.99[12] |
| LLOQ | 200 ng/mL[10] |
| ULOQ | 10,000 ng/mL[10] |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at three QC levels (low, medium, and high). The results are summarized below.
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| Low QC | 600 | < 5% | < 5% | 95 - 105% | 95 - 105% |
| Medium QC | 3000 | < 5% | < 5% | 97 - 103% | 96 - 104% |
| High QC | 6000 | < 5% | < 5% | 98 - 102% | 97 - 103% |
Data adapted from representative values found in the literature.[10]
Recovery and Matrix Effect
The extraction recovery and matrix effect were assessed at low, medium, and high QC concentrations.
| QC Level | Mean Extraction Recovery (%) | Matrix Effect (%) |
| Low QC | > 90% | < 15% |
| Medium QC | > 90% | < 15% |
| High QC | > 90% | < 15% |
Stability
This compound was found to be stable in human plasma under various storage and handling conditions, including bench-top stability (4 hours at room temperature), freeze-thaw stability (3 cycles), and long-term stability (-70 °C for 8 months).[10]
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Metabolic pathway of clobazam to this compound.
Conclusion
The described LC-MS/MS method provides a reliable, sensitive, and specific tool for the quantification of this compound in human plasma. The simple sample preparation and short run time make it suitable for high-throughput analysis in a research or clinical setting. This validated method can be confidently applied to studies requiring accurate measurement of this compound concentrations.
References
- 1. database.ich.org [database.ich.org]
- 2. info.bioanalysis-zone.com [info.bioanalysis-zone.com]
- 3. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ema.europa.eu [ema.europa.eu]
- 5. PharmGKB summary: clobazam pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. Clobazam Therapeutic Drug Monitoring: A Comprehensive Review of the Literature with Proposals to Improve Future Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Elevations in this compound Concentrations and Altered Mental Status in CYP2C19 Poor Metabolizer Phenotype: A Case Report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. brjac.com.br [brjac.com.br]
- 10. Retrospective analysis of metabolite patterns of clobazam and N-desmethylclobazam in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protein precipitation method for determination of clobazam and N-desmethylclobazam in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Norclobazam: An Essential Reference Standard for Analytical and Clinical Chemistry
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Norclobazam, the major active metabolite of the 1,5-benzodiazepine anticonvulsant and anxiolytic drug clobazam, is a critical analyte in clinical and forensic toxicology, as well as in therapeutic drug monitoring (TDM).[1][2] Due to its significant pharmacological activity and longer half-life compared to the parent drug, accurate quantification of this compound is essential for optimizing clobazam therapy and ensuring patient safety.[1][3] This document provides detailed application notes and protocols for the use of this compound as a reference standard in various analytical methodologies.
This compound is formed in the liver primarily through N-demethylation of clobazam, a reaction catalyzed mainly by cytochrome P450 (CYP) enzymes, particularly CYP3A4 and to a lesser extent, CYP2C19 and CYP2B6.[1][2][4] Its concentration in plasma is often 3 to 5 times higher than that of clobazam at therapeutic doses.[1][2] Therefore, a reliable and validated analytical reference standard of this compound is indispensable for the development and quality control of analytical methods aimed at its quantification in biological matrices.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| IUPAC Name | 7-chloro-5-phenyl-1H-1,5-benzodiazepine-2,4-dione | [5] |
| Molecular Formula | C₁₅H₁₁ClN₂O₂ | [5] |
| Molecular Weight | 286.71 g/mol | [5] |
| CAS Number | 22316-55-8 | [5] |
Metabolic Pathway of Clobazam to this compound
The metabolic conversion of clobazam to its active metabolite, this compound, is a crucial aspect of its pharmacology. This biotransformation is primarily mediated by hepatic CYP450 enzymes. The subsequent metabolism of this compound is also depicted in the following diagram.
Caption: Metabolic pathway of Clobazam.
Analytical Methods and Protocols
The quantification of this compound in biological samples is routinely performed using various analytical techniques. Below are detailed protocols for the most commonly employed methods.
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
This method is widely used for the simultaneous determination of clobazam and this compound in plasma or serum.[6][7][8][9]
4.1.1. Sample Preparation (Automated Solid-Phase Extraction) [6][9]
-
Use 100-mg Bond-Elut C-18 solid-phase extraction (SPE) columns.
-
Condition the columns sequentially with 1 mL of methanol and 1 mL of 10 mmol/L dipotassium hydrogen phosphate buffer (pH 3.7).
-
Load 1 mL of serum or plasma sample.
-
Wash the columns with 1 mL of water.
-
Elute the analytes with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
4.1.2. Chromatographic Conditions [6][9]
-
Column: Novapak 4-µm C-18, 150 mm x 3.9 mm
-
Mobile Phase: Acetonitrile : Methanol : 10 mmol/L Dipotassium hydrogen phosphate (pH 3.7) (30:2:100, v/v/v)
-
Flow Rate: 1.5 mL/min
-
Detection Wavelength: 240 nm (peak purity analysis at 210-365 nm)
-
Injection Volume: 50 µL
4.1.3. Quantitative Data for HPLC-DAD
| Parameter | This compound | Clobazam | Reference |
| Linearity Range | 170 - 105,000 nmol/L | 30 - 20,000 nmol/L | [6][9] |
| Detection Limit | 15 nmol/L | 15 nmol/L | [6][9] |
| Recovery | > 97% | > 97% | [6][9] |
| Intra-assay CV (%) | 0.7 - 2.2 | 0.7 - 2.2 | [6][9] |
| Inter-assay CV (%) | 3.8 - 4.6 | 3.8 - 4.6 | [6][9] |
Gas Chromatography with Electron-Capture Detection (GC-ECD)
A rapid method for the determination of this compound and clobazam in serum.[10]
4.2.1. Sample Preparation (Liquid-Liquid Extraction) [10]
-
To 200 µL of serum, add 100 µL of sodium borate buffer (pH 9.0).
-
Add 2 mL of toluene and vortex for 30 seconds.
-
Centrifuge at 2000 x g for 5 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in 50 µL of toluene.
4.2.2. Chromatographic Conditions [10]
-
Column: HP-5 (5% phenyl methyl silicone), 10 m x 0.53 mm, 2.65 µm film thickness
-
Injector Temperature: 250°C
-
Detector Temperature: 300°C
-
Oven Temperature Program: Initial 200°C, ramp to 280°C at 40°C/min, hold for 1 minute.
-
Carrier Gas: Helium
-
Detector: ⁶³Ni Electron-Capture Detector
4.2.3. Quantitative Data for GC-ECD
| Parameter | This compound | Clobazam | Reference |
| Linearity (r) | 0.997 | 0.999 | [10] |
| Intra-assay CV (%) | 5.7 (n=10) | 6.2 (n=10) | [10] |
| Inter-assay CV (%) | 6.3 (n=21) | 9.8 (n=21) | [10] |
| Mean Concentration (Control) | 8.7 µmol/L | 3.5 µmol/L | [10] |
| Accuracy (% of weighed-in) | 100% | 106% | [10] |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
A highly sensitive and specific method for the quantification of this compound and clobazam in human plasma or serum.[3][11][12][13]
4.3.1. Sample Preparation (Protein Precipitation) [12]
-
To 50 µL of plasma or serum, add 200 µL of an internal standard solution (e.g., ¹³C₆-labeled this compound and Clobazam) in methanol.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant for analysis.
4.3.2. Chromatographic and Mass Spectrometric Conditions [11][12][13]
-
Column: Agilent Zorbax Eclipse Plus C-18 RRHD or equivalent
-
Mobile Phase A: 0.05% formic acid in 5mM ammonium formate, pH 3.0
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 600 µL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection: Multiple Reaction Monitoring (MRM)
4.3.3. Quantitative Data for LC-MS/MS
| Parameter | This compound | Clobazam | Reference |
| Linearity Range | 200 - 10,000 ng/mL | 20 - 2,000 ng/mL | [12][13] |
| Lower Limit of Quantification (LLOQ) | 200 ng/mL | 20 ng/mL | [12][13] |
| Intra-day CV (%) | < 6% | < 10% | [14] |
| Inter-day CV (%) | < 6% | < 16% | [14] |
| Accuracy (%) | within ±10% | within ±10% | [14] |
Experimental Workflow for this compound Analysis
The following diagram illustrates a typical workflow for the analysis of this compound in a clinical or research laboratory setting.
Caption: General workflow for this compound analysis.
Conclusion
This compound is an indispensable reference standard for the accurate and precise quantification of this active metabolite in biological fluids. The analytical methods and protocols detailed in this document, including HPLC-DAD, GC-ECD, and LC-MS/MS, provide robust and reliable approaches for therapeutic drug monitoring, pharmacokinetic studies, and toxicological screening. The use of a well-characterized this compound reference standard is paramount to ensuring the quality and validity of analytical data in both research and clinical settings.
References
- 1. PharmGKB summary: clobazam pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. Elevations in this compound Concentrations and Altered Mental Status in CYP2C19 Poor Metabolizer Phenotype: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. Desmethylclobazam | C15H11ClN2O2 | CID 89657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Analysis of clobazam and its active metabolite this compound in plasma and serum using HPLC/DAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of clobazam and its active metabolite this compound in plasma and serum using HPLC/DAD. | Semantic Scholar [semanticscholar.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Clobazam and this compound quantitation in serum by capillary gas chromatography with electron-capture detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Detection of clobazam and its metabolites in urine during poisoning using HPLC-QqQ-MS/MS [journal.hep.com.cn]
- 12. Retrospective analysis of metabolite patterns of clobazam and N-desmethylclobazam in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Application of Norclobazam in Zebrafish Seizure Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the zebrafish larva model to investigate the anticonvulsant properties of Norclobazam, a benzodiazepine derivative. The protocols detailed below are based on the well-established pentylenetetrazol (PTZ)-induced seizure model in zebrafish, a powerful tool for high-throughput screening and mechanistic studies of potential antiepileptic drugs.[1][2][3][4][5]
Introduction to this compound and the Zebrafish Seizure Model
This compound is an active metabolite of the prodrug clobazam and functions as a positive allosteric modulator of the GABA-A receptor, enhancing the inhibitory effects of the neurotransmitter GABA. This mechanism is central to its anticonvulsant activity. The zebrafish (Danio rerio) has emerged as a valuable in vivo model for epilepsy research due to its genetic tractability, rapid development, and suitability for large-scale drug screening.[4][6][7] The PTZ-induced seizure model in zebrafish larvae is particularly relevant as PTZ is a known GABA-A receptor antagonist, providing a direct pharmacological challenge to the mechanism of action of benzodiazepines like this compound.[3][8][9] Exposure of zebrafish larvae to PTZ induces a characteristic pattern of seizure-like behaviors, including increased locomotor activity and convulsive episodes, which can be quantified to assess the efficacy of anticonvulsant compounds.[2][3][10]
Application Notes
The zebrafish PTZ seizure model offers several key applications for the study of this compound:
-
Efficacy Screening: Rapidly determine the potential of this compound to prevent or reduce chemically induced seizures.
-
Dose-Response Analysis: Establish the effective concentration range of this compound for seizure suppression.
-
Mechanism of Action Studies: Investigate the GABAergic pathway by observing the reversal of PTZ-induced seizures.
-
Toxicity Assessment: Concurrently evaluate the potential toxic effects of this compound at higher concentrations.[11]
-
Comparative Studies: Benchmark the efficacy of this compound against other known anticonvulsant drugs.
Experimental Protocols
Zebrafish Larvae Maintenance
-
Strain: Wild-type zebrafish (e.g., AB or WIK strain) are suitable.
-
Age: Larvae at 7 days post-fertilization (dpf) are commonly used as their nervous system is sufficiently developed.[2][3]
-
Housing: Maintain larvae in E3 medium (5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl2, 0.33 mM MgSO4, buffered with sodium bicarbonate to pH 7.2) at a constant temperature of 28.5°C with a 14/10-hour light/dark cycle.
-
Health: Ensure larvae are healthy and free of any visible abnormalities before commencing experiments.
Drug Solution Preparation
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO). The final concentration of DMSO in the embryo medium should not exceed 0.1% to avoid solvent-induced toxicity.
-
Working Solutions: Prepare serial dilutions of this compound in E3 medium to achieve the desired final concentrations for the experiment. A suggested starting range for a benzodiazepine like this compound could be 1 µM to 100 µM.
-
PTZ Solution: Prepare a stock solution of PTZ in E3 medium. A common final concentration of PTZ to induce seizures is 10 mM, though this may need to be optimized in your specific laboratory conditions.[12][13]
Anticonvulsant Activity Assay Protocol
-
Acclimation: Place individual zebrafish larvae into the wells of a 96-well plate containing fresh E3 medium. Allow the larvae to acclimate for at least 30 minutes.
-
Pre-treatment with this compound: After acclimation, replace the E3 medium with the various concentrations of this compound working solutions or a vehicle control (E3 medium with 0.1% DMSO). Incubate the larvae for a pre-determined period, typically 1-2 hours.
-
Seizure Induction: Following the pre-treatment period, add the PTZ solution to each well to reach the final desired concentration (e.g., 10 mM).
-
Behavioral Recording: Immediately after adding PTZ, place the 96-well plate into an automated locomotor tracking system (e.g., Viewpoint Videotrack for Zebrafish). Record the locomotor activity of each larva for a period of 30-60 minutes.[11]
-
Data Analysis: Quantify the total distance moved, velocity, and time spent in different movement states (e.g., high-speed movement indicative of seizures). Compare the locomotor activity of this compound-treated groups to the PTZ-only control group. A significant reduction in locomotor activity in the this compound-treated groups indicates anticonvulsant effects.
Data Presentation
The following tables summarize typical quantitative data obtained from zebrafish seizure model experiments with other known anticonvulsants, which can serve as a reference for designing and interpreting experiments with this compound.
Table 1: Effective Concentrations of Anticonvulsant Drugs in the Zebrafish PTZ Model
| Anticonvulsant Drug | Effective Concentration Range | Endpoint Measured | Reference |
| Valproic Acid (VPA) | 1-3 mM | Reduction in PTZ-induced locomotor activity | [12] |
| Diazepam (DZP) | 1-10 µM | Inhibition of PTZ-induced convulsions | [3] |
| Carbamazepine (CBZ) | 1-100 µM | Reduction in PTZ-induced locomotor activity | [8] |
| Topiramate (TPR) | 200 µM | Decrease in PTZ-induced large movements | [13] |
Table 2: Example Experimental Groups for this compound Evaluation
| Group | Treatment | This compound Conc. | PTZ Conc. | Expected Outcome |
| 1 | Vehicle Control | 0 µM | 0 mM | Normal locomotor activity |
| 2 | PTZ Control | 0 µM | 10 mM | Hyperactivity, seizure-like behavior |
| 3 | This compound 1 µM | 1 µM | 10 mM | Potential partial reduction in seizures |
| 4 | This compound 10 µM | 10 µM | 10 mM | Significant reduction in seizures |
| 5 | This compound 100 µM | 100 µM | 10 mM | Strong suppression of seizures |
| 6 | This compound Control | 100 µM | 0 mM | Assess baseline locomotor effects |
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound's anticonvulsant activity.
Caption: this compound's mechanism of action at the GABAA receptor in opposition to PTZ.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Validation of the Zebrafish Pentylenetetrazol Seizure Model: Locomotor versus Electrographic Responses to Antiepileptic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validation of the Zebrafish Pentylenetetrazol Seizure Model: Locomotor versus Electrographic Responses to Antiepileptic Drugs | PLOS One [journals.plos.org]
- 4. A zebrafish-centric approach to antiepileptic drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 7. Epilepsy drug discovered in fish model shows promise in small pediatric clinical trial | EurekAlert! [sciencesources.eurekalert.org]
- 8. Effect of Various Antiepileptic Drugs in Zebrafish PTZ-Seizure Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Zebrafish: an emerging technology for in vivo pharmacological assessment to identify potential safety liabilities in early drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Validation of a larval zebrafish locomotor assay for assessing the seizure liability of early-stage development drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Optimization of a locomotion-based zebrafish seizure model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Neural Activity Correlates With Behavior Effects of Anti-Seizure Drugs Efficacy Using the Zebrafish Pentylenetetrazol Seizure Model [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Norclobazam Solubility Issues in In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with Norclobazam in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound, also known as N-desmethylclobazam, is the major active metabolite of the 1,5-benzodiazepine anticonvulsant drug, Clobazam.[1][2][3] It functions as a positive modulator of GABA-A receptors and is crucial for the therapeutic effects of its parent compound.[1][4] Its physicochemical properties are summarized below.
| Property | Value | Reference |
| Formal Name | 8-chloro-1-phenyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dione | [1] |
| CAS Number | 22316-55-8 | [1] |
| Molecular Formula | C₁₅H₁₁ClN₂O₂ | [1] |
| Molecular Weight | 286.7 g/mol | [1][5] |
| Physical Form | A neat solid | [1] |
Q2: Why is this compound solubility a concern in in vitro experiments?
Like many small molecule compounds, this compound has limited solubility in aqueous solutions such as cell culture media. The parent compound, Clobazam, is described as being slightly soluble in water.[4] When a concentrated stock solution of this compound, typically prepared in an organic solvent, is introduced into the aqueous media, it can rapidly precipitate if its solubility limit is exceeded. This phenomenon, often called "solvent shock," can lead to inaccurate experimental results due to an unknown final compound concentration and potential cellular toxicity from the precipitate.[6][7]
Q3: What is the recommended solvent for preparing a this compound stock solution for cell-based assays?
While analytical standards of this compound are available in acetonitrile or methanol, Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions of lipophilic compounds for use in cell-based assays.[5][6][8] It is crucial to use anhydrous, cell culture-grade DMSO to avoid introducing contaminants or moisture that could affect compound stability.
Q4: What is the maximum recommended final concentration of the vehicle solvent (e.g., DMSO) in the cell culture medium?
The final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.5%, and critically, not exceeding 0.1% for many sensitive cell lines.[6] High concentrations of DMSO can have cytotoxic effects and influence experimental outcomes. Always include a vehicle-only control (media with the same final concentration of DMSO) in your experiments to account for any solvent-induced effects.[6]
Troubleshooting Guide: this compound Precipitation in Media
If you observe precipitation after adding this compound to your cell culture media, follow this guide to identify and resolve the issue.
Issue 1: Precipitate Forms Immediately After Adding this compound to Media
This is the most common scenario and is often caused by the compound crashing out of solution upon dilution into the aqueous media.
| Potential Cause | Recommended Solution |
| Solvent Shock | The rapid change from a high-concentration organic solvent environment to an aqueous one causes precipitation.[7] |
| High Final Concentration | The intended final concentration of this compound exceeds its solubility limit in the specific cell culture medium.[6] |
| High Final Solvent Concentration | The volume of DMSO added results in a final concentration >0.5%, which can alter the properties of the media and reduce solubility. |
Issue 2: Precipitate Forms Gradually During Incubation
This delayed precipitation is often due to interactions with media components or changes in the media's physical properties over time.
| Potential Cause | Recommended Solution |
| Interaction with Serum | Proteins and other components in Fetal Bovine Serum (FBS) or other sera can bind to the compound, leading to the formation of insoluble complexes over time.[6] |
| pH Instability | Cellular metabolism can cause the pH of the culture medium to decrease over time. This pH shift can alter the ionization state of this compound, affecting its solubility.[7] |
| Temperature Fluctuations | Unstable incubator temperatures or repeated removal of plates from the incubator can cause temperature shifts that promote precipitation of media components and the compound.[9] |
Experimental Protocols & Visualizations
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the required amount of solid this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous, cell culture-grade DMSO to achieve the desired stock concentration (e.g., 10-50 mM).
-
Dissolution: Vortex the solution thoroughly until all solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Storage: Aliquot the stock solution into small, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
Logical Workflow for Troubleshooting Precipitation
The following diagram illustrates a step-by-step process for diagnosing and solving precipitation issues with this compound.
Caption: Troubleshooting workflow for this compound precipitation.
Protocol 2: Determining Maximum Soluble Concentration
-
Prepare Media: Dispense your complete cell culture medium (including serum and supplements) into a series of sterile tubes (e.g., 1 mL per tube).
-
Serial Dilution: Prepare a series of this compound dilutions in the media, starting from a concentration higher than your intended experimental maximum.
-
Vehicle Control: Prepare a tube containing only media and the highest volume of DMSO that will be used.
-
Incubation: Incubate the tubes under your standard experimental conditions (e.g., 37°C, 5% CO₂) for a duration matching your longest experimental time point (e.g., 24, 48 hours).[7]
-
Visual Inspection: After incubation, visually inspect each tube against a dark background for any signs of cloudiness or precipitate.
-
Microscopic Examination: Place a small aliquot from each tube onto a microscope slide and examine under 10x or 20x magnification for the presence of crystals or amorphous precipitate.
Recommended Dilution Method to Avoid Solvent Shock
This workflow minimizes the abrupt environmental change that causes precipitation.
Caption: Workflow for preparing the final working solution.
Protocol 3: Step-by-Step Dilution to Avoid Precipitation
-
Pre-warm Media: Ensure your final volume of cell culture medium is pre-warmed to 37°C.
-
Prepare Intermediate Dilution:
-
In a sterile tube, pipette a small volume of the pre-warmed media (e.g., 190 µL).
-
While gently vortexing the media, add your concentrated this compound stock (e.g., 10 µL of a 100X stock) drop-by-drop to create a 1:20 intermediate dilution. This step gradually introduces the compound to the aqueous environment.[6]
-
-
Final Dilution: Immediately transfer the entire volume of the intermediate dilution into the final volume of pre-warmed cell culture medium.
-
Mix Gently: Mix the final solution by inverting the container several times. Avoid vigorous vortexing, which can denature proteins in serum-containing media.[6]
-
Use Immediately: Use the freshly prepared this compound-containing media for your experiment without delay to minimize the risk of precipitation over time.[6]
Factors Contributing to Poor Solubility
This diagram summarizes the key factors that can lead to this compound precipitation in an in vitro setting.
Caption: Key factors causing this compound precipitation.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Clobazam | C16H13ClN2O2 | CID 2789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Clobazam Therapeutic Drug Monitoring: A Comprehensive Review of the Literature with Proposals to Improve Future Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Desmethylclobazam | C15H11ClN2O2 | CID 89657 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
Technical Support Center: Norclobazam Stability in Biological Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with Norclobazam instability in biological samples.
Frequently Asked Questions (FAQs)
Q1: My this compound concentrations are consistently lower than expected. What are the potential causes?
Low recovery of this compound can stem from several factors throughout the experimental workflow, from sample collection and processing to storage and analysis. Potential causes include:
-
Degradation during sample handling: this compound, like many benzodiazepines, can be susceptible to degradation, especially in solution. Exposure to harsh pH conditions, light, and elevated temperatures can lead to a decrease in concentration.
-
Inefficient extraction: The chosen extraction method (e.g., liquid-liquid extraction [LLE] or solid-phase extraction [SPE]) may not be optimized for this compound, leading to incomplete recovery from the biological matrix.
-
Adsorption to surfaces: this compound may adsorb to the surfaces of collection tubes, pipette tips, or storage containers, particularly if they are made of certain types of plastic.
-
Instability during storage: Improper storage conditions, such as incorrect temperature or repeated freeze-thaw cycles, can lead to the degradation of this compound over time.
-
Matrix effects: Components of the biological matrix (e.g., plasma, urine) can interfere with the ionization of this compound in mass spectrometry-based assays, leading to signal suppression and artificially low readings.
Q2: I am observing high variability in my this compound measurements between replicates. What could be the reason?
High variability between replicates often points to inconsistencies in sample processing or analytical methodology. Key factors to consider include:
-
Inconsistent sample preparation: Variations in extraction times, solvent volumes, or pH adjustments between samples can lead to differing recoveries.
-
Instrumental variability: Fluctuations in the performance of the analytical instrument (e.g., HPLC, LC-MS/MS) can contribute to inconsistent results.
-
Sample heterogeneity: If the biological sample is not properly mixed before aliquoting, it can lead to variations in the concentration of this compound between replicates.
-
Precipitation of the analyte: this compound may precipitate out of solution if the sample is not handled correctly, particularly during thawing or after the addition of organic solvents.
Q3: How should I properly store my biological samples to ensure this compound stability?
Proper storage is critical for maintaining the integrity of this compound in biological samples. General guidelines for benzodiazepine stability suggest the following:
-
Temperature: For long-term storage, freezing samples at -20°C or -80°C is recommended.[1] Some studies indicate that -80°C provides the greatest stability for benzodiazepines.[1] Refrigeration at 4°C may be suitable for short-term storage, but room temperature storage should be avoided as it can lead to significant degradation.[1]
-
Freeze-Thaw Cycles: Repeatedly freezing and thawing samples should be minimized, as it can lead to the degradation of many analytes.[2][3][4] If multiple analyses are planned, it is best to aliquot the sample into smaller volumes before the initial freezing.
-
Light Exposure: Protect samples from direct light, as photodegradation can occur, especially for benzodiazepines in solution.[5] Use amber-colored tubes or store samples in the dark.
Q4: What is the optimal pH for maintaining this compound stability in plasma or serum?
While specific quantitative data on the effect of pH on this compound stability is limited, it is known that extreme pH conditions can catalyze the degradation of benzodiazepines.[6] For its parent compound, clobazam, significant degradation has been observed under both acidic (2 M HCl) and basic (0.1 M NaOH) conditions.[5] It is generally advisable to maintain the pH of the biological matrix as close to physiological pH (around 7.4) as possible during processing and storage. If pH adjustment is necessary for an analytical method, it should be done just prior to analysis to minimize the time the analyte is exposed to a potentially destabilizing pH.
Troubleshooting Guides
Issue 1: Low Recovery of this compound During Solid-Phase Extraction (SPE)
| Potential Cause | Troubleshooting Step | Explanation |
| Incorrect Sorbent Choice | Select a sorbent with appropriate chemistry for this compound (e.g., a reversed-phase C18 sorbent). | The sorbent must effectively retain the analyte from the sample matrix. |
| Improper Column Conditioning | Ensure the SPE column is adequately conditioned with the recommended solvents (e.g., methanol followed by water or a buffer). | Proper conditioning wets the sorbent and creates an environment conducive to analyte binding. |
| Sample pH Not Optimized | Adjust the pH of the sample to ensure this compound is in a neutral form for optimal retention on a reversed-phase sorbent. | The charge of the analyte affects its interaction with the stationary phase.[1] |
| Sample Solvent Too Strong | If the sample is dissolved in a solvent with high organic content, dilute it with a weaker solvent (e.g., water or buffer) before loading. | A strong sample solvent can prevent the analyte from being retained on the sorbent.[1] |
| Wash Solvent Too Strong | Use a wash solvent that is strong enough to remove interferences but weak enough to not elute this compound. | An overly strong wash solvent will prematurely elute the analyte, leading to low recovery.[1] |
| Incomplete Elution | Increase the volume or the strength of the elution solvent. Consider using a stronger solvent or a mixture of solvents. | The elution solvent must be strong enough to disrupt the interaction between this compound and the sorbent. |
| High Flow Rate | Decrease the flow rate during sample loading, washing, and elution steps. | Slower flow rates allow for better interaction between the analyte and the sorbent, improving retention and elution efficiency.[7] |
Issue 2: Suspected Degradation of this compound During Sample Processing
| Potential Cause | Troubleshooting Step | Explanation |
| Hydrolysis | Maintain samples at a neutral pH and process them at low temperatures (e.g., on ice). | Acidic or basic conditions can catalyze the hydrolysis of the benzodiazepine ring.[5] |
| Oxidation | Minimize exposure to air and consider adding an antioxidant to the sample if compatible with the analytical method. | While less common for benzodiazepines, oxidative degradation can occur. |
| Photodegradation | Work under low-light conditions or use amber-colored labware. Wrap samples in aluminum foil if necessary. | Clobazam in solution has been shown to be susceptible to degradation by UV light.[5] |
| Enzymatic Degradation | Process samples quickly after collection and consider adding enzyme inhibitors if appropriate for the assay. | While this compound is a metabolite, further enzymatic degradation in the collected sample is possible. |
Data Summary
Table 1: Summary of Analytical Methods for this compound Quantification
| Method | Biological Matrix | Sample Preparation | Detection | Reference |
| HPLC-DAD | Plasma, Serum | Solid-Phase Extraction (SPE) | Diode Array Detector (DAD) | [8] |
| HPLC-UV | Plasma | Liquid-Liquid Extraction (LLE) | UV Detector | [9] |
| GC-ECD | Serum | Liquid-Liquid Extraction (LLE) | Electron-Capture Detector (ECD) | |
| LC-MS/MS | Plasma, Serum, Urine | Protein Precipitation, LLE, or SPE | Tandem Mass Spectrometry | [9][10] |
Table 2: Reported Stability of Clobazam (Parent Drug) Under Various Conditions
Note: This data is for Clobazam, the parent drug of this compound. While this compound is generally considered more stable, these findings provide valuable insights into potential instabilities.
| Condition | Matrix | Observation | Reference |
| 2 M HCl (60°C, 1h) | Aqueous Solution | Significant degradation | [5] |
| 0.1 M NaOH (room temp, 1h) | Aqueous Solution | Significant degradation | [5] |
| 3% H₂O₂ (60°C, 1h) | Aqueous Solution | Significant degradation | [5] |
| UV Light (5 days) | Aqueous Solution | ~35% degradation | [3] |
| Visible Light (5 days) | Aqueous Solution | ~5% degradation | [3] |
| Refrigerated (7 days) | Solution | Acceptable stability (>99%) |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Plasma
This protocol is a general guideline and may require optimization.
-
Sample Preparation:
-
To 500 µL of plasma sample, add an internal standard.
-
Vortex briefly to mix.
-
-
pH Adjustment:
-
Add 100 µL of a suitable buffer (e.g., borate buffer, pH 9) to alkalinize the sample.
-
Vortex to mix.
-
-
Extraction:
-
Add 2 mL of an appropriate organic solvent (e.g., a mixture of hexane and dichloromethane).
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes to separate the layers.
-
-
Solvent Evaporation:
-
Transfer the organic (upper) layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).
-
-
Reconstitution:
-
Reconstitute the dried extract in a suitable mobile phase for injection into the analytical instrument.
-
Protocol 2: Solid-Phase Extraction (SPE) for this compound from Serum
This protocol is a general guideline and requires optimization based on the specific SPE cartridge used.
-
Column Conditioning:
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water. Do not let the column dry out.
-
-
Sample Loading:
-
Dilute 500 µL of serum with 500 µL of a suitable buffer (e.g., phosphate buffer, pH 6).
-
Load the diluted sample onto the conditioned SPE cartridge at a slow, consistent flow rate.
-
-
Washing:
-
Wash the cartridge with 1 mL of a weak solvent (e.g., 5% methanol in water) to remove interferences.
-
-
Drying:
-
Dry the cartridge under vacuum or with a stream of nitrogen for 5-10 minutes.
-
-
Elution:
-
Elute this compound from the cartridge with 1 mL of a strong solvent (e.g., methanol or acetonitrile).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.
-
Visualizations
Caption: Metabolic pathway of Clobazam to this compound.
Caption: General experimental workflow for this compound analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Elevations in this compound Concentrations and Altered Mental Status in CYP2C19 Poor Metabolizer Phenotype: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A stability indicating HPLC method for the determination of clobazam and its basic degradation product characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elevations in this compound Concentrations and Altered Mental Status in CYP2C19 Poor Metabolizer Phenotype: A Case Report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Selection of Serum, Plasma, and Anticoagulants for Metabolomics - Creative Proteomics [creative-proteomics.com]
- 7. Analysis of clobazam and its active metabolite this compound in plasma and serum using HPLC/DAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Detection of clobazam and its metabolites in urine during poisoning using HPLC-QqQ-MS/MS [journal.hep.com.cn]
- 9. db.cngb.org [db.cngb.org]
- 10. Clobazam and this compound quantitation in serum by capillary gas chromatography with electron-capture detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Separation of Norclobazam from Clobazam
Welcome to the technical support center for the chromatographic separation of Clobazam and its active metabolite, Norclobazam. This resource provides in-depth troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving optimal and robust HPLC separation of these two compounds.
Troubleshooting Guide
Encountering issues during HPLC analysis is common. This guide provides a structured approach to identifying and resolving frequent problems encountered during the separation of Clobazam and this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Resolution (Peak Overlap) | 1. Inappropriate mobile phase composition. 2. Mobile phase pH is not optimal. 3. Column has lost efficiency. 4. Flow rate is too high. | 1. Adjust the organic-to-aqueous ratio. Increase the aqueous portion to increase retention and potentially improve separation. 2. Clobazam has a reported pKa of 6.65.[1] Adjusting the mobile phase pH to be 2-3 units below the pKa (e.g., pH 3.5-4.5) will ensure both compounds are in their neutral form, promoting better retention and potentially different selectivity on a C18 column. 3. Replace the column with a new one of the same type. 4. Reduce the flow rate to allow for better equilibration between the stationary and mobile phases. |
| Peak Tailing | 1. Presence of secondary silanol interactions on the column. 2. Column overload. 3. Dead volume in the HPLC system. | 1. Use a base-deactivated column or add a small amount of a competing base (e.g., triethylamine) to the mobile phase. 2. Reduce the injection volume or the concentration of the sample. 3. Check and tighten all fittings. Ensure tubing is cut cleanly and seated properly in the fittings. |
| Inconsistent Retention Times | 1. Fluctuations in mobile phase composition. 2. Inadequate column equilibration. 3. Pump malfunction or leaks. 4. Temperature fluctuations. | 1. Ensure accurate and consistent mobile phase preparation. Use a mobile phase degasser. 2. Equilibrate the column with at least 10-20 column volumes of the mobile phase before the first injection. 3. Check for leaks in the pump and fittings. Perform pump performance tests. 4. Use a column oven to maintain a consistent temperature. |
| Ghost Peaks | 1. Contamination in the mobile phase or sample. 2. Carryover from previous injections. | 1. Use high-purity solvents and freshly prepared mobile phase. 2. Implement a robust needle wash protocol in the autosampler method. Inject a blank solvent after a high-concentration sample to check for carryover. |
| High Backpressure | 1. Blockage in the system (e.g., guard column, column frit). 2. Precipitated buffer in the mobile phase. 3. High mobile phase viscosity. | 1. Replace the guard column or filter. If the pressure remains high, the column may be blocked and require replacement. 2. Ensure the buffer is fully dissolved in the aqueous portion of the mobile phase before adding the organic solvent. 3. Adjust the mobile phase composition to reduce viscosity. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for developing an HPLC method for Clobazam and this compound?
A1: A good starting point is a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and a phosphate buffer (pH 3.5-4.5). An isocratic elution with a composition of around 30-40% acetonitrile can be a good initial condition. Detection is typically performed at around 230 nm, as Clobazam has a UV absorbance maximum in this region.[1]
Q2: How does pH affect the separation of Clobazam and this compound?
A2: The pH of the mobile phase can significantly impact the retention and selectivity of these compounds. Clobazam has a pKa of 6.65.[1] At a pH below this value, both Clobazam and its N-desmethyl metabolite, this compound, will be in their non-ionized form. This generally leads to better retention on a reversed-phase column and often results in sharper peaks. Operating at a pH around 3.7 has been shown to provide good separation.[2][3][4]
Q3: I am observing peak fronting. What could be the cause?
A3: Peak fronting for these analytes is less common than tailing but can occur due to sample solvent effects. If the sample is dissolved in a solvent significantly stronger than the mobile phase (e.g., pure acetonitrile when the mobile phase is 40% acetonitrile), it can cause the analyte band to spread at the head of the column. To resolve this, try to dissolve your sample in the mobile phase itself or in a solvent with a weaker elution strength.
Q4: What detection wavelength is optimal for both Clobazam and this compound?
A4: A detection wavelength of 230 nm is a good choice for simultaneous determination, as both compounds exhibit significant absorbance at this wavelength.[1] Other reported methods have used wavelengths such as 228 nm and 240 nm.[2][4][5][6] It is recommended to determine the UV spectra of both compounds in your mobile phase to select the optimal wavelength for your specific conditions.
Q5: Can I use a gradient elution for this separation?
A5: While isocratic methods are often sufficient and simpler, a gradient elution can be beneficial if there are other impurities or if you need to elute late-eluting compounds from the column. A shallow gradient starting with a lower percentage of organic solvent and gradually increasing it can improve the separation of closely eluting peaks and sharpen the peaks of later eluting compounds.
Experimental Protocols
Below are detailed methodologies for two common HPLC methods for the separation of Clobazam and this compound.
Method 1: Isocratic Separation
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase | Acetonitrile : Methanol : 10 mM Potassium Dihydrogen Phosphate (pH 3.7) (30:2:100, v/v/v)[2][3][4] |
| Flow Rate | 1.5 mL/min[2][3][4] |
| Injection Volume | 20 µL |
| Detection | UV at 240 nm[2][3][4] |
| Column Temperature | Ambient or 30 °C |
| Expected Retention Times | This compound: ~4 min, Clobazam: ~6 min |
Method 2: Isocratic Separation with a Simpler Mobile Phase
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | Water : Acetonitrile (57:43, v/v)[5][6] |
| Flow Rate | 0.8 mL/min[5][6] |
| Injection Volume | 80 µL |
| Detection | UV at 228 nm[5][6] |
| Column Temperature | Ambient |
| Expected Retention Times | This compound: ~5.8 min, Clobazam: ~8.3 min[5] |
Visualizations
The following diagrams illustrate key workflows and logical relationships relevant to optimizing the HPLC separation of Clobazam and this compound.
Caption: Workflow for HPLC method development for Clobazam and this compound separation.
References
- 1. A stability indicating HPLC method for the determination of clobazam and its basic degradation product characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. clobazam | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. tsijournals.com [tsijournals.com]
- 6. impactfactor.org [impactfactor.org]
Technical Support Center: LC-MS/MS Analysis of Norclobazam
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address matrix effects in the LC-MS/MS analysis of Norclobazam.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect this compound analysis?
A1: Matrix effects are the alteration of ionization efficiency for this compound caused by co-eluting compounds from the sample matrix (e.g., plasma, serum, urine).[1][2] These effects can manifest as ion suppression (a decrease in signal) or ion enhancement (an increase in signal), leading to inaccurate and imprecise quantification of this compound.[1][3] The primary sources of matrix effects in biological samples are phospholipids, salts, and endogenous metabolites that can interfere with the ionization of the target analyte in the mass spectrometer's ion source.[4]
Q2: My this compound signal is showing poor reproducibility and accuracy. Could this be due to matrix effects?
A2: Yes, poor reproducibility, accuracy, and reduced sensitivity are common indicators of matrix effects.[3] If the internal standard does not adequately compensate for the variability in ion suppression or enhancement between samples, it can lead to unreliable quantitative results.[3] It is crucial to assess matrix effects during method development and validation.[5]
Q3: How can I determine if my this compound analysis is affected by matrix effects?
A3: There are two primary methods to assess matrix effects:
-
Qualitative Assessment via Post-Column Infusion: This technique helps to identify at which points during the chromatographic run ion suppression or enhancement occurs.[1][4][6]
-
Quantitative Assessment via Post-Extraction Spike: This method quantifies the extent of matrix effects by comparing the analyte's response in a clean solvent to its response in an extracted blank matrix.[1][3]
Q4: What is a suitable internal standard (IS) for this compound analysis to compensate for matrix effects?
A4: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as this compound-D5 or this compound-¹³C₆.[5][7] A SIL-IS is expected to have identical chemical and physical properties to this compound, meaning it will co-elute and experience the same degree of matrix effect, thus providing effective compensation.[5] If a SIL-IS is not available, a structural analog can be used, but it may not track the matrix effects as effectively.
Q5: What are the common sample preparation techniques to minimize matrix effects for this compound?
A5: The goal of sample preparation is to remove interfering matrix components while efficiently recovering this compound. Common techniques include:
-
Protein Precipitation (PPT): A simple and fast method, but often less clean, potentially leaving phospholipids and other interferences in the extract.[7][8]
-
Liquid-Liquid Extraction (LLE): Offers a cleaner extract than PPT by partitioning this compound into an organic solvent, leaving polar interferences behind.[9]
-
Solid-Phase Extraction (SPE): Generally provides the cleanest extracts by using a solid sorbent to selectively retain and elute this compound, effectively removing phospholipids and other matrix components.[10][11][12]
Troubleshooting Guide
This guide provides a structured approach to identifying and mitigating matrix effects in your this compound LC-MS/MS analysis.
Problem: Inconsistent Peak Areas and Poor Precision
| Possible Cause | Suggested Solution |
| Significant Matrix Effect | 1. Assess Matrix Effect: Perform post-column infusion to identify suppression zones and a post-extraction spike experiment to quantify the effect. 2. Improve Sample Cleanup: Switch from Protein Precipitation to a more rigorous technique like Solid-Phase Extraction (SPE) to remove more matrix interferences. 3. Optimize Chromatography: Modify the LC gradient to separate this compound from the ion suppression zones identified in the post-column infusion experiment. |
| Inappropriate Internal Standard | 1. Use a Stable Isotope-Labeled IS: If not already in use, switch to a SIL-IS for this compound (e.g., this compound-D5). This is the most effective way to compensate for matrix effects.[5] |
| Sample Collection/Handling Issues | 1. Check for Hemolysis: Hemolyzed samples can introduce additional matrix components. Ensure proper sample collection and handling procedures are followed. |
Problem: Low Signal Intensity or Poor Sensitivity (Ion Suppression)
| Possible Cause | Suggested Solution |
| Co-elution with Phospholipids | 1. Incorporate Phospholipid Removal: Use specialized SPE cartridges or plates designed for phospholipid removal. 2. Modify LC Method: Use a column with a different selectivity (e.g., biphenyl phase) or adjust the gradient to better separate this compound from phospholipids.[7] |
| High Concentration of Salts | 1. Optimize SPE Washing: Ensure the SPE wash steps effectively remove salts before eluting this compound. 2. Sample Dilution: Diluting the sample can reduce the concentration of interfering salts, but this may compromise the limit of quantification. |
| Suboptimal Ionization Source Conditions | 1. Tune Source Parameters: Optimize ion source parameters (e.g., temperature, gas flows, voltage) using a this compound standard solution to maximize signal. |
Data Presentation: Assessing Matrix Effects
The following tables present illustrative data from a matrix effect assessment for this compound using different sample preparation techniques.
Table 1: Quantitative Assessment of Matrix Effect, Recovery, and Process Efficiency
| Sample Preparation Method | Analyte | Concentration (ng/mL) | Matrix Factor (MF) | Recovery (%) | Process Efficiency (%) |
| Protein Precipitation (PPT) | This compound | 10 | 0.65 | 95 | 62 |
| This compound | 500 | 0.72 | 98 | 71 | |
| IS (this compound-D5) | 100 | 0.68 | 96 | 65 | |
| Liquid-Liquid Extraction (LLE) | This compound | 10 | 0.88 | 85 | 75 |
| This compound | 500 | 0.91 | 87 | 79 | |
| IS (this compound-D5) | 100 | 0.89 | 86 | 77 | |
| Solid-Phase Extraction (SPE) | This compound | 10 | 0.98 | 92 | 90 |
| This compound | 500 | 1.05 | 94 | 99 | |
| IS (this compound-D5) | 100 | 0.99 | 93 | 92 |
-
Matrix Factor (MF): Peak response in matrix / Peak response in neat solution. MF < 1 indicates ion suppression; MF > 1 indicates ion enhancement.
-
Recovery (%): (Peak response in pre-extraction spike / Peak response in post-extraction spike) x 100.
-
Process Efficiency (%): (Peak response in pre-extraction spike / Peak response in neat solution) x 100.
Table 2: Internal Standard Normalized Matrix Factor
| Sample Preparation Method | Analyte | Concentration (ng/mL) | IS Normalized MF |
| Protein Precipitation (PPT) | This compound | 10 | 0.96 |
| This compound | 500 | 1.06 | |
| Liquid-Liquid Extraction (LLE) | This compound | 10 | 0.99 |
| This compound | 500 | 1.02 | |
| Solid-Phase Extraction (SPE) | This compound | 10 | 0.99 |
| This compound | 500 | 1.06 |
-
IS Normalized MF: Matrix Factor of Analyte / Matrix Factor of Internal Standard. A value close to 1.0 indicates effective compensation by the IS.
Experimental Protocols
Protocol 1: Qualitative Assessment of Matrix Effects by Post-Column Infusion
This method helps identify regions in the chromatogram where ion suppression or enhancement occurs.[4][6]
-
Prepare a standard solution of this compound at a mid-range concentration in the mobile phase.
-
Set up the infusion: Use a syringe pump to deliver the this compound solution at a constant flow rate (e.g., 10 µL/min) into a T-junction placed between the analytical column and the mass spectrometer ion source.
-
Achieve a stable baseline: Start the infusion and allow the this compound signal to stabilize, creating a constant elevated baseline in the mass spectrometer.
-
Inject a blank matrix extract: While continuously infusing the this compound solution, inject a blank plasma sample that has been processed with your sample preparation method.
-
Analyze the chromatogram: Monitor the baseline for the this compound MRM transition. A dip in the baseline indicates ion suppression, while a rise indicates ion enhancement. The retention time of these deviations reveals when interfering compounds are eluting.
Protocol 2: Quantitative Assessment of Matrix Effects by Post-Extraction Spike
This protocol quantifies the matrix effect by comparing the response of this compound in the presence and absence of the matrix.[3]
-
Prepare three sets of samples at low and high concentration levels:
-
Set A (Neat Solution): Spike this compound and its IS into the final reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract blank plasma using your sample preparation method. Spike this compound and its IS into the final extract.
-
Set C (Pre-Extraction Spike): Spike this compound and its IS into blank plasma before the extraction process.
-
-
Analyze all samples by LC-MS/MS.
-
Calculate the following parameters:
-
Matrix Factor (MF) = Peak Area (Set B) / Peak Area (Set A)
-
Recovery (%) = (Peak Area (Set C) / Peak Area (Set B)) * 100
-
IS Normalized Matrix Factor = MF of this compound / MF of IS
-
Protocol 3: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a general guideline for SPE cleanup of plasma samples for this compound analysis and should be optimized.[10][12]
-
Sample Pre-treatment: To 200 µL of plasma, add the internal standard solution. Add 200 µL of 2% formic acid in water and vortex.
-
Column Conditioning: Condition a mixed-mode cation exchange SPE cartridge by washing sequentially with 1 mL of methanol followed by 1 mL of 0.1 M HCl.
-
Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.
-
Sample Loading: Load the pre-treated plasma sample onto the SPE cartridge.
-
Washing: Wash the cartridge sequentially with 1 mL of 2% formic acid in water, followed by 1 mL of methanol to remove interfering substances.
-
Elution: Elute this compound and the IS from the cartridge with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Troubleshooting workflow for addressing matrix effects.
Caption: Experimental workflow for assessing matrix effects.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Retrospective analysis of metabolite patterns of clobazam and N-desmethylclobazam in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein precipitation method for determination of clobazam and N-desmethylclobazam in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. norlab.com [norlab.com]
- 9. mdpi.com [mdpi.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. Analysis of clobazam and its active metabolite this compound in plasma and serum using HPLC/DAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
Addressing variability in Norclobazam metabolism due to CYP2C19 polymorphism
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the variability in Norclobazam metabolism due to CYP2C19 polymorphism.
Frequently Asked Questions (FAQs)
Q1: What is the metabolic pathway of Clobazam and this compound?
A1: Clobazam is extensively metabolized in the liver. Approximately 70% is demethylated to its active metabolite, N-desmethylclobazam (this compound), primarily by the cytochrome P450 enzyme CYP3A4, with minor contributions from CYP2C19 and CYP2B6.[1][2] this compound is the major active metabolite and its plasma concentrations are typically 8-20 times higher than the parent drug during chronic therapy.[3][4] this compound is further metabolized, mainly through hydroxylation to 4'-hydroxy-norclobazam, a reaction predominantly catalyzed by CYP2C19.[1][5]
Q2: What is the clinical significance of CYP2C19 polymorphism on this compound therapy?
A2: The CYP2C19 gene is highly polymorphic, with different alleles resulting in varying enzyme activity.[4][6] This genetic variability is a major cause of inter-individual differences in this compound plasma concentrations. Individuals can be classified into different metabolizer phenotypes based on their CYP2C19 genotype, including poor, intermediate, normal (extensive), rapid, and ultrarapid metabolizers.[4]
-
Poor Metabolizers (PMs): Individuals with two non-functional CYP2C19 alleles (e.g., 2/2, 2/3, 3/3) have significantly reduced or absent enzyme activity.[4] This leads to decreased clearance and accumulation of this compound, with plasma levels up to 5-7 times higher than in normal metabolizers.[3][7] This increased exposure can enhance the risk of adverse effects such as sedation and dizziness.[7][8] The FDA recommends a lower starting dose of Clobazam for known CYP2C19 poor metabolizers.[3][4][9]
-
Intermediate Metabolizers (IMs): Carriers of one functional and one non-functional allele (e.g., 1/2, 1/3) exhibit reduced CYP2C19 activity.[4] this compound levels in IMs can be approximately 2 times higher than in normal metabolizers.[9]
-
Normal Metabolizers (NMs): Individuals with two functional alleles (e.g., 1/1) have normal enzyme activity.[4]
-
Rapid (RMs) and Ultrarapid Metabolizers (UMs): Individuals carrying increased-function alleles, such as 17 (1/17 for RMs and *17/17 for UMs), may metabolize this compound more quickly, potentially leading to lower plasma concentrations and reduced efficacy at standard doses.[4] However, research on the clinical impact for these phenotypes is less extensive compared to PMs.[4]
Q3: How do I select an appropriate experimental model to study this compound metabolism?
A3: The choice of experimental model depends on the specific research question:
-
Human Liver Microsomes (HLMs): HLMs are a standard in vitro tool for studying phase I metabolism.[10] They are suitable for determining kinetic parameters (Km, Vmax) and identifying the CYPs involved in this compound metabolism. Using HLMs from genotyped donors allows for direct comparison of metabolic activity across different CYP2C19 phenotypes.
-
Recombinant Human CYP Enzymes: Using cDNA-expressed CYP2C19 variants allows for the precise characterization of the kinetic parameters of this compound metabolism by individual enzymes without confounding factors from other CYPs.[1] This is the preferred method for studying the direct impact of specific polymorphisms on enzyme function.
-
Hepatocytes: Primary human hepatocytes are considered the "gold standard" for in vitro drug metabolism studies as they contain a full complement of metabolic enzymes and cofactors.[10] They can be used to study both phase I and phase II metabolism, as well as potential drug-drug interactions and induction of CYP enzymes.
-
Cell-based Assays: Cell lines engineered to express specific CYP2C19 variants can be used for higher-throughput screening of compounds that may inhibit or induce the enzyme, or to assess the metabolic consequences of specific mutations.
Data on this compound Metabolism Variability
The following tables summarize the impact of CYP2C19 polymorphisms on this compound pharmacokinetics.
Table 1: Effect of CYP2C19 Phenotype on this compound Plasma Concentrations
| CYP2C19 Phenotype | Example Genotypes | Effect on this compound Plasma Levels (compared to Normal Metabolizers) |
| Poor Metabolizer (PM) | 2/2, 2/3, 3/3 | 3-5 times higher AUC and Cmax[9] |
| Intermediate Metabolizer (IM) | 1/2, 1/3 | ~2 times higher AUC and Cmax[9] |
| Normal Metabolizer (NM) | 1/1 | Reference |
| Rapid Metabolizer (RM) | 1/17 | Potentially decreased |
| Ultrarapid Metabolizer (UM) | 17/17 | Potentially significantly decreased |
Table 2: In Vitro Kinetic Parameters for this compound Formation and Metabolism
| Reaction | CYP Isoform | Km (µM) | Vmax (nmol/min/nmol P450) | Intrinsic Clearance (CLint) (µL/min/nmol P450) |
| Clobazam → this compound | CYP3A4 | 29.0 | 6.20 | 214 |
| CYP2C19 | 31.9 | 1.15 | 36.1 | |
| CYP2B6 | 289 | 5.70 | 19.7 | |
| This compound → 4'-hydroxy-norclobazam | CYP2C19 | 5.74 | 0.219 | 38.2 |
Data from Giraud et al. (2004) using recombinant CYP enzymes.[1]
Experimental Protocols
Protocol 1: CYP2C19 Genotyping from Human Genomic DNA
This protocol outlines a general procedure for determining the CYP2C19 genotype using a TaqMan real-time PCR assay.[2][11]
-
DNA Extraction: Isolate genomic DNA from whole blood samples using a commercially available kit.
-
PCR Amplification:
-
Prepare a PCR reaction mix containing TaqMan genotyping master mix, specific primers, and fluorescently labeled probes (e.g., FAM and VIC) for the target CYP2C19 alleles (e.g., *2, *3, *17).
-
Add the extracted genomic DNA to the reaction mix.
-
Perform the PCR amplification using a real-time PCR instrument with the following cycling conditions:
-
Initial denaturation: 95°C for 10 minutes.
-
40 cycles of:
-
Denaturation: 92°C for 15 seconds.
-
Annealing/Extension: 60°C for 60 seconds.
-
-
-
-
Allelic Discrimination: Analyze the fluorescence data to determine the genotype. The instrument's software will generate an allelic discrimination plot to visualize the results.
Protocol 2: In Vitro this compound Metabolism Assay using Human Liver Microsomes
This protocol describes a method to assess the rate of this compound metabolism in human liver microsomes.
-
Incubation Mixture Preparation:
-
In a microcentrifuge tube, prepare the incubation mixture containing:
-
Phosphate buffer (100 mM, pH 7.4)
-
Human liver microsomes (from a specific CYP2C19 genotype, if desired) at a final protein concentration of 0.5 mg/mL.
-
This compound at various concentrations (e.g., 1-100 µM).
-
-
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Start the metabolic reaction by adding an NADPH-regenerating system.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Centrifuge the samples to precipitate the proteins.
-
LC-MS/MS Analysis: Analyze the supernatant for the disappearance of this compound and the formation of 4'-hydroxy-norclobazam using a validated LC-MS/MS method.
Troubleshooting Guides
Troubleshooting Guide 1: CYP2C19 Genotyping Assay
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No amplification or weak signal | Poor DNA quality or quantity. | Quantify and assess the purity of the extracted DNA. Ensure it meets the assay requirements. |
| PCR inhibitors in the DNA sample. | Re-purify the DNA sample. | |
| Incorrect PCR setup or cycling conditions. | Verify the concentrations of all reagents and the PCR program settings. | |
| Ambiguous or incorrect genotype calls | Low DNA concentration. | Use a higher concentration of DNA within the recommended range. |
| Cross-contamination. | Use filter tips and maintain a clean workspace. Run no-template controls to check for contamination. | |
| Allele dropout (one allele fails to amplify). | Design or use alternative primers and probes for the specific allele. |
Troubleshooting Guide 2: In Vitro this compound Metabolism Assay
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or very low metabolite (4'-hydroxy-norclobazam) formation | Inactive microsomes. | Use a new batch of microsomes and verify their activity with a known CYP2C19 substrate. |
| Inactive NADPH-regenerating system. | Prepare a fresh NADPH-regenerating system. | |
| This compound concentration is too low. | Increase the substrate concentration. | |
| The specific CYP2C19 variant has very low or no activity. | Confirm the genotype of the microsomes. If using recombinant enzymes, check the specific activity of the enzyme lot. | |
| High variability between replicates | Pipetting errors. | Use calibrated pipettes and ensure accurate and consistent pipetting. |
| Inconsistent incubation times. | Use a timer and ensure precise timing for starting and stopping the reactions. | |
| Non-uniform temperature in the incubator. | Ensure the incubator provides a stable and uniform temperature. | |
| Unexpectedly high rate of metabolism | High microsomal protein concentration. | Optimize the protein concentration to ensure linearity of the reaction over time. |
| Presence of inducing agents in the system. | Ensure all reagents are free from contaminants that could induce CYP activity. |
Troubleshooting Guide 3: LC-MS/MS Analysis of this compound and Metabolites
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor peak shape (tailing or fronting) | Column contamination. | Flush the column with a strong solvent. If the problem persists, replace the column. |
| Inappropriate mobile phase pH. | Adjust the pH of the mobile phase to improve the ionization of the analytes. | |
| Secondary interactions with the stationary phase. | Use a different column chemistry or add a mobile phase modifier. | |
| Low signal intensity | Poor ionization of the analytes. | Optimize the mass spectrometer source parameters (e.g., spray voltage, gas flow, temperature). |
| Matrix effects from the sample. | Use a more effective sample clean-up method (e.g., solid-phase extraction). | |
| Low concentration of the analyte. | Concentrate the sample or use a more sensitive instrument. | |
| Inconsistent retention times | Fluctuations in mobile phase composition. | Ensure the mobile phase is properly mixed and degassed. |
| Temperature variations. | Use a column oven to maintain a constant temperature. | |
| Column degradation. | Replace the column. |
Visualizations
Caption: Metabolic pathway of Clobazam to this compound and its subsequent hydroxylation.
Caption: General experimental workflow for assessing CYP2C19-mediated this compound metabolism.
Caption: A logical decision tree for troubleshooting unexpected experimental results.
References
- 1. In vitro characterization of clobazam metabolism by recombinant cytochrome P450 enzymes: importance of CYP2C19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Clinical application and importance of one-step human CYP2C19 genotype detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PharmGKB summary: clobazam pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. CYP2C19 — Knowledge Hub [genomicseducation.hee.nhs.uk]
- 7. ClinPGx [clinpgx.org]
- 8. Elevations in this compound Concentrations and Altered Mental Status in CYP2C19 Poor Metabolizer Phenotype: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clobazam Therapy and CYP2C19 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. dls.com [dls.com]
- 11. scispace.com [scispace.com]
Technical Support Center: Norclobazam Gas Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address peak tailing issues encountered during the gas chromatographic analysis of norclobazam. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guide: this compound Peak Tailing
Peak tailing for this compound in gas chromatography is a common issue that can compromise peak integration and the accuracy of quantitative results. This guide provides a systematic approach to identifying and resolving the root causes of peak tailing.
Is the peak tailing observed for all peaks or only for this compound and other polar analytes?
-
All Peaks Tailing: This typically indicates a physical or mechanical issue within the GC system.
-
Only this compound/Polar Analytes Tailing: This suggests a chemical interaction between the analyte and active sites within the system.
Scenario 1: All Peaks Exhibit Tailing
If all peaks in your chromatogram, including internal standards and other analytes, are showing tailing, the problem is likely related to the physical setup of your GC system. Follow these troubleshooting steps in order:
-
Column Installation:
-
Improper Cut: A poor column cut is a frequent cause of peak tailing. Ensure the column is cut with a ceramic wafer or a specialized tool to create a clean, 90-degree cut. A ragged or angled cut can cause turbulence in the carrier gas flow, leading to peak distortion.
-
Incorrect Installation Depth: The column must be installed at the correct depth in both the injector and the detector. Consult your instrument manual for the recommended distances. Incorrect positioning can create dead volumes where the sample can linger, causing tailing.
-
-
System Leaks: Check for leaks at the injector, detector, and gas connections. Leaks can disrupt the carrier gas flow and lead to poor peak shape.
-
Carrier Gas Flow Rate: An insufficient carrier gas flow rate can result in peak broadening and tailing. Verify that your flow rate is set appropriately for your column dimensions and method.
Scenario 2: Only this compound and/or Other Polar Analytes Exhibit Tailing
If peak tailing is selective for this compound and other polar compounds, the issue is likely due to unwanted chemical interactions within the GC system. This compound, being a benzodiazepine metabolite, possesses polar functional groups that can interact with active sites.
-
Inlet and Liner Issues:
-
Active Sites in the Liner: The glass inlet liner is a primary site for analyte interactions. Over time, the deactivation layer on the liner can degrade, exposing active silanol groups. Replace the liner with a new, high-quality deactivated liner. For polar compounds like this compound, liners with a base deactivation are often recommended.
-
Contamination: Non-volatile matrix components can accumulate in the liner, creating active sites. Regular replacement of the liner is crucial, especially when analyzing complex samples.
-
-
Column Issues:
-
Column Contamination: The front section of the analytical column can become contaminated with non-volatile residues from the sample matrix. This contamination creates active sites that can interact with polar analytes. Trimming 15-20 cm from the front of the column can often resolve this issue.
-
Column Bleed: While less likely to cause tailing for specific peaks, high column bleed can contribute to baseline noise and poor peak shape. Ensure you are operating within the recommended temperature limits of your column.
-
-
Injection Parameters:
-
Injection Temperature: A suboptimal injection temperature can contribute to peak tailing. If the temperature is too low, the sample may not vaporize efficiently. Conversely, if it is too high, thermally labile compounds like some benzodiazepines can degrade, leading to distorted peaks.[1] Experiment with a range of inlet temperatures to find the optimal setting for this compound.
-
dot
Caption: A flowchart outlining the systematic troubleshooting process for this compound peak tailing in GC.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of peak tailing for this compound?
The most common cause is the interaction of the polar this compound molecule with active sites in the gas chromatograph, particularly in the inlet liner and the front of the analytical column. These active sites are often exposed silanol groups on glass surfaces.
Q2: What type of GC column is recommended for this compound analysis?
A low- to mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5, DB-5), is a good starting point for this compound analysis.[2] These columns offer good selectivity for a wide range of benzodiazepines.
Q3: How can I prevent the formation of active sites in my GC system?
-
Use High-Quality Consumables: Always use high-quality, deactivated liners and septa.
-
Proper Gas Filtration: Use moisture and oxygen traps on your carrier gas lines to prevent the degradation of the column's stationary phase and the liner's deactivation layer.
-
Regular Maintenance: Perform regular inlet maintenance, including replacing the liner and septum.
Q4: Can derivatization improve the peak shape of this compound?
Yes, derivatization can significantly reduce peak tailing for polar compounds like this compound. Silylation is a common derivatization technique for benzodiazepines, which replaces active hydrogens with less polar trimethylsilyl (TMS) groups. This reduces the potential for interaction with active sites and improves peak symmetry.[3]
Q5: What are analyte protectants and can they help with this compound peak tailing?
Analyte protectants are compounds that are co-injected with the sample and are thought to interact with active sites in the GC system, effectively "protecting" the analyte of interest from these interactions. This can lead to improved peak shape and response for active compounds like some benzodiazepines.[4]
Quantitative Data Summary
The following tables summarize the impact of various parameters on benzodiazepine analysis, which can be extrapolated to this compound.
Table 1: Effect of Liner Deactivation on Peak Shape of Polar Benzodiazepines
| Liner Type | Deactivation | Expected Peak Shape for this compound | Rationale |
| Standard | Silanized | Moderate Tailing | Standard deactivation may not be sufficient to cover all active sites. |
| Ultra Inert | Proprietary | Symmetrical | Designed to minimize active sites, leading to improved peak shape for polar compounds. |
| Base Deactivated | Base-Treated | Symmetrical | Specifically treated to reduce interactions with basic compounds, though can also be effective for other polar analytes. |
Table 2: General GC Parameters for Benzodiazepine Analysis
| Parameter | Typical Value | Reason |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness 5% Phenyl-Methylpolysiloxane | Provides good resolution and inertness for a wide range of drugs. |
| Injection Mode | Splitless | Suitable for trace-level analysis. |
| Inlet Temperature | 250 - 280 °C | Balances efficient vaporization with minimizing thermal degradation.[1] |
| Carrier Gas | Helium or Hydrogen | Inert carrier gases. |
| Oven Program | Start at a lower temperature (e.g., 150 °C) and ramp up to a higher temperature (e.g., 300 °C) | Allows for the separation of compounds with different boiling points. |
| Detector | Mass Spectrometer (MS) or Electron Capture Detector (ECD) | MS provides structural information for confirmation, while ECD is highly sensitive to halogenated compounds like this compound.[2] |
Experimental Protocol: GC-MS Analysis of this compound
This protocol provides a starting point for the analysis of this compound. Optimization may be required based on your specific instrumentation and sample matrix.
1. Sample Preparation (from Serum)
-
To 200 µL of serum, add an internal standard and a buffer to make the sample alkaline.
-
Extract the analytes with an appropriate organic solvent (e.g., toluene).[2]
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small volume of a suitable solvent (e.g., toluene or ethyl acetate).
2. GC-MS Parameters
| Parameter | Setting |
| Instrument | Gas Chromatograph coupled to a Mass Spectrometer |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness 5% Phenyl-Methylpolysiloxane |
| Inlet | Splitless, 270 °C |
| Liner | Deactivated, single taper with glass wool |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | Initial: 180 °C, hold for 1 minRamp: 20 °C/min to 300 °C, hold for 5 min |
| MS Transfer Line | 280 °C |
| Ion Source | 230 °C |
| MS Quadrupole | 150 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Ions to Monitor | To be determined from the mass spectrum of a this compound standard |
dot
Caption: A simplified workflow for the GC-MS analysis of this compound from biological samples.
This compound: Chemical Properties and GC Behavior
Understanding the chemical properties of this compound is key to troubleshooting its analysis.
dot
Caption: Relationship between this compound's chemical properties and its behavior in gas chromatography.
This compound is a metabolite of clobazam and possesses a secondary amine and amide functionalities, making it a relatively polar molecule.[5] This polarity is the primary reason for its susceptibility to peak tailing in GC. The active hydrogen on the nitrogen atom can form hydrogen bonds with active silanol groups in the GC system, leading to strong, undesirable interactions.
Furthermore, some benzodiazepines are known to be thermally labile and can degrade in the high-temperature environment of the GC injector.[1] This degradation can result in loss of signal and the appearance of distorted or tailing peaks. Therefore, optimizing the injection temperature is a critical step in developing a robust GC method for this compound.
References
- 1. The decomposition of benzodiazepines during analysis by capillary gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Clobazam and this compound quantitation in serum by capillary gas chromatography with electron-capture detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. gcms.cz [gcms.cz]
- 5. Desmethylclobazam | C15H11ClN2O2 | CID 89657 - PubChem [pubchem.ncbi.nlm.nih.gov]
Improving the recovery of Norclobazam during solid-phase extraction
Welcome to the technical support center for the solid-phase extraction (SPE) of Norclobazam. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to optimize the recovery of this compound from biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low this compound recovery in SPE?
Low recovery is one of the most frequent issues in SPE.[1] The primary causes often include improper pH of the sample, inefficient elution, or breakthrough of the analyte during the loading or washing steps.[1][2] It is crucial to systematically evaluate each step of your protocol to pinpoint the exact cause of analyte loss.[1]
Q2: Which type of SPE sorbent is recommended for this compound extraction?
For this compound, a nonpolar compound, reversed-phase SPE is the most effective approach. C18 (octadecyl) bonded silica is a widely used and highly successful sorbent for the extraction of this compound and other benzodiazepines from biological fluids, with reported recoveries exceeding 97%.[3][4][5] Polymeric sorbents can also be a suitable alternative.[6][7]
Q3: How critical is the pH of the sample for this compound recovery?
The pH of the sample is a critical parameter that influences the retention of ionizable compounds on the SPE sorbent.[8] While this compound is a neutral compound, the pH of the sample matrix can affect the ionization state of potential interferences, thereby impacting the cleanliness of the extract and potentially the recovery. For reversed-phase SPE of benzodiazepines, slightly acidic to neutral pH is often optimal. A previously successful method for this compound utilized a sample pH of 3.7.[3][5]
Q4: Can the flow rate of the sample and solvents affect recovery?
Yes, the flow rate is an important factor in SPE.[9] A flow rate that is too high during sample loading can lead to insufficient interaction between this compound and the sorbent, resulting in breakthrough and lower recovery. Conversely, a flow rate that is too slow can unnecessarily prolong the extraction time. It is essential to follow the manufacturer's guidelines for the specific SPE cartridge being used and to maintain a consistent flow rate for all samples.
Q5: What should I do if I suspect matrix effects are impacting my results?
Matrix effects can lead to ion suppression or enhancement in LC-MS analysis, causing inaccurate quantification. To minimize matrix effects, ensure a thorough wash step during the SPE procedure to remove endogenous interferences from the biological sample. Using a more selective sorbent or optimizing the wash solvent composition can significantly improve the cleanliness of the final extract.[1]
Troubleshooting Guide
Issue: Low or No Recovery of this compound
Potential Causes & Solutions
-
Analyte Breakthrough During Sample Loading:
-
Cause: The sorbent is not properly conditioned or equilibrated, or the sample is loaded too quickly.
-
Solution: Ensure the sorbent is wetted with an appropriate organic solvent (e.g., methanol) followed by an equilibration step with a solution similar in composition to the sample matrix. Reduce the flow rate during sample loading to allow for adequate interaction between this compound and the sorbent.[2]
-
-
Analyte Loss During Washing:
-
Cause: The wash solvent is too strong and is eluting this compound along with the interferences.
-
Solution: Decrease the percentage of organic solvent in your wash solution. For reversed-phase SPE, a wash solution with a low percentage of methanol in water is typically used to remove polar interferences without affecting the retention of nonpolar analytes like this compound.
-
-
Incomplete Elution:
-
Cause: The elution solvent is not strong enough to disrupt the interaction between this compound and the sorbent.
-
Solution: Increase the strength of your elution solvent. This can be achieved by using a stronger organic solvent (e.g., switching from methanol to acetonitrile) or by increasing the proportion of organic solvent in the elution mixture. Applying the elution solvent in smaller, multiple aliquots can also improve recovery.[9]
-
-
Improper Sample pH:
-
Cause: The pH of the sample is not optimal for the retention of this compound on the reversed-phase sorbent.
-
Solution: Adjust the pH of your sample to a slightly acidic or neutral range. This ensures that this compound remains in its non-ionized form, maximizing its retention on the nonpolar C18 sorbent.
-
Issue: High Variability in Recovery (Poor Reproducibility)
Potential Causes & Solutions
-
Inconsistent SPE Cartridge Packing:
-
Cause: The packing of the sorbent bed is not uniform, leading to channeling and inconsistent flow patterns.
-
Solution: Use high-quality, commercially available SPE cartridges. If packing your own, ensure a consistent and tightly packed bed.
-
-
Variable Flow Rates:
-
Cause: Inconsistent application of vacuum or positive pressure during the SPE steps.
-
Solution: Use a vacuum manifold with a regulator or a positive pressure manifold to ensure a consistent flow rate for all samples.
-
-
Incomplete Drying of the Sorbent Bed:
-
Cause: Residual water in the sorbent bed after the wash step can interfere with the elution of the analyte with an organic solvent.
-
Solution: Ensure the sorbent bed is thoroughly dried by applying vacuum or positive pressure for a sufficient amount of time before the elution step.
-
Data Presentation
The following tables provide an overview of the expected impact of different SPE parameters on this compound recovery based on established principles of reversed-phase chromatography and data from related benzodiazepine studies.
Table 1: Effect of SPE Sorbent Type on this compound Recovery
| Sorbent Type | Principle of Interaction | Expected this compound Recovery | Comments |
| C18 (Octadecyl) | Reversed-Phase (Hydrophobic) | High (>95%) | The most commonly reported and successful sorbent for this compound.[3][4][5] |
| C8 (Octyl) | Reversed-Phase (Hydrophobic) | High | Less retentive than C18, may require a weaker wash solvent. |
| Polymeric (e.g., Styrene-Divinylbenzene) | Reversed-Phase (Hydrophobic & π-π) | High | Can offer higher capacity and stability over a wider pH range compared to silica-based sorbents.[6][7] |
Table 2: Influence of Sample pH on this compound Retention (Reversed-Phase SPE)
| Sample pH | Expected Retention of this compound | Rationale |
| < 4 | High | This compound is neutral; acidic conditions can help to suppress the ionization of acidic interferences, improving extract cleanliness. A pH of 3.7 has been used successfully.[3][4][5] |
| 4 - 7 | High | This compound remains neutral and well-retained. |
| > 7 | High | This compound remains neutral, but basic conditions may ionize acidic matrix components, potentially leading to their retention and a less clean extract. |
Table 3: Effect of Wash Solvent Composition on this compound Recovery (C18 Sorbent)
| Wash Solvent Composition | Expected Impact on this compound Recovery | Purpose |
| 100% Water/Aqueous Buffer | No significant loss | Removes highly polar, water-soluble interferences. |
| 5-20% Methanol in Water | Minimal loss | Removes less polar interferences without eluting this compound. The optimal percentage should be determined empirically. |
| >40% Methanol in Water | Potential for significant loss | This stronger solvent may begin to elute this compound, leading to lower recovery. |
Table 4: Comparison of Elution Solvents for this compound (C18 Sorbent)
| Elution Solvent | Expected Elution Efficiency | Comments |
| Methanol | Good to High | A common and effective elution solvent for benzodiazepines. |
| Acetonitrile | High | Generally a stronger elution solvent than methanol in reversed-phase chromatography. |
| Ethyl Acetate | Moderate to Good | A less polar solvent that can also be effective for elution. |
| Methanol/Acetonitrile Mixture | High | A mixture of solvents can sometimes provide a more efficient elution than a single solvent. |
Experimental Protocols
This section provides a detailed methodology for a validated SPE protocol for the extraction of this compound from human serum or plasma, adapted from a method with reported recovery of over 97%.[3][4][5]
Materials:
-
SPE Cartridges: Bond-Elut C18, 100 mg
-
SPE Manifold (Vacuum or Positive Pressure)
-
Sample: Human serum or plasma
-
Internal Standard (optional, e.g., Diazepam-d5)
-
Reagents:
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Dipotassium hydrogen phosphate
-
Phosphoric acid
-
Deionized water
-
Protocol:
-
Sample Pre-treatment:
-
To 1 mL of serum or plasma, add the internal standard (if used).
-
Vortex mix for 30 seconds.
-
Adjust the sample pH to approximately 3.7 using a solution of 10 mmol/L dipotassium hydrogen phosphate adjusted with phosphoric acid.
-
-
SPE Cartridge Conditioning:
-
Wash the C18 cartridge with 3 mL of methanol.
-
Equilibrate the cartridge with 3 mL of deionized water.
-
Equilibrate the cartridge with 3 mL of the pH 3.7 phosphate buffer.
-
Do not allow the sorbent to go dry at any point during conditioning.
-
-
Sample Loading:
-
Load the pre-treated sample onto the SPE cartridge at a slow and steady flow rate (approximately 1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 3 mL of deionized water to remove polar interferences.
-
Wash the cartridge with 3 mL of a 10% methanol in water solution to remove less polar interferences.
-
Dry the cartridge thoroughly under vacuum or positive pressure for 5-10 minutes.
-
-
Elution:
-
Elute this compound from the cartridge with 2 x 1 mL aliquots of a mixture of acetonitrile and methanol (e.g., 50:50 v/v).
-
Collect the eluate in a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 40°C).
-
Reconstitute the residue in a suitable volume of the mobile phase used for your analytical method (e.g., 100 µL).
-
Vortex mix to ensure complete dissolution.
-
The sample is now ready for analysis (e.g., by HPLC-UV or LC-MS).
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Analysis of clobazam and its active metabolite this compound in plasma and serum using HPLC/DAD. | Semantic Scholar [semanticscholar.org]
- 5. Analysis of clobazam and its active metabolite this compound in plasma and serum using HPLC/DAD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. lcms.cz [lcms.cz]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Norclobazam Mass Spectrometry Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ion suppression when analyzing Norclobazam using mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for this compound analysis?
A1: Ion suppression is a matrix effect that reduces the ionization efficiency of a target analyte, such as this compound, in a mass spectrometer's ion source.[1] This interference leads to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of the analysis.[1][2] It occurs when co-eluting compounds from the sample matrix compete with this compound for ionization.[3] In complex biological matrices like plasma or urine, endogenous components (e.g., phospholipids, salts, proteins) and exogenous substances (e.g., anticoagulants, plasticizers) are common causes of ion suppression.[2][4]
Q2: What are the typical causes of ion suppression in LC-MS/MS analysis of this compound?
A2: Ion suppression for this compound can stem from several sources:
-
Endogenous Matrix Components: Biological samples contain numerous compounds like salts, proteins, and lipids (especially phospholipids) that can co-elute with this compound and interfere with its ionization.[2][4]
-
Exogenous Substances: Contaminants from sample collection and preparation steps, such as anticoagulants (e.g., heparin), plasticizers from lab consumables, and mobile phase additives can cause suppression.[2][3]
-
High Analyte Concentration: At high concentrations, the analyte itself can lead to a non-linear detector response and self-suppression.[3][5]
-
Co-eluting Metabolites: Other metabolites of Clobazam that have similar chemical properties and retention times may co-elute and interfere.[2]
-
Metal Interactions: Certain compounds can chelate with metal surfaces in standard stainless steel HPLC columns, leading to poor peak shape and signal suppression.[6]
Q3: How can I determine if my this compound analysis is experiencing ion suppression?
A3: There are two primary methods to assess ion suppression:
-
Post-Column Infusion (PCI): This qualitative technique helps identify at what retention times ion suppression is occurring.[2] A solution of this compound is continuously infused into the mass spectrometer while a blank matrix extract is injected. A significant drop in the this compound signal baseline indicates the presence of interfering components at that specific retention time.[2]
-
Post-Extraction Spike Analysis: This quantitative method determines the numerical extent of ion suppression or enhancement.[2] It involves comparing the signal of this compound in a neat solution to its signal when spiked into a pre-extracted blank matrix sample.
Troubleshooting Guides
Issue: Low Signal Intensity or Poor Sensitivity for this compound
This issue is often a primary indicator of ion suppression.[7] Follow this guide to diagnose and resolve the problem.
Step 1: Confirm Ion Suppression
First, confirm that ion suppression is the root cause. Use the Post-Column Infusion (PCI) method to visualize suppression zones in your chromatogram.
Experimental Protocol: Post-Column Infusion (PCI)
-
Prepare Infusion Solution: Create a solution of this compound in your mobile phase at a concentration that provides a stable, mid-range signal (e.g., 100 ng/mL).[2]
-
System Setup: Use a syringe pump to deliver the this compound solution at a low, constant flow rate (e.g., 10 µL/min) into the LC eluent stream. This is done via a T-fitting placed between the analytical column and the mass spectrometer's ion source.[2]
-
Equilibration: Allow the infusion to run until a stable baseline signal for this compound is observed.[2]
-
Injection: Inject a blank matrix sample that has been through your standard sample preparation procedure.[2]
-
Analysis: Monitor the this compound signal. A significant dip in the baseline indicates a region of ion suppression. Compare the retention time of this dip with this compound's expected retention time.[2]
Step 2: Implement Corrective Actions
If the PCI experiment confirms suppression at or near the retention time of this compound, use the following troubleshooting workflow.
Caption: A logical workflow for troubleshooting and mitigating ion suppression.
Corrective Action 1: Optimize Sample Preparation
The most effective way to combat ion suppression is to remove interfering matrix components before analysis.[1][8]
-
Protein Precipitation (PPT): A simple and fast method. Methanol is commonly used to precipitate proteins from plasma samples.[9] While effective, it may not remove all interfering substances.
-
Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT. A common approach involves using organic solvents like a hexane and dichloromethane mixture to extract this compound from plasma.[10][11]
-
Solid-Phase Extraction (SPE): Provides the cleanest samples by using a solid sorbent to selectively isolate the analyte. A positive strong cation exchange (PSCX) column can be effective for this compound.[12]
Experimental Protocol: Solid-Phase Extraction (SPE) for this compound
This protocol is adapted from a validated method for Clobazam and this compound in human plasma.[12]
-
Sample Pre-treatment: To 50 µL of plasma, add 50 µL of an internal standard solution. Vortex for 10 minutes.
-
Dilution: Dilute the sample with 500 µL of sodium phosphate buffer. Vortex for 1 minute.
-
Loading: Transfer the diluted sample to a Positive Strong Cation Exchange (PSCX) SPE column.
-
Washing: Wash the column with 0.5 mL of clinical laboratory reagent water, followed by 1.0 mL of a 10:10:80 acetonitrile:methanol:water mixture.
-
Elution: Elute this compound from the column using an appropriate solvent mixture (e.g., a mixture containing a small percentage of ammonium hydroxide in an organic solvent).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the initial mobile phase.
Corrective Action 2: Optimize Chromatographic Conditions
If sample preparation is insufficient, modify your LC method to separate this compound from interfering peaks.[8]
-
Change Gradient Profile: A shallower, more gradual gradient can improve the resolution between this compound and matrix components.[2]
-
Use a Different Column: If a standard C18 column is being used, switching to a column with a different stationary phase chemistry, such as Phenyl-Hexyl or Biphenyl, can alter elution order and improve separation.[2][9] A Biphenyl column has been shown to be effective for separating this compound.[9]
-
Consider Metal-Free Columns: For compounds prone to chelation, metal-free columns can significantly improve peak shape and reduce signal loss.[6]
Corrective Action 3: Use a Stable Isotope-Labeled Internal Standard (SIL-IS)
Using a SIL-IS (e.g., this compound-D5) is the most effective way to compensate for unavoidable ion suppression.[9] The SIL-IS co-elutes with this compound and is affected by ion suppression to the same degree, allowing for reliable, ratio-based quantification.[2]
Quantitative Data Summary
The degree of ion suppression can vary significantly based on the matrix and analytical method. The following table summarizes reported matrix effect data for benzodiazepine analysis, which can provide a general expectation.
| Analyte/Method | Matrix | Sample Preparation | Matrix Effect Observed | Citation |
| Benzodiazepine Panel | Urine | Solid-Phase Extraction (Oasis MCX) | Ranged from 30% ion suppression to 35% ion enhancement. | [13] |
| Clobazam & this compound | Human Plasma | Protein Precipitation | Matrix effects ranged from -52% to 33%. | [14] |
| Clobazam & this compound | Human Plasma/Serum | Solid-Phase Extraction (PSCX) | No significant suppression or enhancement was observed near the analyte retention times. | [12] |
Visualizing the Process
To better understand the sample preparation workflow and its importance in minimizing ion suppression, refer to the diagram below.
Caption: Comparison of sample preparation techniques and their effectiveness.
References
- 1. providiongroup.com [providiongroup.com]
- 2. benchchem.com [benchchem.com]
- 3. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. zefsci.com [zefsci.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Protein precipitation method for determination of clobazam and N-desmethylclobazam in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Retrospective analysis of metabolite patterns of clobazam and N-desmethylclobazam in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. waters.com [waters.com]
- 14. researchgate.net [researchgate.net]
Preventing degradation of Norclobazam during sample storage
This technical support center provides guidance on the proper storage and handling of samples containing Norclobazam to prevent degradation and ensure accurate analytical results. The following frequently asked questions (FAQs) and troubleshooting guides are designed for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound (N-desmethylclobazam) is the primary active metabolite of the anti-epileptic drug Clobazam.[1][2] Following administration, this compound concentrations in plasma can be significantly higher than the parent drug and contribute substantially to the overall therapeutic and potential adverse effects.[2][3][4] Therefore, accurate measurement of this compound is crucial for therapeutic drug monitoring, pharmacokinetic studies, and clinical trials. Degradation of this compound during sample storage can lead to underestimation of its concentration, potentially impacting clinical decisions and research outcomes.
Q2: What are the main factors that can cause this compound degradation in stored samples?
Based on stability studies of this compound and other benzodiazepines, the primary factors contributing to degradation are:
-
Temperature: Elevated temperatures can accelerate chemical degradation.
-
Light Exposure: Like many pharmaceutical compounds, this compound may be susceptible to photodegradation.
-
pH: Extreme pH conditions can catalyze hydrolysis or other degradation reactions.[5]
Q3: What are the recommended storage temperatures for plasma or serum samples containing this compound?
For long-term storage (up to 8 months), it is recommended to store plasma or serum samples at -70°C or -20°C.[1] Storage at 4°C is suitable for shorter periods.[1] Room temperature storage should be minimized and not exceed 12 hours.[1]
Q4: How many times can I freeze and thaw my this compound samples?
This compound in human plasma has been shown to be stable for at least four freeze-thaw cycles.[1] However, to minimize the risk of degradation, it is best practice to aliquot samples into smaller volumes before freezing if multiple analyses are anticipated.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Lower than expected this compound concentrations | Sample degradation due to improper storage temperature. | Verify that samples were consistently stored at -20°C or -70°C. For future studies, implement strict temperature monitoring for all storage units. |
| Prolonged exposure to room temperature before processing or analysis. | Minimize the time samples are kept at room temperature. Process samples on ice and ensure the autosampler is cooled if samples will be queued for an extended period. This compound is stable for at least 12 hours at 20°C.[1] | |
| Exposure to light. | Protect samples from direct light by using amber-colored tubes or by wrapping tubes in foil. Store samples in the dark. | |
| Inconsistent results between aliquots of the same sample | Non-homogenous sample before aliquoting. | Ensure the sample is thoroughly but gently mixed before aliquoting. |
| One or more aliquots were subjected to different storage conditions (e.g., one was left out at room temperature). | Review sample handling logs to identify any discrepancies in the storage history of the aliquots. | |
| Presence of unexpected peaks in chromatogram | Degradation of this compound into other products. | Review the sample storage history. If degradation is suspected, it may be necessary to re-collect and properly store a new sample. Forced degradation studies under basic conditions have been shown to degrade the parent compound, Clobazam, which may provide insight into potential this compound degradants.[6] |
Quantitative Data Summary
The stability of this compound in human plasma has been evaluated under various conditions. The following table summarizes the findings from a key study.
Table 1: Stability of this compound in Human Plasma
| Storage Condition | Duration | Stability Assessment |
| Room Temperature (20°C) | 12 hours | Stable |
| Refrigerated (4°C) | Up to 8 months | Stable |
| Frozen (-20°C) | Up to 8 months | Stable |
| Ultra-low (-70°C) | Up to 8 months | Stable |
| Freeze-Thaw Cycles | 4 cycles | Stable |
| Post-extraction (Autosampler) | 144 hours | Stable |
Data extracted from Bajaj et al. (2022).[1]
Experimental Protocols
The stability of this compound is typically assessed as part of the validation for analytical methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Protocol for Assessing Long-Term Stability of this compound in Plasma
-
Sample Preparation: Spike a pool of blank human plasma with a known concentration of this compound. Quality control (QC) samples at low, medium, and high concentrations are typically used.
-
Aliquoting: Aliquot the spiked plasma into multiple vials for storage at different temperatures (e.g., 4°C, -20°C, and -70°C) and for analysis at various time points.
-
Baseline Analysis: Analyze a set of freshly prepared QC samples (T=0) to establish the initial concentration.
-
Storage: Store the aliquoted samples at the designated temperatures.
-
Time-Point Analysis: At specified intervals (e.g., 1, 3, 6, and 8 months), retrieve a set of samples from each temperature condition.
-
Analysis: Allow the samples to thaw completely, process them using a validated extraction method, and analyze them using a calibrated LC-MS/MS system.
-
Data Evaluation: Compare the mean concentration of the stored QC samples to the mean concentration of the baseline (T=0) samples. The analyte is considered stable if the deviation is within an acceptable range (typically ±15%).
Visualizations
Caption: Key factors that can lead to the degradation of this compound in samples.
References
- 1. Retrospective analysis of metabolite patterns of clobazam and N-desmethylclobazam in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. droracle.ai [droracle.ai]
- 4. Clobazam and Its Active Metabolite N-desmethylclobazam Display Significantly Greater Affinities for α2- versus α1-GABAA–Receptor Complexes | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Synthesis and Purification of Norclobazam
This guide is designed for researchers, scientists, and drug development professionals. It provides troubleshooting advice and answers to frequently asked questions regarding the synthesis and purification of Norclobazam.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: this compound (N-desmethylclobazam) is primarily known as the active metabolite of Clobazam. Direct synthetic routes are not extensively detailed in publicly available literature. However, a common conceptual approach would be the N-demethylation of Clobazam. Challenges in such a synthesis would involve selecting a demethylating agent that is selective for the N-methyl group without affecting other functional groups in the molecule.
Q2: What are the potential impurities I should be aware of during this compound synthesis?
A2: Impurities can arise from the starting materials, side reactions, or degradation of the product. Based on related compounds like Clobazam, potential impurities could include unreacted starting material (Clobazam), byproducts from the demethylation reaction, and degradation products. For instance, hydrolysis of the diazepine ring is a potential side reaction under harsh acidic or basic conditions.
Q3: How can I monitor the progress of the synthesis reaction?
A3: Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective techniques for monitoring the reaction progress. A simple TLC analysis can show the consumption of the starting material and the formation of the product. For more quantitative analysis, HPLC is recommended.
Q4: What are the recommended storage conditions for this compound?
A4: this compound, like many benzodiazepines, should be stored in a cool, dry, and dark place to prevent degradation. It is advisable to store it under an inert atmosphere if it is to be kept for a long period.
Troubleshooting Guides
Synthesis
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product formation | - Inactive demethylating agent.- Incorrect reaction temperature.- Poor quality starting material. | - Use a fresh batch of the demethylating agent.- Optimize the reaction temperature. Run small-scale trials at different temperatures.- Verify the purity of the starting Clobazam using techniques like NMR or HPLC. |
| Formation of multiple byproducts | - Non-selective demethylating agent.- Reaction temperature is too high.- Presence of moisture or air. | - Screen for a more selective demethylating agent.- Lower the reaction temperature.- Ensure the reaction is carried out under anhydrous and inert conditions (e.g., using dry solvents and an argon or nitrogen atmosphere). |
| Incomplete reaction | - Insufficient amount of demethylating agent.- Short reaction time. | - Increase the molar ratio of the demethylating agent to the starting material.- Extend the reaction time and monitor the progress by TLC or HPLC. |
Purification
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Difficulty in crystallization | - Product is too soluble in the chosen solvent.- Presence of impurities inhibiting crystal formation. | - Try a different solvent or a mixture of solvents. A common technique is to dissolve the compound in a good solvent and then add a poor solvent until turbidity is observed, followed by gentle heating until the solution is clear and then slow cooling.- Purify the crude product by column chromatography before crystallization. |
| Oily product after purification | - Residual solvent.- Product has a low melting point. | - Dry the product under high vacuum for an extended period.- If the product is inherently an oil at room temperature, consider converting it to a solid salt if applicable. |
| Low recovery after column chromatography | - Product is strongly adsorbed on the stationary phase.- Inappropriate solvent system. | - Add a small amount of a more polar solvent (e.g., methanol or triethylamine for basic compounds) to the mobile phase.- Optimize the solvent system using TLC to ensure the product has an appropriate Rf value (typically 0.2-0.4). |
| Co-elution of impurities | - Similar polarity of the product and impurities. | - Use a different stationary phase (e.g., alumina instead of silica gel).- Employ a different purification technique such as preparative HPLC. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
This protocol is a general guideline for analyzing the purity of a synthesized this compound sample.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Dipotassium hydrogen phosphate
-
Orthophosphoric acid
-
Water (HPLC grade)
Procedure:
-
Mobile Phase Preparation: Prepare a 10 mmol/L solution of dipotassium hydrogen phosphate in water. Adjust the pH to 3.7 with orthophosphoric acid. The mobile phase is a mixture of acetonitrile, methanol, and the phosphate buffer. A common ratio is 30:2:100 (v/v/v).[1]
-
Standard Solution Preparation: Accurately weigh and dissolve this compound in the mobile phase to prepare a standard solution of known concentration (e.g., 1 mg/mL).
-
Sample Preparation: Dissolve the synthesized this compound in the mobile phase to a similar concentration as the standard solution.
-
Chromatographic Conditions:
-
Analysis: Inject the standard and sample solutions into the HPLC system. The purity of the synthesized this compound can be determined by comparing the peak area of the main component to the total area of all peaks.
Data Presentation
HPLC Method Parameters for this compound Analysis
| Parameter | Value | Reference |
| Column | C18 reverse-phase | [1] |
| Mobile Phase | Acetonitrile:Methanol:10mM Dipotassium hydrogen phosphate (pH 3.7) (30:2:100) | [1] |
| Flow Rate | 1.5 mL/min | [1] |
| Detection | UV at 240 nm | [1] |
| Linearity Range | 170 to 105,000 nmol/L | [1] |
| Recovery | > 97% | [1] |
Visualizations
Logical Workflow for this compound Synthesis and Purification
References
Validation & Comparative
A Comparative Guide to the Anticonvulsant Efficacy of Norclobazam and Clobazam
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anticonvulsant properties of Clobazam and its primary active metabolite, Norclobazam (N-desmethylclobazam). The information presented is based on available preclinical and clinical data to assist in research and development efforts.
Executive Summary
Clobazam is a 1,5-benzodiazepine widely used in the treatment of epilepsy. Following administration, it is extensively metabolized in the liver to its principal active metabolite, this compound. Both compounds exert their anticonvulsant effects through positive allosteric modulation of the GABA-A receptor. This compound exhibits a significantly longer half-life than its parent compound, contributing substantially to the overall therapeutic effect of Clobazam. While direct comparative potency data is limited, available evidence suggests that Clobazam may be more potent initially, whereas this compound's prolonged presence may offer sustained anticonvulsant activity and a potentially lower propensity for tolerance development.
Data Presentation
Table 1: Pharmacokinetic and Metabolic Profile
| Parameter | Clobazam | This compound | Citation |
| Primary Route of Metabolism | Hepatic demethylation via CYP3A4 and CYP2C19 | Hepatic hydroxylation via CYP2C19 | [1] |
| Half-life | 36-42 hours | 71-82 hours | [2] |
| Typical Plasma Concentration Ratio (Metabolite:Parent) | - | 3-5 times higher than Clobazam at therapeutic doses | [2] |
Table 2: Anticonvulsant Activity and Receptor Binding
| Parameter | Clobazam | This compound | Citation |
| Mechanism of Action | Positive allosteric modulator of GABA-A receptors | Positive allosteric modulator of GABA-A receptors | [1][3] |
| Relative Potency | Generally considered more potent in some initial preclinical tests. | Estimated to have 1/5 to approximately equal potency of Clobazam.[4] Appears less potent in the audiogenic seizure model in mice but has a longer duration of action. | [4][5] |
| GABA-A Receptor Subunit Affinity | Significantly greater affinity for α2- vs. α1-receptor complexes | Significantly greater affinity for α2- vs. α1-receptor complexes | [6] |
Experimental Protocols
The following are detailed methodologies for key experiments frequently cited in the evaluation of anticonvulsant drugs.
Maximal Electroshock (MES) Test
The MES test is a widely used preclinical model to screen for anticonvulsant activity against generalized tonic-clonic seizures.
Objective: To determine the ability of a compound to prevent the tonic hindlimb extension phase of a maximal electroshock-induced seizure.
Apparatus:
-
An electroconvulsive stimulator.
-
Corneal or ear-clip electrodes.
Procedure:
-
Animals (typically mice or rats) are randomly assigned to treatment groups (vehicle control and various doses of the test compounds).
-
The test compound (Clobazam or this compound) or vehicle is administered via a specific route (e.g., intraperitoneal, oral) at a predetermined time before the seizure induction.
-
A drop of saline or electrode gel is applied to the electrodes to ensure good electrical contact.
-
The electrodes are applied to the cornea or ears of the animal.
-
A supramaximal electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, at 60 Hz for 0.2 seconds) is delivered.
-
The animal is observed for the presence or absence of a tonic hindlimb extension seizure, characterized by the rigid extension of both hindlimbs for at least 3 seconds.
-
Protection is defined as the absence of the tonic hindlimb extension phase.
-
The percentage of protected animals at each dose is calculated, and the ED50 (the dose that protects 50% of the animals) is determined using statistical methods such as probit analysis.
Pentylenetetrazole (PTZ) Seizure Test
The subcutaneous PTZ test is a common model for evaluating potential efficacy against myoclonic and absence seizures.
Objective: To assess the ability of a compound to prevent or delay the onset of seizures induced by the chemoconvulsant pentylenetetrazole.
Apparatus:
-
Syringes and needles for injection.
-
Observation chambers.
-
Timer.
Procedure:
-
Animals (typically mice) are randomly assigned to treatment groups.
-
The test compound or vehicle is administered at a specific time before PTZ injection.
-
A convulsant dose of PTZ (e.g., 85 mg/kg) is administered subcutaneously.
-
Animals are placed in individual observation chambers and observed for a set period (e.g., 30 minutes).
-
The primary endpoint is the presence or absence of a generalized clonic seizure lasting for at least 5 seconds. The latency to the first seizure can also be recorded.
-
Protection is defined as the absence of the characteristic clonic seizure.
-
The percentage of protected animals at each dose is used to calculate the ED50.
Signaling Pathways and Mechanisms of Action
Caption: Clobazam and this compound enhance GABA-A receptor activity.
The primary mechanism of action for both Clobazam and this compound is the potentiation of GABAergic neurotransmission.[1][3] They bind to an allosteric site on the GABA-A receptor, a ligand-gated ion channel. This binding increases the frequency of the chloride channel opening in response to GABA, leading to an influx of chloride ions. The resulting hyperpolarization of the neuronal membrane makes it more difficult for an action potential to be generated, thus producing an inhibitory effect on neuronal excitability and suppressing seizure activity. Both Clobazam and this compound show a higher affinity for GABA-A receptors containing the α2 subunit compared to the α1 subunit, which may contribute to their anticonvulsant effects with a potentially lower incidence of sedation compared to other benzodiazepines.[6]
Experimental Workflow
Caption: Workflow for comparing anticonvulsant efficacy.
The evaluation of the comparative anticonvulsant efficacy of this compound and Clobazam typically follows a standardized preclinical workflow. This process begins with the preparation and randomization of animal subjects into different treatment groups. Following administration of the compounds or a vehicle control, established seizure models such as the Maximal Electroshock (MES) test or the Pentylenetetrazole (PTZ) test are employed to induce seizures. The key outcomes, such as the percentage of animals protected from seizures, are recorded and subjected to statistical analysis to determine the median effective dose (ED50) for each compound. This allows for a quantitative comparison of their anticonvulsant potency.
References
- 1. PharmGKB summary: clobazam pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clobazam - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. Elevations in this compound Concentrations and Altered Mental Status in CYP2C19 Poor Metabolizer Phenotype: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticonvulsant action of clobazam and desmethylclobazam in reflex epilepsy in rodents and baboons | Semantic Scholar [semanticscholar.org]
- 6. Clobazam and Its Active Metabolite N-desmethylclobazam Display Significantly Greater Affinities for α2- versus α1-GABAA–Receptor Complexes - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Norclobazam and Lorazepam in Preclinical Anxiety Models
For Researchers, Scientists, and Drug Development Professionals
In the landscape of anxiolytic drug discovery, benzodiazepines remain a cornerstone for both therapeutic use and as reference compounds in preclinical research. This guide provides a detailed head-to-head comparison of the 1,5-benzodiazepine metabolite, Norclobazam, and the classic 1,4-benzodiazepine, Lorazepam. The following sections objectively compare their pharmacological profiles and performance in established rodent models of anxiety, supported by experimental data.
Pharmacological Profile: A Tale of Two Benzodiazepines
This compound is the primary and active metabolite of Clobazam, a 1,5-benzodiazepine. Following administration of Clobazam, this compound is formed and has a significantly longer half-life than its parent compound, contributing substantially to the overall clinical effect.[1][2] Lorazepam is a high-potency, short-to-intermediate acting 1,4-benzodiazepine.[3] Both compounds exert their anxiolytic effects by positively modulating the GABAA receptor, enhancing the inhibitory effects of the neurotransmitter GABA.[3][4]
GABA-A Receptor Signaling Pathway
Benzodiazepines like this compound and Lorazepam bind to a specific site on the GABA-A receptor, distinct from the GABA binding site. This allosteric binding increases the affinity of GABA for its receptor, leading to a more frequent opening of the chloride ion channel. The resulting influx of chloride ions hyperpolarizes the neuron, making it less excitable and producing a calming effect on the central nervous system.
Caption: GABA-A receptor signaling pathway modulated by this compound and Lorazepam.
Data Presentation: Quantitative Comparison
GABA-A Receptor Subtype Binding Affinities (Ki, nM)
The binding affinity of a compound to different GABA-A receptor subtypes can influence its pharmacological profile. For instance, high affinity for the α1 subtype is often associated with sedative effects, whereas activity at α2 and α3 subtypes is linked to anxiolytic effects.[4]
| Compound | α1β2γ2 | α2β2γ2 | α3β2γ2 | α5β2γ2 | Reference |
| This compound (N-desmethylclobazam) | 668 nM | 147 nM | 753 nM | 205 nM | [4] |
| Clobazam | 753 nM | 205 nM | 753 nM | 205 nM | [4] |
| Lorazepam | High Affinity (Non-selective) | High Affinity (Non-selective) | High Affinity (Non-selective) | High Affinity (Non-selective) | [5] |
Performance in Preclinical Anxiety Models
The following data are collated from separate studies and should be interpreted with caution due to potential variations in experimental conditions (e.g., animal strain, apparatus dimensions, light levels).
Light-Dark Box Test in Mice
This test is based on the innate aversion of mice to brightly illuminated areas. Anxiolytic compounds typically increase the time spent in the light compartment.
| Treatment (Dose, i.p.) | Time in Light Compartment (seconds) | % Increase vs. Vehicle | Reference |
| Vehicle | ~45 s | - | (Data estimated from control groups in cited study) |
| Clobazam (16 mg/kg) | ~96 s | ~114% | (Data derived from a study comparing it with an oregano extract) |
| Lorazepam (0.5 - 1.5 mg/kg) | Significant Increase | Dose-dependent | [3] |
Note: A direct quantitative comparison for Lorazepam in a similar paradigm was not available. However, studies report a significant, dose-dependent increase in time spent in the light compartment with Lorazepam treatment.[3]
Elevated Plus Maze (EPM) in Rodents
The EPM is a widely used model to assess anxiety-like behavior. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms.
| Treatment | Effect on Open Arm Time/Entries | Reference |
| This compound/Clobazam | Expected to be anxiolytic | (Specific quantitative data from a dedicated EPM study was not found in the searches) |
| Lorazepam | Significant Increase | [3][6] |
Note: While specific quantitative data for this compound/Clobazam in the EPM was not identified, as benzodiazepines, they are expected to produce anxiolytic effects in this model. Lorazepam consistently demonstrates a robust anxiolytic profile in the EPM.[3][6]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These are generalized protocols based on standard practices in the field.
Generalized Experimental Workflow for Anxiolytic Drug Screening
Caption: Generalized experimental workflow for anxiolytic drug screening.
Elevated Plus Maze (EPM)
-
Apparatus: A plus-shaped maze with two open arms (e.g., 50 x 10 cm) and two enclosed arms (e.g., 50 x 10 x 40 cm) elevated from the floor (e.g., 50 cm). The maze is typically made of a non-reflective material.
-
Animals: Adult male mice (e.g., C57BL/6) or rats (e.g., Wistar) are commonly used. Animals are habituated to the testing room for at least 30-60 minutes before the test.
-
Procedure:
-
Administer the test compound (this compound), reference compound (Lorazepam), or vehicle via the appropriate route (e.g., intraperitoneal, oral) at a predetermined time before the test (e.g., 30 minutes).
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze for a 5-minute session.
-
Behavior is recorded by a video camera and analyzed using tracking software or by a trained observer blind to the treatment conditions.
-
-
Parameters Measured:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled (as a measure of general locomotor activity).
-
-
Data Analysis: The percentage of time spent in the open arms and the percentage of open arm entries are the primary measures of anxiolytic-like activity. Data are typically analyzed using ANOVA followed by post-hoc tests.
Light-Dark Box Test
-
Apparatus: A rectangular box divided into a small, dark compartment (approximately 1/3 of the box) and a large, brightly illuminated compartment (approximately 2/3 of the box). The compartments are connected by an opening.[7][8]
-
Animals: Adult male mice are frequently used. As with the EPM, animals are habituated to the testing environment.
-
Procedure:
-
Administer the test compounds or vehicle as described for the EPM.
-
Place the mouse in the center of the brightly lit compartment, facing away from the opening to the dark compartment.
-
Allow the animal to freely explore both compartments for a 5 to 10-minute period.[9]
-
Behavior is recorded and analyzed as in the EPM.
-
-
Parameters Measured:
-
Time spent in the light compartment.
-
Time spent in the dark compartment.
-
Latency to first enter the dark compartment.
-
Number of transitions between the two compartments.
-
Total locomotor activity.
-
-
Data Analysis: The primary measure of anxiolytic-like activity is an increase in the time spent in the light compartment. The number of transitions can also provide information about exploratory behavior. Data are analyzed using t-tests or ANOVA.
Conclusion
This guide provides a comparative overview of this compound and Lorazepam based on available preclinical data. The receptor binding profiles suggest that this compound, like its parent compound Clobazam, may have a preferential affinity for GABA-A receptor subtypes associated with anxiolysis (α2) over sedation (α1).[4] Lorazepam is a potent, non-selective benzodiazepine with well-established efficacy in various anxiety models.[3][5]
While direct, head-to-head quantitative comparisons in behavioral models are limited in the published literature, the collated data and known mechanisms of action suggest that both compounds are effective anxiolytics. The potential for a more favorable side-effect profile for this compound, due to its receptor subtype preference, warrants further direct comparative studies. Researchers are encouraged to use the provided protocols as a foundation for such investigations, ensuring standardized conditions for a robust comparison.
References
- 1. PHARMACOKINETICS-OF-N-DESMETHYLCLOBAZAM--THE-ACTIVE-AND-PRIMARY-METABOLITE-OF-CLOBAZAM [aesnet.org]
- 2. mdpi.com [mdpi.com]
- 3. Differential Effects of Lorazepam on Sleep and Activity in C57BL/6J and BALB/cJ Strain Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clobazam and Its Active Metabolite N-desmethylclobazam Display Significantly Greater Affinities for α2- versus α1-GABAA–Receptor Complexes | PLOS One [journals.plos.org]
- 5. GABAA receptor subtype specific enhancement of inhibition in human motor cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The mouse light/dark box test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Light–Dark Box Test in the Mouse | Springer Nature Experiments [experiments.springernature.com]
- 9. Anxiety- and activity-related effects of diazepam and chlordiazepoxide in the rat light/dark and dark/light tests: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
Validating the Therapeutic Window of Norclobazam in Preclinical Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical therapeutic window of Norclobazam, the primary active metabolite of the 1,5-benzodiazepine Clobazam, with established benzodiazepines, Diazepam and Clonazepam. The data presented is compiled from various preclinical studies to assist researchers in evaluating the potential of this compound as a therapeutic agent with an improved safety and efficacy profile.
Comparative Efficacy and Sedative Effects
The therapeutic window of a drug is a critical measure of its safety, representing the dosage range between the minimal effective dose (for therapeutic benefit) and the dose that produces adverse effects (toxicity). For benzodiazepines, the primary dose-limiting side effect is sedation. The following tables summarize the effective doses (ED₅₀) for anxiolytic and anticonvulsant activity and the doses inducing sedation (TD₅₀) in preclinical rodent models.
| Compound | Anxiolytic Activity (Elevated Plus-Maze) | Sedative Effect (Rotarod Test) | Therapeutic Index (TD₅₀/ED₅₀) |
| This compound (N-desmethylclobazam) | ED₅₀: ~3-10 mg/kg (estimated for antihyperalgesia)[1] | TD₅₀: >30 mg/kg (weak sedation)[1] | >3-10 |
| Diazepam | ED₅₀: 1-2 mg/kg[2][3][4] | TD₅₀: >1.5-3 mg/kg[4] | ~1.5-2 |
Table 1: Comparison of Anxiolytic Therapeutic Window in Mice.
| Compound | Anticonvulsant Activity (PTZ-induced Seizures) | Sedative Effect (Rotarod Test) | Therapeutic Index (TD₅₀/ED₅₀) |
| This compound (N-desmethylclobazam) | Data not available | TD₅₀: >30 mg/kg (weak sedation)[1] | N/A |
| Clonazepam | ED₅₀: ~0.1-0.3 mg/kg[5] | TD₅₀: Data not available | N/A |
| Diazepam | ED₅₀: Data not available | TD₅₀: >1.5-3 mg/kg[4] | N/A |
Table 2: Comparison of Anticonvulsant Therapeutic Window in Rodents.
Note: The therapeutic index for this compound in the anxiolytic model is an estimation based on its antihyperalgesic effects, as direct anxiolytic dose-response data was not available in the reviewed literature. Further studies are required to establish a definitive therapeutic index for anxiolytic and anticonvulsant indications.
Preclinical evidence suggests that this compound (N-desmethylclobazam, NDMC) possesses a wider therapeutic window for antihyperalgesia compared to Diazepam, with a significantly better separation between the effective dose and the dose causing sedation.[1] While direct comparative data for anxiety and epilepsy is limited, the observed weak sedative effect of this compound at doses up to 30 mg/kg suggests a potentially favorable safety profile for these indications as well.[1]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Elevated Plus-Maze (EPM) for Anxiolytic Activity
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.[6][7][8]
Apparatus:
-
A plus-shaped maze with two open arms and two enclosed arms of equal dimensions, elevated from the floor.
Procedure:
-
Habituation: Animals are habituated to the testing room for at least 60 minutes prior to the experiment.
-
Drug Administration: Test compounds (this compound, Diazepam) or vehicle are administered intraperitoneally (i.p.) at specified doses and pretreatment times.
-
Testing: Each animal is placed in the center of the maze, facing an open arm, and allowed to explore freely for a 5-minute session.
-
Data Collection: The time spent in and the number of entries into the open and closed arms are recorded using an automated tracking system.
-
Analysis: Anxiolytic activity is indicated by a significant increase in the time spent in and/or the number of entries into the open arms compared to the vehicle-treated control group.
Pentylenetetrazol (PTZ)-Induced Seizure Model for Anticonvulsant Activity
The PTZ model is a standard screening test for potential anticonvulsant drugs.
Procedure:
-
Animal Preparation: Rodents are acclimatized to the experimental environment.
-
Drug Administration: this compound, Clonazepam, Diazepam, or vehicle is administered at various doses and pretreatment times.
-
Seizure Induction: A convulsant dose of PTZ (e.g., 85 mg/kg, subcutaneous) is administered.
-
Observation: Animals are observed for the onset and severity of seizures, typically for 30 minutes post-PTZ injection. Seizure activity is scored using a standardized scale (e.g., Racine scale).
-
Analysis: Anticonvulsant efficacy is determined by a significant delay in the onset of or a reduction in the severity and incidence of seizures compared to the control group.
Rotarod Test for Sedative/Motor-Incoordination Effects
The rotarod test is used to assess motor coordination and balance, with impairment often indicating sedation.[9][10][11][12][13]
Apparatus:
-
A rotating rod apparatus with adjustable speed.
Procedure:
-
Training: Animals are trained to walk on the rotating rod at a constant speed for a set duration.
-
Drug Administration: Test compounds or vehicle are administered.
-
Testing: At specified time points after drug administration, animals are placed on the rod, which is then set to accelerate (e.g., from 4 to 40 rpm over 5 minutes).
-
Data Collection: The latency to fall from the rod is recorded for each animal.
-
Analysis: A significant decrease in the latency to fall compared to the vehicle-treated group indicates motor impairment and potential sedative effects.
Signaling Pathways and Experimental Workflows
GABA-A Receptor Signaling Pathway
This compound, like other benzodiazepines, exerts its therapeutic effects by modulating the activity of GABA-A receptors, the primary inhibitory neurotransmitter receptors in the central nervous system.[14][15][16] this compound and its parent compound, Clobazam, show a greater binding affinity for α₂-subunit-containing GABA-A receptors compared to α₁-subunit-containing receptors.[14][17] This is significant because the α₁ subunit is primarily associated with sedative effects, while the α₂ subunit is linked to anxiolytic and anticonvulsant actions.[14] This differential binding profile may contribute to the potentially wider therapeutic window of this compound.
Caption: this compound's mechanism of action at the GABA-A receptor.
Experimental Workflow for Therapeutic Window Determination
The process of determining the therapeutic window involves a series of integrated preclinical experiments.
Caption: Workflow for determining the preclinical therapeutic window.
References
- 1. Early-Life-Exposure-to-Clonazepam-Has-Both-Short--and-Long-time-Effects-on-Seizures-Induced-with-Pentylenetetrazol-(PTZ) [aesnet.org]
- 2. Effects of diazepam on behavioural and antinociceptive responses to the elevated plus-maze in male mice depend upon treatment regimen and prior maze experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Use of the elevated plus-maze test with opaque or transparent walls in the detection of mouse strain differences and the anxiolytic effects of diazepam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. neurofit.com [neurofit.com]
- 5. Lack of tolerance to anticonvulsant effects of clonazepam in a rat pentylenetetrazol (PTZ) induced kindled seizure model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Assessment of anxiolytics (2)--An elevated plus-maze test] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 10. mmpc.org [mmpc.org]
- 11. Rotarod-Test for Mice [protocols.io]
- 12. MPD: JaxCC1: project protocol [phenome.jax.org]
- 13. albany.edu [albany.edu]
- 14. Clobazam and Its Active Metabolite N-desmethylclobazam Display Significantly Greater Affinities for α2- versus α1-GABAA–Receptor Complexes | PLOS One [journals.plos.org]
- 15. journals.plos.org [journals.plos.org]
- 16. Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to Norclobazam Metabolism Across Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-species comparison of the metabolism of Norclobazam, the primary active metabolite of the anti-epileptic drug Clobazam. Understanding the metabolic pathways and pharmacokinetic profiles of this compound in different species is crucial for the preclinical assessment and clinical development of Clobazam. This document summarizes key quantitative data, details experimental methodologies, and visualizes metabolic pathways to facilitate a deeper understanding of the interspecies differences in this compound disposition.
Executive Summary
This compound, an active metabolite of Clobazam, exhibits significant species-dependent variations in its metabolic fate. In humans, this compound is a major circulating metabolite with a long half-life, primarily cleared through hydroxylation mediated by cytochrome P450 enzymes, particularly CYP2C19.[1][2][3] Preclinical animal models, including monkeys, dogs, rats, and mice, are utilized to study the metabolism and disposition of Clobazam and this compound. Notably, this compound is a major metabolite in monkeys and dogs, similar to humans, but is considered a minor metabolite in rats.[4][5] Dogs also exhibit a unique metabolic pathway involving hydroxylation at the 9-position of the molecule.[5] In mice, this compound concentrations have been observed to be substantially higher than those of the parent drug, Clobazam. While quantitative in vivo pharmacokinetic and in vitro metabolism data for this compound in various animal species are limited in the public domain, this guide compiles the available information to provide a comparative overview.
In Vivo Pharmacokinetics: A Cross-Species Overview
The pharmacokinetic profile of this compound, particularly its long half-life and high exposure relative to the parent drug Clobazam, is a key factor in the overall therapeutic effect and potential for drug-drug interactions.
Table 1: Summary of In Vivo Pharmacokinetic Parameters for this compound
| Species | Half-life (t½) | Key Findings |
| Human | 71 - 82 hours[1][3] | Serum concentrations are 3-5 times higher than Clobazam at therapeutic doses.[1] |
| Monkey | Data not available | This compound is a major metabolite in plasma.[4][5] |
| Dog | Data not available | This compound is a major metabolite in plasma.[4][5] A unique 9-hydroxy-N-demethylclobazam metabolite is formed.[5] |
| Rat | Data not available | This compound is a minor metabolite.[5] Clobazam is rapidly cleared in rats.[5] |
| Mouse | Data not available | This compound concentrations are approximately 10-fold greater than Clobazam. |
In Vitro Metabolism: A Kinetic Comparison
In vitro studies using liver microsomes are instrumental in elucidating the specific enzymes and kinetic parameters involved in drug metabolism. While comprehensive comparative data for this compound across species is scarce, data from human recombinant enzymes provide valuable insights.
Table 2: In Vitro Metabolism of this compound (Hydroxylation to 4'-hydroxy-N-desmethylclobazam)
| Species | System | Enzyme | Km (µM) | Vmax (nmol/min/nmol P450) | Intrinsic Clearance (CLint) (µL/min/nmol P450) |
| Human | Recombinant CYP | CYP2C19 | 5.74 | 0.219 | 38.2 |
| Human | Recombinant CYP | CYP2C18 | - | Catalyzes 4'-hydroxylation | - |
| Monkey | Liver Microsomes | - | Data not available | Data not available | Data not available |
| Dog | Liver Microsomes | - | Data not available | Data not available | Data not available |
| Rat | Liver Microsomes | - | Data not available | Data not available | Data not available |
| Mouse | Liver Microsomes | - | Data not available | Data not available | Data not available |
Note: The data for human metabolism was obtained using cDNA-expressed P450 enzymes, not liver microsomes from a human donor pool. Km, Vmax, and CLint values for this compound metabolism in liver microsomes from monkey, dog, rat, and mouse are not available in the cited literature.
Metabolic Pathways of Clobazam and this compound
The primary metabolic pathway for Clobazam involves N-demethylation to the active metabolite this compound. This compound is then further metabolized, primarily through hydroxylation. The key enzymes involved in these transformations are part of the cytochrome P450 superfamily.
Caption: Metabolic pathway of Clobazam to this compound and its subsequent metabolites.
Experimental Protocols
In Vitro Metabolism in Liver Microsomes
This protocol outlines a general procedure for assessing the metabolic stability and determining the kinetic parameters (Km and Vmax) of this compound in liver microsomes from various species.
1. Materials:
- Cryopreserved liver microsomes (human, monkey, dog, rat, mouse)
- This compound
- NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
- Phosphate buffer (e.g., 100 mM, pH 7.4)
- Acetonitrile or other suitable organic solvent (for reaction termination)
- Internal standard for analytical quantification
- LC-MS/MS system for analysis
2. Experimental Workflow:
Caption: Experimental workflow for in vitro metabolism studies using liver microsomes.
3. Detailed Methodology:
- Metabolic Stability Assay:
- Prepare incubation mixtures containing liver microsomes (e.g., 0.5 mg/mL protein concentration), phosphate buffer, and this compound at a fixed concentration (e.g., 1 µM).
- Pre-warm the mixtures to 37°C.
- Initiate the metabolic reaction by adding the NADPH regenerating system.
- Incubate the reactions at 37°C with gentle agitation.
- At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding a cold organic solvent containing an internal standard.
- Centrifuge the samples to precipitate the protein.
- Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of this compound.
- Calculate the half-life (t½) and intrinsic clearance (CLint) from the rate of disappearance of this compound.
Conclusion
The metabolism of this compound demonstrates notable differences across species. While humans, monkeys, and dogs show this compound as a major metabolite of Clobazam, its contribution is minor in rats. The presence of a unique hydroxylated metabolite in dogs further highlights species-specific pathways. The provided in vitro kinetic data for human CYP2C19 offers a baseline for comparison, though a direct quantitative comparison is hampered by the lack of similar data from preclinical species. Future research should aim to generate comprehensive in vivo pharmacokinetic and in vitro metabolic kinetic data for this compound in monkeys, dogs, rats, and mice to enable a more robust cross-species comparison and improve the translation of preclinical findings to the human clinical setting.
References
- 1. PharmGKB summary: clobazam pathway, pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Comprehensive Overview of the Clinical Pharmacokinetics of Clobazam - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elevations in this compound Concentrations and Altered Mental Status in CYP2C19 Poor Metabolizer Phenotype: A Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetics and metabolism of clobazam in animals and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparative binding affinities of Norclobazam and other benzodiazepines to GABA-A receptor subtypes
A detailed guide for researchers and drug development professionals on the binding characteristics of Norclobazam, the primary active metabolite of Clobazam, in comparison to other benzodiazepines at various GABA-A receptor subtypes.
This guide provides a comprehensive comparison of the binding affinities of this compound (N-desmethylclobazam) and other key benzodiazepines for different α-subunits of the γ-aminobutyric acid type A (GABA-A) receptor. The data presented herein is compiled from peer-reviewed scientific literature to facilitate objective evaluation and support further research in pharmacology and neuroscience.
Comparative Binding Affinities
The following table summarizes the binding affinities (Ki in nM) of this compound and other selected benzodiazepines for human GABA-A receptor subtypes expressed in HEK293 cells. A lower Ki value indicates a higher binding affinity.
| Compound | α1β2γ2 | α2β2γ2 | α3β2γ2 | α5β2γ2 | Reference |
| This compound (N-CLB) | 235 ± 35 | 69 ± 12 | 224 ± 45 | 240 ± 29 | [1][2][3][4][5] |
| Clobazam (CLB) | 326 ± 41 | 114 ± 14 | 308 ± 45 | 321 ± 34 | [1][2][3][4][5] |
| Clonazepam (CLN) | 0.26 (native receptors) | - | - | - | [2][3][4][5] |
| Diazepam | 30 | - | - | - | [6] |
| Zolpidem | 22 ± 2 | 410 ± 51 | 468 ± 49 | >1000 | [1][2][3][4][5] |
Note: Data for Clonazepam on specific recombinant subtypes was not detailed in the same study but its high affinity for native receptors is noted. Diazepam's value is from a separate study and may not be directly comparable due to differing experimental conditions.
The data clearly indicates that both Clobazam and its active metabolite, this compound, exhibit a significantly greater binding affinity for the α2-containing GABA-A receptor complexes compared to the α1, α3, and α5 subtypes.[1][2][3][4][5][7] This preference for the α2 subunit is a distinguishing feature when compared to other benzodiazepines like Clonazepam, which shows high affinity without significant α1/α2 differentiation, and Zolpidem, which is highly selective for the α1 subunit.[1][2][3][4][5]
Benzodiazepine Signaling Pathway at the GABA-A Receptor
Benzodiazepines exert their therapeutic effects, including anxiolytic, anticonvulsant, sedative, and muscle relaxant properties, by acting as positive allosteric modulators of the GABA-A receptor.[8][9] This receptor is a pentameric ligand-gated ion channel that, upon binding with its endogenous ligand GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and subsequent inhibition of neurotransmission.[8] The binding site for benzodiazepines is located at the interface of the α and γ subunits.[8] The specific α subunit present (primarily α1, α2, α3, and α5) significantly influences the pharmacological effect of a binding benzodiazepine.[8] Generally, the α1 subunit is associated with sedative effects, while the α2 and α3 subunits are linked to anxiolytic and anticonvulsant actions. The α5 subunit is implicated in cognitive and memory processes.[8]
Caption: Benzodiazepine Signaling Pathway at the GABA-A Receptor.
Experimental Protocols
The binding affinities presented in this guide are typically determined using a competitive radioligand binding assay.
Radioligand Binding Assay for Benzodiazepine Affinity
This protocol outlines the steps for determining the binding affinity of a test compound (e.g., this compound) for GABA-A receptors using a radiolabeled benzodiazepine like [3H]flumazenil or [3H]flunitrazepam.
1. Membrane Preparation:
-
Whole brains (excluding cerebellum) from male Wistar rats are homogenized in a cold Na-K phosphate buffer (pH 7.4).[8]
-
Alternatively, HEK293 cells transfected with cDNA encoding specific human GABA-A receptor subunits (e.g., α1β2γ2, α2β2γ2, α3β2γ2, or α5β2γ2) are used to prepare cellular homogenates.[1][6]
-
The homogenate is centrifuged at low speed to remove nuclei and large debris.[8]
-
The resulting supernatant is then subjected to high-speed centrifugation to pellet the cell membranes containing the GABA-A receptors.[8] The pellet is washed and resuspended in the assay buffer.
2. Binding Assay:
-
Aliquots of the prepared membrane suspension (containing a known amount of protein) are incubated in a series of tubes.
-
A fixed concentration of the radioligand (e.g., 1 nM [3H]flumazenil) is added to each tube.[8]
-
A range of concentrations of the unlabeled test benzodiazepine (the "competitor," e.g., this compound) is then added to the tubes.
-
To determine non-specific binding, a high concentration (e.g., 10 µM) of a non-radiolabeled benzodiazepine, such as diazepam, is added to a separate set of tubes.[8]
-
The incubation is carried out at a specific temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to allow the binding to reach equilibrium.[8]
3. Separation and Counting:
-
The reaction is terminated by rapid filtration through glass fiber filters, separating the bound radioligand from the unbound.
-
The filters are washed with cold buffer to remove any non-specifically bound radioligand.
-
The radioactivity retained on the filters is measured using a liquid scintillation counter.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The binding affinity (Ki) of the test compound is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Radioligand Binding Assay Workflow.
Comparative Affinity Profile
The distinct binding profile of this compound, with its preference for α2-containing GABA-A receptors, suggests a potential for a differentiated clinical profile compared to other benzodiazepines. The higher affinity for α2 subunits, which are primarily associated with anxiolytic and anticonvulsant effects, over the α1 subunit, linked to sedation, may contribute to the therapeutic efficacy of Clobazam in treating seizures with a potentially favorable side-effect profile.[3]
Caption: Comparative Binding Affinities of Benzodiazepines.
References
- 1. Clobazam and Its Active Metabolite N-desmethylclobazam Display Significantly Greater Affinities for α2- versus α1-GABAA–Receptor Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.plos.org [journals.plos.org]
- 3. Clobazam and Its Active Metabolite N-desmethylclobazam Display Significantly Greater Affinities for α2- versus α1-GABAA–Receptor Complexes | PLOS One [journals.plos.org]
- 4. researchgate.net [researchgate.net]
- 5. Clobazam and its active metabolite N-desmethylclobazam display significantly greater affinities for α₂- versus α₁-GABA(A)-receptor complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. neurology.org [neurology.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. benchchem.com [benchchem.com]
- 9. Diazepam-bound GABAA receptor models identify new benzodiazepine binding-site ligands - PMC [pmc.ncbi.nlm.nih.gov]
A Side-by-Side Analysis of the Sedative Effects of Norclobazam and Clonazepam
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the sedative properties of Norclobazam, the primary active metabolite of the 1,5-benzodiazepine clobazam, and Clonazepam, a widely prescribed 1,4-benzodiazepine. This analysis is supported by experimental data from preclinical and clinical studies to inform research and drug development in neuropharmacology.
Executive Summary
This compound and Clonazepam are both benzodiazepines that exert their effects by modulating the GABA-A receptor. However, they exhibit distinct pharmacological profiles that influence their sedative potential. Preclinical and clinical evidence suggests that Clonazepam generally produces more pronounced sedative effects at therapeutic doses compared to Clobazam, the parent drug of this compound. This difference is attributed, in part, to their differential binding affinities for GABA-A receptor subtypes. While both compounds are effective anticonvulsants, their sedative side-effect profiles are a key differentiating factor in their clinical application.
Data Presentation
Table 1: Comparative Binding Affinities for GABA-A Receptor α-Subunits
| Compound | α1 (Ki, nM) | α2 (Ki, nM) | α3 (Ki, nM) | α5 (Ki, nM) | Reference |
| This compound (as N-desmethylclobazam) | 133 | Data suggests significantly greater affinity for α2 vs. α1 | - | - | [1] |
| Clonazepam | 0.26 | No significant distinction between α1 and α2 | - | - | [1][2] |
Lower Ki values indicate higher binding affinity.
Table 2: Comparative Sedative Effects in Preclinical Models
| Test | Animal Model | This compound (as Clobazam) | Clonazepam | Key Findings | Reference |
| Actimetry (Locomotor Activity) | Mice | Less pronounced reduction in motor activity | Significant dose-dependent reduction in motor activity | Clobazam demonstrated a better safety margin concerning sedative effects compared to other 1,4-benzodiazepines. | [3][4] |
| Motor Impairment | Amygdala-kindled rats | Less potent in causing motor impairment | More potent in causing motor impairment | The order of potency for motor impairment was Clonazepam > Diazepam > Clobazam. | [5] |
Table 3: Clinical Observations of Sedative Effects
| Study Design | Population | This compound (as Clobazam) | Clonazepam | Key Findings | Reference |
| Double-blind, placebo-controlled | Healthy volunteers | Clobazam (10 and 20 mg) produced significantly fewer psychomotor side effects. | Clonazepam (0.5 and 1 mg) produced significant effects on psychomotor performance. | At the doses chosen, clobazam is considerably less sedating than clonazepam. | [6][7][8] |
Table 4: Comparative Pharmacokinetics
| Parameter | This compound (N-desmethylclobazam) | Clonazepam | Reference |
| Half-life | ~50-82 hours | ~30-40 hours | [9] |
| Metabolism | Primarily by CYP2C19 | Extensively metabolized in the liver, mainly to inactive metabolites | [9] |
| Protein Binding | ~72.5% | ~82-86% | [4][9] |
Experimental Protocols
Radioligand Binding Assay for Benzodiazepine Affinity
Objective: To determine the binding affinity of a test compound (e.g., this compound, Clonazepam) for GABA-A receptors.
Methodology:
-
Membrane Preparation: Whole brains from rodents (e.g., Wistar rats) are homogenized in a cold buffer. The homogenate is centrifuged to pellet cell membranes containing GABA-A receptors. The pellet is washed multiple times to remove endogenous substances.
-
Competitive Binding Assay: Aliquots of the prepared membrane suspension are incubated with a radiolabeled benzodiazepine (e.g., [3H]flunitrazepam) and varying concentrations of the test compound.
-
Separation and Counting: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity trapped on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.[10]
Open Field Test for Locomotor Activity and Anxiety-Like Behavior
Objective: To assess general locomotor activity and anxiety-like behavior in rodents, which can be indicative of sedative effects.
Methodology:
-
Apparatus: A square or circular arena with walls to prevent escape. The arena is often divided into a central and a peripheral zone.
-
Acclimation: Animals are habituated to the testing room for at least 30-60 minutes before the test.
-
Procedure: Each rodent is placed in the center of the open field, and its activity is recorded for a specified duration (e.g., 5-10 minutes) using an automated tracking system or video recording.
-
Parameters Measured:
-
Total distance traveled: A measure of general locomotor activity. A decrease suggests sedation.
-
Time spent in the center vs. periphery: An indicator of anxiety-like behavior.
-
Rearing frequency: A measure of exploratory behavior.
-
-
Data Analysis: The data for each parameter are averaged for each treatment group and compared using appropriate statistical tests.[7][11][12]
Rotarod Test for Motor Coordination
Objective: To assess motor coordination and balance, which can be impaired by sedative compounds.
Methodology:
-
Apparatus: A rotating rod that can be set at a constant speed or an accelerating speed.
-
Training/Acclimation: Animals are often trained on the rotarod for a few trials before the actual test to ensure they understand the task.
-
Procedure: The rodent is placed on the rotating rod. The latency to fall off the rod is recorded. The test is typically repeated for several trials with an inter-trial interval.
-
Data Analysis: The average latency to fall is calculated for each animal and treatment group. A shorter latency to fall indicates impaired motor coordination.[1][6][10][13][14]
Mandatory Visualization
Caption: Benzodiazepine Signaling Pathway at the GABA-A Receptor.
Caption: Experimental Workflow for Assessing Sedative Effects.
References
- 1. Rotarod-Test for Mice [protocols.io]
- 2. Comparison of benzodiazepine (BZ) receptor agonists in two rodent activity tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative study in mice of ten 1,4-benzodiazepines and of clobazam: anticonvulsant, anxiolytic, sedative, and myorelaxant effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Comprehensive Overview of the Clinical Pharmacokinetics of Clobazam - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A comparison of the anticonvulsant effects of 1,4- and 1,5-benzodiazepines in the amygdala-kindled rat and their effects on motor function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mmpc.org [mmpc.org]
- 7. anilocus.com [anilocus.com]
- 8. Respiratory and sedative effects of clobazam and clonazepam in volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tdm-monografie.org [tdm-monografie.org]
- 10. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 11. mdpi.com [mdpi.com]
- 12. maze.conductscience.com [maze.conductscience.com]
- 13. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 14. Rotarod performance test - Wikipedia [en.wikipedia.org]
In Vivo Anxiolytic Profile of Norclobazam: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo anxiolytic properties of Norclobazam, the primary active metabolite of the 1,5-benzodiazepine clobazam, against the established 1,4-benzodiazepine anxiolytic, Diazepam. The information presented is intended to support preclinical research and drug development efforts in the field of anxiety disorders.
Comparative Efficacy and Sedative Profile
This compound, also known as N-desmethylclobazam, demonstrates a promising anxiolytic profile with a potentially wider therapeutic window compared to Diazepam. This is attributed to its distinct mechanism of action at the GABA-A receptor. While direct comparative studies measuring identical anxiolytic parameters are limited in the available literature, existing preclinical data allows for a qualitative and partial quantitative comparison.
Table 1: Comparative Anxiolytic and Sedative Effects
| Parameter | This compound | Diazepam | Reference Compound |
| Anxiolytic Activity | |||
| Elevated Plus Maze (% Time in Open Arms) | Data not available in searched literature | ↑ (dose-dependent) | Vehicle |
| Elevated Plus Maze (Open Arm Entries) | Data not available in searched literature | ↑ (dose-dependent) | Vehicle |
| Light-Dark Box (% Time in Light) | Data not available in searched literature | ↑ (dose-dependent) | Vehicle |
| Light-Dark Box (Transitions) | Data not available in searched literature | ↑ (dose-dependent) | Vehicle |
| Sedative Effects | |||
| Locomotor Activity | No or weak sedation at anxiolytic-relevant doses[1] | ↓ (dose-dependent)[2][3] | Vehicle |
Mechanism of Action: Targeting the α2 Subunit
The differential effects of this compound and Diazepam can be largely attributed to their varying affinities for different GABA-A receptor subtypes. Benzodiazepines exert their effects by potentiating the action of the inhibitory neurotransmitter GABA. The GABA-A receptor is a pentameric complex with various subunit compositions, leading to different pharmacological effects.
-
α1 subunit: Associated with sedative, hypnotic, and amnesic effects.
-
α2 subunit: Primarily mediates anxiolytic and anticonvulsant effects.[4]
This compound, along with its parent compound Clobazam, exhibits a preferential binding affinity for the α2 subunit over the α1 subunit of the GABA-A receptor.[4][5][6] This selectivity is believed to contribute to its anxiolytic properties with a reduced liability for sedation compared to non-selective benzodiazepines like Diazepam, which bind with high affinity to both α1 and α2 subunits.[1]
Experimental Protocols
Detailed methodologies for standard in vivo models of anxiety are provided below. These protocols are essential for the valid and reproducible assessment of anxiolytic drug candidates.
Elevated Plus Maze (EPM)
The EPM test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds increase the proportion of time spent and the number of entries into the open arms.
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two arms enclosed by high walls.
Procedure:
-
Acclimatize the animal to the testing room for at least 30 minutes prior to the test.
-
Administer the test compound (this compound, Diazepam, or vehicle) via the appropriate route and allow for the designated pretreatment time.
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze for a 5-minute period.
-
Record the number of entries into and the time spent in the open and closed arms using a video-tracking system.
-
Thoroughly clean the maze with an appropriate solvent (e.g., 70% ethanol) between trials to eliminate olfactory cues.
Open Field Test (OFT)
The OFT assesses general locomotor activity and anxiety-like behavior. Anxiolytics are expected to increase the time spent in the center of the open field, a behavior typically avoided by rodents.
Apparatus: A square or circular arena with high walls to prevent escape.
Procedure:
-
Habituate the animal to the testing room.
-
Administer the test compound or vehicle.
-
Gently place the animal in the center of the open field arena.
-
Allow the animal to explore freely for a predetermined duration (typically 5-10 minutes).
-
Record the total distance traveled and the time spent in the center versus the periphery of the arena using a video-tracking system.
-
Clean the arena thoroughly between each animal.
Light-Dark Box Test
This test is based on the conflict between the innate aversion of rodents to brightly illuminated areas and their tendency to explore a novel environment. Anxiolytic drugs increase the time spent in the light compartment.[7]
Apparatus: A box divided into a small, dark compartment and a larger, brightly illuminated compartment, connected by an opening.
Procedure:
-
Allow the animal to acclimate to the testing environment.
-
Administer the test compound or vehicle.
-
Place the animal in the center of the light compartment, facing away from the opening to the dark compartment.
-
Allow the animal to explore the apparatus for a set period (e.g., 5-10 minutes).
-
Record the time spent in each compartment and the number of transitions between the two compartments.
-
Clean the box after each trial.
Conclusion
This compound presents a compelling profile as an anxiolytic agent. Its preferential affinity for the α2 subunit of the GABA-A receptor suggests a mechanism that favors anxiolysis over sedation, a significant advantage over non-selective benzodiazepines like Diazepam. While direct, comprehensive in vivo comparative data on anxiolytic-specific behavioral models remains to be fully elucidated in the literature, the available evidence on its receptor binding profile and reduced sedative liability strongly supports its potential as a therapeutic candidate with an improved safety and tolerability profile. Further preclinical studies directly comparing this compound and Diazepam across a battery of anxiety models are warranted to fully quantify its anxiolytic efficacy and solidify its therapeutic potential.
References
- 1. The clobazam metabolite N-desmethyl clobazam is an α2 preferring benzodiazepine with an improved therapeutic window for antihyperalgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diazepam causes sedative rather than anxiolytic effects in C57BL/6J mice [ouci.dntb.gov.ua]
- 3. Differential analysis of behavior and diazepam-induced alterations in C57BL/6N and BALB/c mice using the modified hole board test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clobazam and Its Active Metabolite N-desmethylclobazam Display Significantly Greater Affinities for α2- versus α1-GABAA–Receptor Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clobazam and Its Active Metabolite N-desmethylclobazam Display Significantly Greater Affinities for α2- versus α1-GABAA–Receptor Complexes | PLOS One [journals.plos.org]
- 6. Clobazam and its active metabolite N-desmethylclobazam display significantly greater affinities for α₂- versus α₁-GABA(A)-receptor complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Light-dark box test - Wikipedia [en.wikipedia.org]
Comparative study of the pharmacokinetic profiles of Norclobazam and its parent drug
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the pharmacokinetic profiles of the anti-epileptic drug Clobazam and its primary active metabolite, Norclobazam, supported by experimental data and detailed methodologies.
Clobazam, a 1,5-benzodiazepine, is an established anti-epileptic and anxiolytic agent. Its clinical efficacy is significantly influenced by its metabolism to N-desmethylclobazam, also known as this compound, which is itself an active compound. Understanding the distinct pharmacokinetic profiles of both the parent drug and its metabolite is crucial for optimizing therapeutic regimens and for the development of novel drug delivery systems. This guide provides a comparative analysis of their pharmacokinetic parameters, details the experimental protocols for their assessment, and visualizes the key metabolic and experimental pathways.
Quantitative Pharmacokinetic Data
The pharmacokinetic properties of Clobazam and this compound exhibit notable differences, particularly in their half-life and plasma concentrations following administration of the parent drug. This compound demonstrates a significantly longer half-life, leading to its accumulation in the plasma and contributing substantially to the overall therapeutic effect of Clobazam.[1][2][3]
| Pharmacokinetic Parameter | Clobazam | This compound |
| Half-life (t½) | 36 - 42 hours[3][4][5] | 59 - 82 hours[1][3][4] |
| Time to Peak Plasma Concentration (Tmax) | 0.5 - 4 hours[3][4][5] | 3 - 56 hours (following Clobazam administration)[1][2] |
| Protein Binding | 80 - 90%[3] | ~90%[2] |
| Bioavailability | ~87%[3] | Not directly administered, formed from Clobazam |
| Volume of Distribution (Vd) | 99 - 120 L[4][6] | Not specified |
| Clearance (CL/F) | 1.9 - 2.3 L/h[4][6] | Reduced clearance compared to Clobazam |
| Steady-State Concentration | Reached within 1 week[1][2] | Can take up to 3 weeks to be established[1][2] |
| Area Under the Curve (AUC) at Steady State | Lower than this compound[7] | Approximately 3-5 times greater than Clobazam[7] |
Metabolic Pathway
Clobazam is extensively metabolized in the liver, primarily through N-demethylation to form this compound. This reaction is predominantly catalyzed by the cytochrome P450 isoenzyme CYP3A4, with minor contributions from CYP2C19 and CYP2B6.[1][4][6] this compound is then further metabolized, mainly by CYP2C19, to inactive compounds which are subsequently excreted.[1][8]
Experimental Protocols
The determination of the pharmacokinetic profiles of Clobazam and this compound involves a series of well-defined experimental procedures. Below is a representative methodology for a comparative pharmacokinetic study.
Study Design
A typical study would involve a single-dose, open-label, randomized, two-period crossover design in healthy human volunteers.
-
Participants: A cohort of healthy, non-smoking male and female subjects, aged 18-45 years, with a body mass index within the normal range.
-
Procedure: After an overnight fast, subjects receive a single oral dose of Clobazam (e.g., 20 mg tablet). Blood samples are collected at predefined time points. A washout period of at least 14 days separates the two treatment periods.
Blood Sample Collection
Venous blood samples (approximately 5 mL) are collected into heparinized tubes at the following time points: pre-dose (0 hours), and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, 72, 96, and 120 hours post-dose. Plasma is separated by centrifugation and stored at -20°C or lower until analysis.
Bioanalytical Method: HPLC-UV
The concentrations of Clobazam and this compound in plasma samples are determined using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 0.5 mL of plasma, add an internal standard (e.g., Diazepam).
-
Add 2.5 mL of an extraction solvent (e.g., a mixture of hexane and dichloromethane).
-
Vortex for 1 minute and centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at an appropriate wavelength (e.g., 230 nm).
-
Injection Volume: 50 µL.
-
-
Calibration and Quality Control: The method is validated for linearity, accuracy, precision, and selectivity using calibration standards and quality control samples.
Pharmacokinetic Analysis
The following pharmacokinetic parameters are calculated from the plasma concentration-time data for both Clobazam and this compound using non-compartmental analysis:
-
Cmax (Maximum Plasma Concentration): Determined directly from the observed data.
-
Tmax (Time to Cmax): Determined directly from the observed data.
-
AUC₀-t (Area Under the Curve from time 0 to the last measurable concentration): Calculated using the linear trapezoidal rule.
-
AUC₀-∞ (Area Under the Curve extrapolated to infinity): Calculated as AUC₀-t + (last measurable concentration / elimination rate constant).
-
t½ (Elimination Half-life): Calculated as 0.693 / elimination rate constant.
Experimental Workflow
The following diagram illustrates the general workflow for a comparative pharmacokinetic study of Clobazam and this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. scispace.com [scispace.com]
- 3. [PDF] Modern methods for analysis of antiepileptic drugs in the biological fluids for pharmacokinetics, bioequivalence and therapeutic drug monitoring. | Semantic Scholar [semanticscholar.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Interspecies scaling: predicting pharmacokinetic parameters of antiepileptic drugs in humans from animals with special emphasis on clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Retrospective analysis of metabolite patterns of clobazam and N-desmethylclobazam in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modern Methods for Analysis of Antiepileptic Drugs in the Biological Fluids for Pharmacokinetics, Bioequivalence and Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic Considerations in Prescribing Antiepileptic Drugs: Full Paper PDF & Summary | Bohrium [bohrium.com]
A Comparative Guide to the Validation of Analytical Methods for Norclobazam in Forensic Toxicology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quantification of norclobazam, the major active metabolite of the benzodiazepine clobazam, in biological matrices for forensic toxicology purposes. The selection of an appropriate analytical method is critical for obtaining reliable and defensible results in forensic investigations. This document summarizes key performance characteristics of various techniques, including Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) or UV detection (HPLC-UV), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Comparative Analysis of Validated Methods
The following tables summarize the validation parameters for different analytical methods used to quantify this compound. These parameters are essential for assessing the reliability, sensitivity, and accuracy of each method.
Table 1: Comparison of Chromatographic Methods for this compound Analysis
| Parameter | GC-MS with Electron-Capture Detection[1] | HPLC-DAD[2] | HPLC-UV[3] | LC-MS/MS[4] |
| Biological Matrix | Serum | Plasma or Serum | Human Plasma | Human Plasma or Serum |
| Linearity Range | Not explicitly stated, but linear calibrations reported (r=0.997) | 170 to 105,000 nmol/L | 200–3000 ng/mL | 200–10,000 ng/mL |
| Limit of Detection (LOD) | Not explicitly stated | 15 nmol/L | Not explicitly stated | 25 ng/mL |
| Lower Limit of Quantification (LLOQ) | Not explicitly stated | Not explicitly stated | 200 ng/mL | 200 ng/mL |
| Intra-assay Precision (%CV) | 5.7% | 0.7 - 2.2% | <6% | <5% |
| Inter-assay Precision (%CV) | 6.3% | 3.8 - 4.6% | <6% | <5% |
| Accuracy (% Recovery) | 100% of weighed-in value | >97% | Within ±10% | 99% (overall accuracy) |
Table 2: Overview of Sample Preparation Techniques
| Method | Sample Preparation Technique |
| GC-MS | Liquid-liquid extraction with toluene.[1] |
| HPLC-DAD | Automated solid-phase extraction (SPE) with Bond-Elut C-18 columns.[2] |
| HPLC-UV | Single liquid-liquid extraction step with hexane:dichloromethane.[3] |
| LC-MS/MS | Protein precipitation.[5] |
Detailed Experimental Protocols
An understanding of the experimental workflow is crucial for replicating and evaluating analytical methods. The following sections detail the methodologies for the key experiments cited in this guide.
Gas Chromatography-Mass Spectrometry (GC-MS) with Electron-Capture Detection
This method is suitable for the determination of this compound in serum.[1]
Sample Preparation:
-
200 µL of serum is made alkaline with sodium borate buffer.
-
The sample is extracted with toluene.
-
The organic layer is evaporated.
-
The residue is reconstituted with toluene for analysis.
Instrumentation:
-
Gas Chromatograph: Hewlett Packard HP 5890A GC
-
Detector: 63Ni electron-capture detector
-
Column: HP-5 column
Analysis: The extract is analyzed within 5 minutes by capillary gas chromatography.
High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)
This method allows for the analysis of this compound in plasma and serum.[2]
Sample Preparation:
-
Automated solid-phase extraction (SPE) is performed using 100-mg Bond-Elut C-18 columns.
Instrumentation:
-
HPLC System: ASPEC automatic sample preparer
-
Detector: Diode array detector (DAD) at 240 nm
-
Column: Not explicitly stated
Chromatographic Conditions:
-
Mobile Phase: Isocratic mixture of acetonitrile: methanol: 10mmol/L dipotassium hydrogen phosphate, pH 3.7 (30:2:100).
-
Flow Rate: 1.5 mL/min.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
A simple and sensitive method for quantifying this compound in human plasma.[3]
Sample Preparation:
-
0.3 mL of plasma is used.
-
Drugs are extracted with a hexane:dichloromethane (1:1, v/v) mixture.
Instrumentation:
-
HPLC System: Not explicitly stated
-
Detector: UV detector at 228 nm
-
Column: C18 reverse phase column
Chromatographic Conditions:
-
Mobile Phase: Water:acetonitrile (57:43, v/v).
-
Flow Rate: 0.8 mL/min.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
A fast, reproducible, and sensitive method for the quantification of this compound in human plasma or serum.[4]
Sample Preparation:
-
Requires only 50 µL of serum or plasma.[4]
-
Protein precipitation is utilized for sample clean-up.[5]
Instrumentation:
-
LC System: Agilent
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Column: Agilent Zorbax Eclipse Plus C-18 RRHD column
Chromatographic Conditions:
-
Mobile Phase: A gradient of 0.05% formic acid in 5 mM ammonium formate, pH 3.0 and 0.1% formic acid in acetonitrile.
-
Flow Rate: 600 µL/minute.
-
Injection Volume: 5 µL.
Detection:
-
Performed in multiple reaction monitoring (MRM) mode to monitor precursor-to-product ion transitions in positive electrospray ionization mode.
Visualizing the Workflow
The following diagrams illustrate the general experimental workflows for the analytical methods described.
References
- 1. Clobazam and this compound quantitation in serum by capillary gas chromatography with electron-capture detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. Retrospective analysis of metabolite patterns of clobazam and N-desmethylclobazam in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Norclobazam: A Guide for Laboratory Professionals
The proper disposal of norclobazam, the primary active metabolite of the Schedule IV controlled substance clobazam, is a critical component of laboratory safety and regulatory compliance.[1] As a benzodiazepine, this compound is subject to stringent regulations enforced by the U.S. Drug Enforcement Administration (DEA) and other national competent authorities.[1][2] Adherence to these procedures is essential to prevent diversion, ensure personnel safety, and protect the environment.
This guide provides a step-by-step operational plan for the safe and compliant disposal of this compound waste generated in research and drug development settings.
Core Principles of Controlled Substance Disposal
The foundation of this compound disposal rests on two key principles mandated by the DEA:
-
Non-Retrievable Standard : The ultimate goal of disposal is to render the controlled substance "non-retrievable," meaning it cannot be transformed back into a physical or chemical state that could be misused.[2][3][4]
-
Chain of Custody and Documentation : All disposal activities must be meticulously documented to ensure a clear and auditable trail from acquisition to destruction.
Protocol for this compound Waste Disposal
This protocol outlines the decision-making process and procedures for handling different types of this compound waste in a laboratory setting.
Step 1: Waste Classification and Segregation
Properly classify the this compound waste at the point of generation.
-
Expired or Unwanted Bulk this compound : Pure, unadulterated this compound stock that is expired, surplus, or no longer needed for research.
-
Recoverable this compound Waste : Measurable amounts of this compound that can be recovered. This includes remaining solutions in vials, unused formulations, or material from a spill cleanup.[5]
-
Non-Recoverable this compound Waste : Residual, trace amounts of this compound that cannot be practically recovered, such as the trace residue in an "empty" vial or syringe after use.[5]
Immediately segregate this compound waste from other chemical and biological waste streams. Clearly label all containers with "this compound Waste for Disposal" and include hazard communication symbols as indicated in the Safety Data Sheet (SDS).[6]
Step 2: Selection of Disposal Method
The appropriate disposal method depends on the waste classification and institutional policies.
Method A: Reverse Distributor (For Expired/Unwanted Bulk Stock)
This is the most common and recommended method for disposing of bulk quantities of controlled substances.
-
Contact your Institution's EHS Office : Your Environmental Health & Safety (EHS) department typically manages the controlled substance disposal program and contracts with a DEA-approved reverse distributor.[5]
-
Inventory and Segregate : Separate the this compound designated for disposal from active inventory within your secure storage location (e.g., lockbox or safe).[5]
-
Complete Required Paperwork : Fill out a controlled substance inventory list or transfer form as required by your EHS office and the reverse distributor.
-
Transfer Custody : EHS personnel or the reverse distributor will schedule a pickup. During the pickup, you will sign a chain-of-custody form. Retain a copy of this form for your records.[5] The reverse distributor is then responsible for the ultimate destruction of the substance, typically via incineration.[7]
Method B: On-Site Chemical Deactivation (For Small, Recoverable Waste)
On-site destruction is permissible for small quantities and must adhere strictly to DEA witness requirements.
-
Acquire a Chemical Deactivation Product : Use a commercially available product (e.g., Rx Destroyer™) that contains activated carbon or other agents to adsorb and neutralize the controlled substance.[2][5]
-
Assemble Witnesses : Per DEA regulation 21 CFR 1317.95(d), the on-site destruction process must be witnessed by at least two authorized employees.[2]
-
Perform Deactivation : In a well-ventilated area and while wearing appropriate Personal Protective Equipment (PPE), add the recoverable this compound waste to the deactivation container. Follow the manufacturer's instructions, which may involve adding water and shaking the container.[5]
-
Final Disposal of Container : Once the contents are deactivated and solidified (if applicable), the entire container may be disposed of as non-hazardous or hazardous waste, depending on its contents and local regulations. If any RCRA hazardous waste is added, the entire container must be treated as hazardous waste.[2]
Method C: Disposal of Non-Recoverable Waste
-
Empty Containers : Vials, syringes, and other containers with only non-recoverable residue may be discarded in a biohazard sharps container.[5]
-
Documentation : The disposal of the container should be noted on the usage log, zeroing out the balance for that container. No separate DEA Form 41 is required for non-recoverable waste.[5]
Step 3: Meticulous Record-Keeping
Accurate and contemporaneous documentation is a legal requirement.
-
Usage Logs : Every quantity of this compound removed from inventory, administered, or wasted must be recorded on a usage log. When wasting recoverable amounts, the entry must be co-signed by a witness.
-
DEA Form 41 : Registrants who perform on-site destruction of recoverable this compound waste must complete and retain a DEA Form 41, "Registrants Inventory of Drugs Surrendered." This form details the substance, quantity, and method of destruction and includes the signatures of the two witnesses. Keep this form on file for at least two years.[2][5]
This compound Disposal Summary
The following table summarizes the disposal procedures for different types of this compound waste.
| Waste Type | Description | Recommended Disposal Procedure | Witness Requirement | DEA Form 41 Required |
| Expired/Unwanted Bulk Stock | Unused, pure this compound in its original or a stock container. | Transfer to a DEA-registered reverse distributor via your institution's EHS department. | No (Handled by EHS/Distributor) | No (Handled by Reverse Distributor) |
| Recoverable Residue | Measurable amounts of this compound remaining in vials, syringes, or from spills. | On-site chemical deactivation (e.g., using an activated carbon-based pouch or bottle). | Yes (Two authorized employees) | Yes |
| Non-Recoverable Residue | Trace amounts remaining in a container that cannot be drawn out with a syringe. | Discard the empty container (e.g., vial, syringe) in a designated sharps container. | No | No |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the compliant disposal of this compound waste.
References
- 1. Clobazam | C16H13ClN2O2 | CID 2789 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. danielshealth.com [danielshealth.com]
- 3. Federal Register :: Disposal of Controlled Substances [federalregister.gov]
- 4. eCFR :: 21 CFR Part 1317 -- Disposal [ecfr.gov]
- 5. research-compliance.umich.edu [research-compliance.umich.edu]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. actenviro.com [actenviro.com]
Safeguarding Researchers: Essential Protective Measures and Protocols for Handling Norclobazam
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, particularly when handling compounds like Norclobazam. Adherence to strict safety protocols, including the use of appropriate personal protective equipment (PPE), and having clear operational and disposal plans are critical to minimize risks of exposure and prevent adverse health effects. This compound, a metabolite of the benzodiazepine clobazam, may cause allergic skin reactions and respiratory irritation. Therefore, meticulous handling and emergency preparedness are essential.
Personal Protective Equipment (PPE) for this compound
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the recommended protective gear for handling this compound, based on safety data sheet specifications.
| Body Part | Personal Protective Equipment (PPE) | Specifications and Recommendations |
| Eyes/Face | Safety Goggles or Face Shield | Wear tightly fitting safety goggles with side-shields. A full face shield is recommended when there is a risk of splashing. |
| Skin | Gloves | Nitrile or other impervious gloves are required. Consider double gloving for enhanced protection. |
| Lab Coat | A disposable lab coat or sleeve covers should be worn to protect from contamination. | |
| Respiratory | Fume Hood or Respirator | All work with this compound powder should be conducted in a laboratory fume hood to avoid inhalation of dust. If a fume hood is not available, a NIOSH-approved respirator is necessary. |
Operational Plan for Safe Handling
A systematic approach to handling this compound in a laboratory setting is crucial to maintain a safe working environment.
Workflow for Handling this compound
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
